Product packaging for Ethyl 2-bromo-2-(4-bromophenyl)acetate(Cat. No.:CAS No. 77143-76-1)

Ethyl 2-bromo-2-(4-bromophenyl)acetate

Cat. No.: B1590713
CAS No.: 77143-76-1
M. Wt: 321.99 g/mol
InChI Key: PPRAWWBOUOBAON-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-bromophenyl)acetate is a useful research compound. Its molecular formula is C10H10Br2O2 and its molecular weight is 321.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B1590713 Ethyl 2-bromo-2-(4-bromophenyl)acetate CAS No. 77143-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAWWBOUOBAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509007
Record name Ethyl bromo(4-bromophenyl)acetate
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Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77143-76-1
Record name Ethyl bromo(4-bromophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-(4-bromophenyl)acetate
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Foundational & Exploratory

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" synthesis from 4-bromophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2-(4-bromophenyl)acetate from 4-bromophenylacetic Acid

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis is approached via a robust, two-step pathway commencing from commercially available 4-bromophenylacetic acid. The core of this transformation involves a regioselective α-bromination using the Hell-Volhard-Zelinsky reaction, followed by a classic Fischer esterification to yield the target compound. This document elucidates the mechanistic underpinnings of each synthetic step, offers a detailed, self-validating experimental protocol, and addresses critical safety and handling considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for the preparation of this key synthetic intermediate.

Introduction

Significance and Application

This compound is a bifunctional organic molecule featuring two reactive bromine sites and an ester moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis.[1] Its applications are prominent in the construction of more complex molecular architectures, particularly in the development of novel bioactive compounds and drug candidates.[2][3] The presence of the α-bromo ester functionality allows for facile nucleophilic substitution reactions, while the aryl bromide is a key handle for cross-coupling reactions, such as Suzuki or Heck couplings.[1]

The Synthetic Challenge

The primary challenge in synthesizing the target molecule from 4-bromophenylacetic acid lies in achieving selective bromination at the α-carbon position of the carboxylic acid without promoting unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring. The starting material already contains a bromine atom on the aromatic ring, making the choice of brominating conditions critical to ensure regioselectivity.

Proposed Synthetic Pathway

To address this challenge, a proven two-step synthetic sequence is employed. This strategy leverages the reliability and specificity of two cornerstone reactions in organic chemistry:

  • α-Bromination: The Hell-Volhard-Zelinsky (HVZ) reaction is utilized to selectively introduce a bromine atom at the α-position of 4-bromophenylacetic acid. This classic reaction is highly specific for the α-carbon of carboxylic acids that possess at least one α-hydrogen.[4][5]

  • Esterification: The resulting 2-bromo-2-(4-bromophenyl)acetic acid is then converted to its corresponding ethyl ester via Fischer-Speier esterification, an acid-catalyzed reaction with ethanol.[6]

This pathway ensures high yields and purity by allowing for the isolation and characterization of the intermediate product before proceeding to the final step.

Mechanistic Rationale and Strategy

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is the method of choice for the α-halogenation of carboxylic acids.[7] The reaction is initiated by converting the carboxylic acid into an acyl bromide intermediate using a catalytic amount of phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[5][8]

The key steps of the mechanism are as follows[5][7][8]:

  • Acyl Bromide Formation: PBr₃ reacts with the starting carboxylic acid to form 2-(4-bromophenyl)acetyl bromide. This conversion is crucial because the direct enolization of a carboxylic acid is unfavorable.

  • Keto-Enol Tautomerism: The acyl bromide, unlike the parent carboxylic acid, readily tautomerizes to its enol form. This step establishes the nucleophilic α-carbon.

  • α-Bromination: The electron-rich enol attacks a molecule of diatomic bromine (Br₂), leading to the formation of the α-brominated acyl bromide and a bromide ion.

  • Hydrolysis/Exchange: The reaction is typically worked up with water, which hydrolyzes the highly reactive α-bromo acyl bromide to the final 2-bromo-2-(4-bromophenyl)acetic acid product.[5] Alternatively, the α-bromo acyl bromide can react with unreacted starting material to regenerate the acyl bromide intermediate, thus completing the catalytic cycle.[5]

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Fischer-Speier Esterification

Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] For the synthesis of the target molecule, 2-bromo-2-(4-bromophenyl)acetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

The mechanism involves three key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration: Following proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ethyl ester product and regenerates the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is used, and in some setups, water is removed as it is formed.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier Example
4-Bromophenylacetic acid≥98%1878-68-8Sigma-Aldrich
Red PhosphorusReagent Grade7723-14-0Sigma-Aldrich
Bromine≥99.5%7726-95-6Sigma-Aldrich
EthanolAnhydrous, ≥99.5%64-17-5Sigma-Aldrich
Sulfuric AcidConcentrated, 98%7664-93-9Sigma-Aldrich
Dichloromethane (DCM)ACS Grade75-09-2Thermo Fisher
Diethyl EtherACS Grade60-29-7Thermo Fisher
Sodium BicarbonateSaturated Sol.144-55-8VWR
Sodium SulfateAnhydrous7757-82-6VWR

Overall Synthetic Workflow

G cluster_0 Step 1: HVZ Bromination cluster_1 Step 2: Fischer Esterification Start 4-Bromophenylacetic Acid Reagents1 1. Red P (cat.), Br₂ 2. Heat 3. H₂O Workup Start->Reagents1 Intermediate 2-Bromo-2-(4-bromophenyl)acetic Acid Reagents1->Intermediate Reagents2 Ethanol (excess) H₂SO₄ (cat.) Reflux Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Overall two-step synthetic workflow.
Step-by-Step Protocol: Step 1 - Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr), and a pressure-equalizing dropping funnel, add 4-bromophenylacetic acid (21.5 g, 0.1 mol) and a catalytic amount of red phosphorus (0.3 g).

  • Reagent Addition: Place the flask in a fume hood. Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) to the dropping funnel. Add a small portion of the bromine (~0.5 mL) to the reaction mixture at room temperature.

  • Initiation & Reflux: Gently warm the flask. The reaction is initiated when the reddish-brown color of bromine fades and vigorous evolution of hydrogen bromide (HBr) gas is observed. Once initiated, add the remaining bromine dropwise at a rate sufficient to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at 80-90 °C for 4-6 hours, or until the evolution of HBr gas ceases. The mixture should become a clear, reddish-yellow liquid.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously add 5 mL of water to quench any remaining PBr₃ and acyl bromide. Distill the mixture to remove excess bromine and the phosphorus oxybromide formed.

  • Isolation: Pour the cooled residue into 100 mL of ice-cold water. The crude 2-bromo-2-(4-bromophenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like hexane/ethyl acetate can be performed if higher purity is required.

Step-by-Step Protocol: Step 2 - Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dried 2-bromo-2-(4-bromophenyl)acetic acid (e.g., 29.3 g, assuming ~0.1 mol from the previous step) in anhydrous ethanol (150 mL).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil. The product can be further purified by vacuum distillation if necessary.

Data and Expected Results

Summary of Reaction Parameters
ParameterStep 1: HVZ BrominationStep 2: Fischer Esterification
Starting Material 4-Bromophenylacetic acid2-Bromo-2-(4-bromophenyl)acetic acid
Key Reagents Br₂, Red PhosphorusEthanol, H₂SO₄
Molar Ratio (Reagent:Substrate) ~1.1 : 1 (Br₂:Acid)>10 : 1 (Ethanol:Acid)
Temperature 80-90 °C~78 °C (Reflux)
Reaction Time 4-6 hours4-5 hours
Typical Yield 85-95%90-98%
Spectroscopic Data Analysis

The successful synthesis can be confirmed by standard spectroscopic methods.

Compound¹H NMR (CDCl₃, δ ppm) - Expected Signals¹³C NMR (CDCl₃, δ ppm) - Expected Signals
4-Bromophenylacetic acid ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.60 (s, 2H, CH₂)~176 (C=O), ~133 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~40 (CH₂)
2-Bromo-2-(4-Br-phenyl)acetic acid ~7.50 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~5.25 (s, 1H, CHBr)~172 (C=O), ~136 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-C-Br), ~48 (CHBr)
Ethyl 2-bromo-2-(4-Br-phenyl)acetate ~7.50 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~5.20 (s, 1H, CHBr), ~4.25 (q, 2H, OCH₂), ~1.25 (t, 3H, CH₃)~168 (C=O), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-C-Br), ~63 (OCH₂), ~47 (CHBr), ~14 (CH₃)

Safety and Handling

Hazard Identification
  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns and eye damage. All manipulations must be performed in a certified chemical fume hood.[9]

  • Phosphorus Tribromide (PBr₃) / Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is flammable.

  • Sulfuric Acid (H₂SO₄): Corrosive, causes severe skin and eye burns. Must be handled with extreme care, especially during dilution.

  • Ethyl 2-bromo-(4-bromophenyl)acetate: Classified as corrosive (Skin Corr. 1B) and can cause severe skin burns and eye damage. Avoid breathing vapors and contact with skin and eyes.[9]

Personal Protective Equipment (PPE) & Controls
  • Engineering Controls: All steps of this synthesis must be conducted inside a well-ventilated chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

  • Skin Protection: Handle all chemicals with chemically resistant gloves (e.g., nitrile or neoprene). Wear a flame-resistant lab coat.[9]

  • Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge (e.g., ABEK type) is necessary.

Waste Disposal

All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal.

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound from 4-bromophenylacetic acid. The described protocol, centered on the Hell-Volhard-Zelinsky reaction and Fischer esterification, provides a clear pathway for obtaining this important synthetic intermediate with good yield and purity. By understanding the underlying mechanisms and adhering strictly to the safety protocols, researchers can confidently produce this valuable compound for applications in medicinal chemistry and materials science. Future work could focus on optimizing this procedure into a one-pot synthesis by quenching the HVZ reaction directly with ethanol, potentially improving process efficiency and reducing waste.[5][10]

References

Physicochemical properties of "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a building block is defined by a deep understanding of its physicochemical properties. This compound is more than just a catalog chemical; it is a versatile intermediate whose reactivity is intricately linked to its structural and electronic characteristics. This guide is structured to provide not just the "what" but the "why" and "how" of its properties. We will move from fundamental identifiers to complex analytical and reactive behaviors, offering field-proven insights and validated protocols. This document is designed for the practicing scientist who requires a thorough and actionable understanding of this key synthetic intermediate.

Section 1: Core Identity and Physical Properties

This compound, identified by CAS Number 77143-76-1, is a bifunctional organic molecule. It possesses two key reactive sites: the ester group and, more significantly, the α-bromo substituent on the benzylic carbon. This secondary benzylic bromide is primed for nucleophilic substitution, making it a valuable precursor for introducing the 4-bromophenylacetyl moiety into larger molecular frameworks.

The physical properties of a compound dictate its handling, storage, and purification strategies. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference.

PropertyValueSource(s)
CAS Number 77143-76-1[1]
Molecular Formula C₁₀H₁₀Br₂O₂[1]
Molecular Weight 321.99 g/mol [1]
Appearance Data not consistently available; likely a liquid or low-melting solid.
Boiling Point 140 °C at 5 mmHg[2]
Density 1.642 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5710[2]
Flash Point >110 °C (>230 °F) - closed cup[3]

Insight from the Field: The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. Its density, being significantly greater than water, is a practical consideration for aqueous workup procedures, as it will form the lower organic layer.

Section 2: Spectroscopic and Chromatographic Characterization

Authenticating the structure and purity of a starting material is a non-negotiable tenet of synthetic chemistry. Spectroscopic and chromatographic methods are the cornerstones of this validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H and ¹³C NMR spectra provide a unique fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the α-carbon, and the ethyl ester group. The aromatic protons on the para-substituted ring will typically appear as a set of two doublets (an AA'BB' system) in the range of δ 7.0-7.6 ppm. The single proton at the α-position (CHBr) is highly deshielded by both the bromine and the phenyl ring and would likely appear as a singlet around δ 5.0-5.5 ppm. The ethyl group will present as a quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.2 ppm.

  • ¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carbonyl carbon of the ester (~168 ppm), the aromatic carbons (four signals between ~120-135 ppm), the α-carbon (C-Br, ~45-55 ppm), and the two carbons of the ethyl group (~62 ppm for the O-CH₂ and ~14 ppm for the CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions are expected for:

  • C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: Typically found in the 500-650 cm⁻¹ region (fingerprint region).

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Due to the presence of two bromine atoms, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Chromatographic Behavior

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity.[4][5][6]

  • Stationary Phase: Silica gel is the most common choice.[4]

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is typically effective.[7] The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4 for the compound.[8]

  • Visualization: The compound is UV active due to the benzene ring and can be visualized under a 254 nm UV lamp as a dark spot on a fluorescent TLC plate.[4]

Workflow: Analytical Characterization of Starting Material

The following diagram illustrates a logical workflow for the comprehensive validation of an incoming sample of this compound.

G cluster_0 Initial Checks cluster_1 Purity & Identity Verification cluster_2 Decision A Receive Sample B Visual Inspection (Color, Phase) A->B C Check Label (CAS, Name) B->C D TLC Analysis (Single Spot?) C->D E Melting Point (Sharp Range?) D->E F ¹H NMR Spectroscopy D->F I Data Consistent with Structure? D->I E->I G Mass Spectrometry (Isotopic Pattern) F->G F->I H IR Spectroscopy (Functional Groups) G->H G->I H->I J Proceed to Reaction I->J Yes K Purify or Reject Lot I->K No

Caption: Standard workflow for identity and purity verification.

Section 3: Reactivity, Stability, and Handling

The synthetic utility of this compound stems from the reactivity of the C-Br bond.

Primary Reaction Pathway: Nucleophilic Substitution

The carbon atom bonded to the bromine is a secondary benzylic carbon. This position is highly activated towards nucleophilic substitution (Sₙ) reactions. Both Sₙ1 and Sₙ2 pathways are possible, and the dominant mechanism will depend on the nucleophile, solvent, and temperature.

  • Sₙ2 Pathway: Favored by strong, unhindered nucleophiles (e.g., cyanide, azide, primary amines) and polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.

  • Sₙ1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents. This pathway proceeds through a relatively stable secondary benzylic carbocation intermediate.

Diagram: Sₙ2 Reaction Pathway

This diagram shows the concerted mechanism for an Sₙ2 reaction, a common transformation for this substrate.

Caption: Generalized Sₙ2 reaction pathway.

Stability and Storage

As an α-halo ester, this compound can be sensitive to moisture and strong bases, which can cause hydrolysis of the ester or elimination/substitution reactions. It is also a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Section 4: Validated Experimental Protocols

The following protocols are described from an application scientist's perspective, emphasizing the rationale behind each step to ensure reproducible and accurate results.

Protocol 4.1: Melting Point Determination (Capillary Method)

Principle: The melting point is a fundamental physical property used to assess purity. A pure crystalline solid will have a sharp melting range (typically < 1°C), whereas impurities depress and broaden the melting range. This protocol uses a standard capillary melting point apparatus.[9]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry.[9] Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. The sample should be compacted into the sealed end of the tube to a height of 1-2 mm.[10] This is a critical step; too much sample will lead to an artificially broad melting range.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20 °C/min) to find a rough range.[11]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.[11] A slow heating rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

  • Confirmation: For rigorous analysis, repeat the measurement with a fresh sample to ensure consistency.[12]

Protocol 4.2: ¹H NMR Sample Preparation and Analysis

Principle: Proper sample preparation is paramount for obtaining a high-resolution NMR spectrum free from artifacts. The choice of solvent, concentration, and filtration are key variables.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[13] The deuterium signal is used by the spectrometer to "lock" the magnetic field, and the absence of protons prevents large solvent peaks from obscuring the analyte signals.[14]

  • Sample Weighing: Weigh approximately 5-25 mg of the compound directly into a clean, dry vial.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15] This volume is optimal for modern NMR spectrometers.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) is often sufficient for routine characterization.[15]

  • Filtration: This is a critical, often overlooked step. To remove any particulate matter which can ruin the magnetic field homogeneity and broaden spectral lines, filter the solution. Pass the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Sample Loading & Labeling: Transfer the filtered solution to the NMR tube. Cap the tube and label it clearly.

  • Instrumental Analysis: Insert the sample into the spectrometer. The instrument will then be locked, shimmed (a process to optimize magnetic field homogeneity), and the spectrum acquired.[16]

Protocol 4.3: TLC-Based Reaction Monitoring

Principle: TLC is a rapid, qualitative technique used to follow the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[5] A three-lane spotting technique is a robust method for unambiguous interpretation.[8]

Methodology:

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge. Mark three lanes on this line: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[8]

  • Sample Preparation:

    • S Lane: Dissolve a tiny amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate).

    • R Lane: Take a small aliquot from the reaction mixture using a capillary spotter.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the starting material solution to the "S" lane.

    • Apply a spot of the reaction mixture to the "R" lane.

    • Apply a spot of the starting material solution to the "C" lane, and then carefully spot the reaction mixture directly on top of it. This "co-spot" lane is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material, especially if the product has a similar Rf value.[8]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.[4]

  • Interpretation:

    • t=0: The "S", "C", and "R" lanes should all show a spot at the same Rf.

    • Reaction in Progress: The "R" lane will show a diminishing spot for the starting material and a new spot appearing (the product). The "C" lane will help resolve the starting material spot from any nearby product spots.

    • Reaction Complete: The starting material spot will be absent in the "R" lane.

Conclusion

This compound is a valuable synthetic intermediate whose effective use is predicated on a thorough knowledge of its properties. This guide has provided a comprehensive overview of its physical characteristics, spectroscopic signature, and reactive nature. By employing the validated protocols for characterization and reaction monitoring, researchers can ensure the integrity of their starting material and make informed decisions during their synthetic campaigns, ultimately leading to more reliable and reproducible scientific outcomes.

References

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-bromo-2-(4-bromophenyl)acetate for Advanced Chemical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. We will explore its fundamental properties, synthesis methodologies, and core reactivity, with a focus on its practical application in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a disubstituted α-bromo ester. The presence of two bromine atoms—one on the alpha carbon and one on the phenyl ring—makes it a highly versatile and reactive intermediate for constructing complex molecular architectures. The α-bromo group serves as an excellent leaving group for nucleophilic substitution, while the aryl bromide provides a handle for cross-coupling reactions.

Table 1: Core Compound Identifiers and Properties

PropertyValueReference
CAS Number 77143-76-1[1][2]
Molecular Formula C₁₀H₁₀Br₂O₂[1][3]
Molecular Weight 321.99 g/mol [1][3]
IUPAC Name This compound
Boiling Point 140 °C at 5 mmHg[3]
Density 1.642 g/mL at 25 °C[3]
Refractive Index n20/D 1.5710[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromophenylacetic acid. This approach ensures high yields and purity of the final product.

Step 1: Fischer Esterification of 4-Bromophenylacetic Acid

The initial step involves the conversion of 4-bromophenylacetic acid to its corresponding ethyl ester, Ethyl 2-(4-bromophenyl)acetate (CAS: 14062-25-0).[4][5] The most common and industrially scalable method is the Fischer esterification.

Causality: This acid-catalyzed reaction works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the desired ester. Concentrated sulfuric acid is a preferred catalyst due to its dual role as an acid and a dehydrating agent, which helps to drive the equilibrium towards the product side.[6]

Protocol: Synthesis of Ethyl 2-(4-bromophenyl)acetate

  • Suspend 4-bromophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Slowly add concentrated sulfuric acid (0.05-0.1 eq) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(4-bromophenyl)acetate.[6]

Step 2: α-Bromination of the Ester

The second step is the selective bromination at the α-carbon. Unlike carboxylic acids which can be brominated using the Hell-Volhard-Zelinskii reaction[7], esters require different conditions. A common method involves the use of N-Bromosuccinimide (NBS) with a radical initiator or an acid catalyst.

Causality: Under acidic conditions, the ester can enolize, though to a lesser extent than ketones. The resulting enol tautomer's double bond can then attack a molecule of bromine (Br₂), leading to the formation of an α-bromo ester. This method provides good regioselectivity for the α-position.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination start 4-Bromophenylacetic Acid intermediate Ethyl 2-(4-bromophenyl)acetate start->intermediate Ethanol, H₂SO₄ (cat.) final This compound intermediate->final Br₂, Acid Catalyst

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its highly reactive α-bromo group. This position is electron-deficient due to the inductive effects of both the adjacent ester carbonyl and the bromine atom, making it an excellent electrophile.

Nucleophilic Substitution (Sₙ2) Reactions

The α-carbon is highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. The adjacent carbonyl group helps to stabilize the transition state, accelerating the reaction rate compared to standard primary alkyl halides.[7] This allows for the straightforward introduction of various functional groups (e.g., azides, cyanides, amines, thiols) at the alpha position, making it a cornerstone for building molecular diversity.

The Reformatsky Reaction

A classic application of α-bromo esters is the Reformatsky reaction.[8] In this organozinc-mediated reaction, the α-bromo ester reacts with zinc dust to form a stable organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that can add to the carbonyl group of aldehydes or ketones. A subsequent acidic workup yields a β-hydroxy ester, a valuable structural motif in many natural products and pharmaceuticals.[8]

Reactivity_Pathways cluster_sn2 Sₙ2 Reaction cluster_reformatsky Reformatsky Reaction start This compound Nu Nucleophile (Nu⁻) start->Nu reagents_ref 1. Zinc (Zn) 2. Aldehyde/Ketone (R₂C=O) 3. H₃O⁺ workup start->reagents_ref product_sn2 α-Substituted Product Nu->product_sn2 product_ref β-Hydroxy Ester reagents_ref->product_ref

Caption: Key synthetic transformations of the title compound.

Applications in Drug Development

The precursor, 4-bromophenylacetic acid, and its derivatives are recognized as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[9] They form the structural core of compounds developed as anti-inflammatory agents and other therapeutics.[9][10]

This compound elevates this utility by providing a pre-functionalized intermediate. Researchers can use it to:

  • Construct Complex Scaffolds: The dual reactivity allows for sequential or orthogonal functionalization. For instance, an Sₙ2 reaction can be performed at the α-position, followed by a Suzuki or Heck cross-coupling reaction at the aryl bromide site.[11]

  • Develop Novel Drug Candidates: It serves as a starting point for creating libraries of compounds for screening. Its structure is relevant for designing potential anti-cancer and anti-infective agents.[10]

  • Biomarker Synthesis: The compound can be used to synthesize derivatives for use as biomarkers or probes to study biological processes.[10]

Safety and Handling

Based on data for structurally similar α-bromo esters, this compound should be handled as a hazardous substance. Related compounds are classified as corrosive and can cause severe skin burns and eye damage.[12][13]

Table 2: GHS Hazard Information (Anticipated)

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage
Serious Eye DamageGHS05DangerH318: Causes serious eye damage

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis and predictable, dual-mode reactivity make it an indispensable tool for medicinal chemists and process development scientists. The ability to leverage both the α-bromo electrophilic center and the aryl bromide handle for cross-coupling provides a robust platform for the efficient construction of complex molecules, accelerating the discovery and development of new therapeutic agents.

References

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-2-(4-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. As a Senior Application Scientist, the following sections synthesize critical technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in authoritative data.

Chemical Identification and Core Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

  • Chemical Name: this compound[1]

  • CAS Number: 77143-76-1[1]

  • Synonyms: 2-bromo-(4-bromo-phenyl)-acetic acid ethyl ester, Ethyl 2-bromo-(4-bromophenyl)acetate[1]

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₁₀Br₂O₂Inferred from name
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Class 8A - Combustible corrosive hazardous materials

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. This compound is classified as a hazardous substance, primarily due to its corrosive nature.

  • Signal Word: Danger [1]

  • GHS Pictogram:

    • alt text
      (GHS05)

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage. [1][2]

  • Hazard Classifications:

    • Skin Corrosion, Sub-category 1B[1]

The primary danger associated with this chemical is its ability to cause severe corrosive damage upon contact with skin and eyes. This necessitates stringent handling protocols to prevent any direct exposure.

Proactive Risk Mitigation: Safe Handling and Storage

A proactive approach to safety involves implementing a multi-layered system of controls. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Physical changes to the workspace are the most effective way to minimize exposure.

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to prevent the inhalation of any potential vapors, mists, or aerosols.[1][2] The workspace should be well-ventilated in general.[1][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols and proper training are critical for reinforcing safe practices.

  • Restricted Access: Only trained personnel should be permitted to handle this chemical.

  • Hygiene Practices: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.

Table 2: Required Personal Protective Equipment

Body PartProtection SpecificationRationale and Standards
Eyes/Face Tightly fitting safety goggles with side-shields or a full faceshield.Conforming to EU Standard EN166 or US NIOSH standards is required to protect against splashes that cause severe eye damage.[1]
Skin/Hands Chemical-resistant, impervious gloves.Gloves must be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374.[1]
Body Fire/flame resistant and impervious lab coat or clothing.Protects skin from accidental contact and burns.[1]
Respiratory Full-face respirator with appropriate filter (e.g., Type ABEK, EN14387).Required if exposure limits are exceeded or if irritation is experienced, preventing inhalation of harmful vapors.[1]
Conditions for Safe Storage

Improper storage can lead to degradation and increased risk.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3]

  • Security: The substance should be stored in a locked-up location to prevent unauthorized access.[1]

  • Incompatibilities: Store separately from incompatible materials, though specific incompatibilities are not well-documented in the available literature.[1]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency_Response_Workflow cluster_main Emergency Workflow: this compound Incident cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Spill or Exposure) Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhalation Inhalation Incident->Inhalation Ingestion Ingestion Incident->Ingestion Evacuate Evacuate Area Incident->Evacuate Wash_Skin Wash_Skin Skin->Wash_Skin Remove clothing Wash with soap & water Rinse_Eyes Rinse_Eyes Eye->Rinse_Eyes Rinse for 15+ min Remove contacts Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse mouth Do NOT induce vomiting Seek_Medical Seek Immediate Medical Attention Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Use inert material) Ventilate->Contain Collect Collect Waste (Use spark-proof tools) Contain->Collect Dispose Dispose Collect->Dispose Dispose as hazardous waste

Caption: Step-by-step emergency response workflow.

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor immediately.[1]

  • Following Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[1]

  • Following Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[5]

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors.[4] Poisonous gases, including carbon monoxide and hydrogen bromide, are produced in a fire.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Immediately evacuate personnel to safe areas.[1] Wear the full personal protective equipment detailed in section 3.3. Avoid breathing vapors and prevent contact with skin and eyes.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal.[1][2]

Toxicological and Disposal Considerations

  • Disposal: This material and its container must be disposed of as hazardous waste.[1] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][6] Do not allow the product to enter drains.[6]

References

A Technical Guide to Ethyl 2-bromo-2-(4-bromophenyl)acetate: Sourcing, Specification, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(4-bromophenyl)acetate is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both an α-bromo ester moiety and a brominated phenyl ring, renders it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, quality control specifications, and critical applications, particularly within the pharmaceutical and materials science sectors. Understanding the nuances of sourcing and handling this reagent is paramount for reproducible and scalable synthetic outcomes.

Physicochemical Properties & Core Specifications

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in experimental design.

Compound Identification:

  • CAS Number: 77143-76-1[1][2]

  • Molecular Formula: C₁₀H₁₀Br₂O₂[2]

  • Molecular Weight: 321.99 g/mol [2]

  • IUPAC Name: this compound[3]

  • Synonyms: 2-Bromo-2-(4-bromophenyl)acetic acid ethyl ester[4]

PropertyValueSource
Physical State Liquid at 25 °C
Boiling Point 140 °C at 5 mmHg[5]
Density 1.642 g/mL at 25 °C
Refractive Index n20/D 1.5710[5]
Purity (Typical) ≥97% or ≥98% (GC)[1][4]
Storage Inert atmosphere, 2-8°C

Commercial Availability and Sourcing

This compound is readily available from a variety of fine chemical suppliers. Procurement for research and development purposes typically involves quantities ranging from milligrams to several grams. When selecting a supplier, researchers should prioritize vendors that provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table of Representative Suppliers:

SupplierGrade/PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 97%5 gOffers extensive technical documentation and peer-reviewed paper citations.[1][6]
CHIRALEN 98%250 mgSpecializes in chemicals for research and development.
Santa Cruz Biotechnology N/AInquireA key supplier for specialty proteomics research chemicals.[2]
Win-Win Chemical N/AInquireA manufacturer and supplier of fine chemicals.[3]
CP Lab Safety 98% (GC)25 gProvides aryl and aliphatic building blocks.[4]
LEAPChem N/AInquireA specialized fine chemical supplier for R&D and bulk manufacturing.[5]

Disclaimer: Availability and pricing are subject to change. This list is not exhaustive and is intended for illustrative purposes.

Quality Control and Analytical Validation

Ensuring the identity and purity of starting materials is a cornerstone of scientific integrity. For this compound, several analytical techniques are routinely employed.

  • Gas Chromatography (GC): This is the most common method cited by suppliers for purity assessment, typically showing ≥97% or ≥98% purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR spectrum will characteristically show signals for the ethyl group (a triplet and a quartet), the benzylic proton, and the aromatic protons on the disubstituted benzene ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of non-volatile compounds and can be adapted to detect process-related impurities.[7] The development of a validated HPLC method is crucial for quality control in pharmaceutical applications.[7][8]

Exemplar Protocol: HPLC-UV Method for Purity Assessment

This protocol is a generalized example and must be optimized and validated for specific instrumentation and samples.

  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Create a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of dilutions for a calibration curve.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

  • Analysis: Inject the standards and sample. Purity is determined by comparing the area of the main peak to the total area of all peaks, and concentration can be quantified using the calibration curve.

Key Synthetic Applications

The reactivity of the α-bromo position makes this compound an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. It is a valuable intermediate in the synthesis of various compounds, including novel thiazol-4(5H)-one derivatives which have shown inhibitory activity against enzymes like 11β-HSD1, relevant in carcinogenesis prevention research.[1]

Workflow: Alkylation of a Nucleophile

The following diagram illustrates a generalized synthetic workflow where this compound is used as an alkylating agent. This pathway is fundamental in building molecular complexity.

G cluster_reactants Reactants & Reagents cluster_process Reaction Conditions reagent Ethyl 2-bromo-2- (4-bromophenyl)acetate (Electrophile) product Alkylated Product (Nu-CH(C₆H₄Br)CO₂Et) reagent->product Alkylation nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Enolate) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->product byproduct Salt Byproduct (Base-H⁺Br⁻)

Caption: Generalized workflow for nucleophilic substitution using the title compound.

Exemplar Protocol: Synthesis of a 2-Aminothiazol-4(5H)-one Derivative

This protocol is adapted from methodologies described in the literature for similar transformations and serves as an illustrative example.[1] It requires careful execution in a controlled laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: Add this compound (1.0 eq) to the solution. Causality Insight: Ethanol serves as a suitable polar protic solvent for both reactants.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via the Hantzsch thiazole synthesis pathway, where the thiourea acts as the nucleophile.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-amino-5-(4-bromophenyl)thiazol-4(5H)-one derivative. Trustworthiness Check: The identity and purity of the final product must be confirmed by analytical methods like NMR and Mass Spectrometry.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this compound.

  • Hazards: The compound is classified as corrosive (Skin Corr. 1B) and can cause severe skin burns and eye damage (H314).[1][9] It is recommended to handle it in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (EN 374), tightly fitting safety goggles, a face shield, and protective clothing.[1][9] A full-face respirator may be necessary if exposure limits are exceeded.[9]

  • Storage: Store in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation. The storage class is 8A for combustible corrosive hazardous materials.[1]

References

Solubility Profile of Ethyl 2-bromo-2-(4-bromophenyl)acetate: A Technical Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, purification processes, and pharmaceutical formulations. This guide provides a comprehensive technical overview of the solubility of Ethyl 2-bromo-2-(4-bromophenyl)acetate (CAS No. 77143-76-1). Due to a lack of extensive published quantitative data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a robust, field-proven experimental protocol for its precise determination. We will analyze the molecular structure to predict its solubility in common organic solvents and present a detailed methodology for the authoritative shake-flask method to establish thermodynamic equilibrium solubility. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools required to confidently work with this compound.

Introduction to this compound

The successful application of any chemical compound in research or development hinges on a thorough understanding of its physical properties, with solubility being paramount. Solubility dictates the choice of reaction media, impacts reaction kinetics, is the foundation for purification techniques like recrystallization, and is a cornerstone of formulation science in drug development.[1] An incorrect assumption about a compound's solubility can lead to failed experiments, impure products, and misleading biological data.

1.1 Molecular Structure and Physicochemical Profile

This compound is a halogenated aromatic ester. Its structure contains several distinct functional regions that collectively determine its overall polarity and, consequently, its solubility characteristics.

  • Aromatic Ring: The 4-bromophenyl group is a large, nonpolar, and hydrophobic component.

  • Ester Group (-COOEt): The ethyl ester is a polar functional group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.

  • Halogens (Br): The two bromine atoms, one on the aromatic ring and one on the alpha-carbon, increase the molecular weight and add to the molecule's polarizability.

  • Ethyl Group (-CH2CH3): A short, nonpolar aliphatic chain.

This combination of polar and nonpolar features suggests that the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.

Table 1: Physicochemical Properties of this compound [2]

Property Value
CAS Number 77143-76-1
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
Density 1.642 g/mL at 25 °C

| Boiling Point | 140 °C at 5 mmHg |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the solute-solute forces (crystal lattice energy) and the solvent-solvent forces.

2.1 The "Like Dissolves Like" Paradigm

The most reliable guiding principle in predicting solubility is that "like dissolves like."[3][4] This means:

  • Polar solvents tend to dissolve polar or ionic solutes.

  • Nonpolar solvents tend to dissolve nonpolar solutes.

This compound, with its mixed characteristics, requires a more nuanced application of this rule. The large, polarizable bromophenyl ring and the polar ester group must both be effectively solvated. Solvents that can accommodate both of these features will be the most effective.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Polarity Predicted Solubility Rationale for Prediction
Water (H₂O) Protic, Polar High Insoluble The large hydrophobic bromophenyl and ethyl groups dominate, preventing effective solvation by the highly polar water molecules.
Hexane (C₆H₁₄) Nonpolar Very Low Low / Insoluble While hexane can interact with the nonpolar parts of the molecule, it cannot effectively solvate the polar ester group.
Toluene (C₇H₈) Aromatic, Nonpolar Low Moderate The aromatic nature of toluene allows for favorable π-stacking interactions with the bromophenyl ring, but solvation of the ester is weak.
Methanol (CH₃OH) Protic, Polar High Moderate Methanol can interact with the ester group but may be too polar to effectively solvate the large nonpolar backbone.
Ethanol (C₂H₅OH) Protic, Polar High Moderate to High Similar to methanol, but its slightly larger ethyl group provides better interaction with the nonpolar regions of the solute.
Dichloromethane (CH₂Cl₂) Aprotic, Polar Intermediate High An excellent solvent for compounds of mixed polarity. It is polar enough to solvate the ester but nonpolar enough to dissolve the aromatic ring.
Chloroform (CHCl₃) Aprotic, Polar Intermediate High Very similar in character to dichloromethane, expected to be an excellent solvent.
Acetone (C₃H₆O) Aprotic, Polar Intermediate High The polar carbonyl group interacts well with the solute's ester, and the methyl groups provide good solvation for the nonpolar components.
Ethyl Acetate (C₄H₈O₂) Aprotic, Polar Intermediate High The structure is highly compatible. As an ester itself, it readily solvates the ester group, and its overall intermediate polarity is ideal for the rest of the molecule.

| Tetrahydrofuran (THF) | Aprotic, Polar | Intermediate | High | The ether oxygen can solvate the polar ester, and the cyclic aliphatic structure effectively dissolves the nonpolar parts. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, they must be confirmed by empirical data. The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[5][6] This method ensures that the system reaches thermodynamic equilibrium, providing a value that is independent of the dissolution rate.[7][8] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can represent a non-equilibrium, supersaturated state.[9][10]

4.1 The Principle of Thermodynamic Equilibrium

The shake-flask method is designed to achieve a saturated solution where the rate of the solid dissolving into the solvent is equal to the rate of the solute precipitating out of solution.[8] This requires adding an excess of the solid to the solvent and allowing sufficient time and agitation for this equilibrium to be established, typically 24 to 72 hours.[11]

4.2 Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the steps to accurately measure the solubility of this compound in a chosen solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., HPLC-grade Dichloromethane)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilution

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical; ensure undissolved solid is visible throughout the experiment.[11][12] For a 2 mL solvent volume, 10-20 mg of solid is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the suspension at a constant rate (e.g., 300 RPM) for at least 24 hours.[11] A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

  • Sample Withdrawal: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the solid material.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[11]

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

4.3 Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B Establish suspension C 3. Agitate at Constant Temp (24-48 hours) B->C Begin equilibration D 4. Settle Suspension C->D Achieve equilibrium E 5. Withdraw Supernatant D->E F 6. Filter (0.22 µm) E->F Remove particulates G 7. Dilute Sample F->G H 8. Quantify Concentration (e.g., HPLC-UV) G->H Prepare for measurement I Result: Thermodynamic Solubility (mg/mL or mol/L) H->I Calculate final value

Caption: Workflow of the Shake-Flask Method.

Practical Applications and Implications

Understanding the solubility profile—whether predicted or experimentally determined—is essential for practical laboratory work.

  • Solvent Selection for Reactions: For a reaction involving this compound, a solvent in which it has high solubility (e.g., Dichloromethane, THF, Ethyl Acetate) should be chosen to ensure a homogeneous reaction mixture and optimal kinetics.

  • Purification by Recrystallization: Recrystallization requires a solvent system where the compound is highly soluble at an elevated temperature but has low solubility at a reduced temperature. A moderately soluble solvent like ethanol or a binary solvent system (e.g., Toluene/Hexane) could be an effective choice. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Drug Development: In a pharmaceutical context, poor aqueous solubility is a major hurdle for oral bioavailability.[1] The predicted insolubility of this compound in water suggests that significant formulation strategies, such as creating amorphous solid dispersions or using lipid-based formulations, would be necessary if it were to be developed as an oral drug candidate.

Conclusion

This compound is a molecule of mixed polarity, characterized by a large, nonpolar bromophenyl group and a polar ester moiety. Theoretical analysis predicts it will be highly soluble in solvents of intermediate polarity such as dichloromethane, acetone, and ethyl acetate, while being poorly soluble in highly polar (water) or nonpolar (hexane) solvents. Given the absence of readily available experimental data, this guide provides a robust, first-principles framework for predicting its behavior and a detailed, authoritative protocol for its experimental determination using the shake-flask method. Adherence to this methodology will yield reliable, thermodynamic solubility data, empowering scientists to make informed decisions in reaction design, purification, and formulation.

References

The Lynchpin of Innovation: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The ability of a single molecule to serve as a versatile scaffold for the construction of diverse and complex chemical entities is a prized attribute. Ethyl 2-bromo-2-(4-bromophenyl)acetate, a halogenated aryl ester, represents one such pivotal building block. Its unique structural features—a reactive α-bromo group, an ester moiety for further derivatization, and a brominated phenyl ring ripe for cross-coupling reactions—render it a molecule of significant interest to the medicinal chemist. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the potential applications of this compound, moving beyond a mere recitation of facts to an exploration of the causality behind its synthetic utility. We will delve into the core reactivity of this molecule and illustrate its application in the synthesis of key pharmacologically active scaffolds, supported by detailed experimental protocols and mechanistic insights.

Core Chemical Attributes and Reactivity Profile

This compound possesses a chemical architecture that predisposes it to a range of synthetically useful transformations. The central thesis of its utility lies in the electrophilic nature of the α-carbon, which is rendered highly susceptible to nucleophilic attack by the adjacent electron-withdrawing bromine atom and ester group.

PropertyValueReference
Molecular Formula C₁₀H₁₀Br₂O₂[1]
Molecular Weight 321.99 g/mol [1]
Boiling Point 140 °C at 5 mmHg
Density 1.642 g/mL at 25 °C

The reactivity of this compound is dominated by two key features:

  • The α-Bromo Group: This is the primary site of reactivity, making the molecule an excellent alkylating agent for a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application in the synthesis of heterocyclic systems.

  • The 4-Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the optimization of lead compounds.

The interplay of these reactive sites allows for a modular approach to the synthesis of complex molecules, where the core scaffold can be elaborated in a stepwise and controlled manner.

Application in the Synthesis of Heterocyclic Scaffolds

The ability to construct heterocyclic rings is a fundamental requirement in medicinal chemistry, as these motifs are found in a vast number of approved drugs. This compound is a valuable precursor for the synthesis of several important heterocyclic systems.

Synthesis of 2-Aminothiazole-4-Carboxylates: A Gateway to Bioactive Molecules

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with antibacterial, antifungal, anti-inflammatory, and antitumor activities[2]. The Hantzsch thiazole synthesis provides a direct and efficient route to this important heterocycle, and this compound is an ideal substrate for this transformation.

The reaction proceeds via the condensation of the α-bromo ester with a thiourea derivative. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ester, leading to the formation of a thiouronium salt intermediate. This is followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring system.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-Amino-5-(4-bromophenyl)thiazole-4-carboxylate [2][3]

  • Materials:

    • This compound

    • Thiourea

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Basify the mixture with a 2M NaOH solution to a pH of 10 to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate.

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack product Ethyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Quinoxalinones: Scaffolds with Diverse Biological Activities

Quinoxaline derivatives are another important class of nitrogen-containing heterocycles that are present in a variety of biologically active compounds, including antibiotics and anticancer agents[4]. This compound can be utilized in the synthesis of 3-substituted quinoxalin-2(1H)-ones through a condensation reaction with o-phenylenediamine.

The reaction mechanism likely involves an initial condensation between one of the amino groups of o-phenylenediamine and the ketone-like reactivity at the α-carbon of the bromoester (following initial nucleophilic attack and displacement of bromide), followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the quinoxalinone ring system[4].

Experimental Protocol: Synthesis of 3-(4-Bromobenzyl)quinoxalin-2(1H)-one (Adapted from a general procedure for α-ketoesters)[4]

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 3-(4-bromobenzyl)quinoxalin-2(1H)-one.

Potential Applications in the Development of Novel Therapeutics

The versatility of this compound as a synthetic intermediate suggests its potential application in the development of a wide range of therapeutic agents.

Anticoagulant and Antiplatelet Agents

The acetate moiety of the title compound can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For example, the synthesis of triazole-containing acetate derivatives has been shown to yield compounds with anticoagulant and antiplatelet activity[5][6]. A similar strategy could be employed with this compound, where the bromoacetate unit is used to alkylate a heterocyclic core known to interact with targets in the coagulation cascade.

Anticoagulant_Synthesis start Heterocyclic Core (e.g., Triazole) product Acetate-Functionalized Heterocycle start->product Alkylation reagent This compound reagent->product final_product Potential Anticoagulant / Antiplatelet Agent product->final_product Further Modification

Caption: Strategy for Anticoagulant Synthesis.

Anticonvulsant Agents

Many anticonvulsant drugs feature a hydantoin or thiohydantoin core. The reaction of α-bromo esters with ureas or thioureas is a known method for the synthesis of these heterocyclic systems. By reacting this compound with a substituted urea or thiourea, it is possible to generate a library of novel hydantoin or thiohydantoin derivatives for screening as potential anticonvulsant agents[7][8][9]. The 4-bromophenyl substituent could also serve as a key pharmacophoric element or as a point for further chemical modification.

Anti-inflammatory and Anticancer Agents

The 4-bromophenyl group in the title compound opens up the possibility of using it in the synthesis of compounds with anti-inflammatory or anticancer activity. For instance, the 4-bromophenyl moiety is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. Furthermore, the ability to perform cross-coupling reactions on the brominated ring allows for the synthesis of biaryl structures, which are common motifs in kinase inhibitors and other anticancer agents.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its dual reactivity allows for the construction of complex molecular architectures through both nucleophilic substitution and cross-coupling reactions. While direct applications of this specific molecule in the synthesis of marketed drugs are not yet widely documented, its potential is evident from the successful use of analogous compounds in the synthesis of a wide range of biologically active molecules.

Future research in this area could focus on:

  • Exploring the full scope of its reactivity: A systematic investigation of the reactions of this compound with a wider range of nucleophiles and under various reaction conditions could uncover novel synthetic methodologies.

  • Combinatorial synthesis: The modular nature of this building block makes it an ideal candidate for the combinatorial synthesis of large libraries of compounds for high-throughput screening.

  • Development of novel therapeutic agents: The application of this compound in the synthesis of novel derivatives of known pharmacophores could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

Reactivity of the benzylic bromide in "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in Ethyl 2-bromo-2-(4-bromophenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile bifunctional reagent whose utility is dominated by the pronounced reactivity of its benzylic bromide. This guide provides a detailed examination of the structural and electronic factors governing this reactivity. We will explore the primary reaction pathways, including nucleophilic substitution and radical-mediated processes, with a particular focus on its role as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP). Methodologies for its synthesis are presented, alongside a discussion of its practical applications in the fields of polymer chemistry and pharmaceutical development. This document is intended to serve as a comprehensive resource for scientists leveraging this key synthetic intermediate.

The Structural Basis of Reactivity

The chemical behavior of this compound is fundamentally dictated by the carbon-bromine bond at the α-position to both the phenyl ring and the ester carbonyl. This specific position, known as the benzylic position, confers a unique and heightened reactivity compared to a standard secondary alkyl bromide.

The primary factor is the ability of the adjacent phenyl ring to stabilize intermediates formed during a reaction. In both heterolytic (ionic) and homolytic (radical) cleavage of the C-Br bond, the resulting carbocation or radical is stabilized through resonance, delocalizing the charge or unpaired electron across the aromatic system. This delocalization significantly lowers the activation energy for reactions involving the cleavage of the C-Br bond.[1][2]

Furthermore, the presence of the electron-withdrawing ethyl ester group at the same carbon atom modulates this reactivity, influencing reaction pathways and the stability of intermediates.

Benzylic_Stabilization cluster_main Resonance Stabilization of the Benzylic Carbocation Initial This compound (R-Br) Carbocation Benzylic Carbocation Intermediate (Resonance Stabilized) Initial->Carbocation Heterolytic Cleavage (-Br⁻) Resonance1 Resonance Structure 1 (Charge on ortho-C) Carbocation->Resonance1 Delocalization Resonance2 Resonance Structure 2 (Charge on para-C) Resonance1->Resonance2 Resonance3 Resonance Structure 3 (Charge on ortho'-C) Resonance2->Resonance3 Resonance3->Carbocation Hybrid

Caption: Resonance delocalization stabilizing the benzylic carbocation.

Key Reaction Pathways and Mechanisms

The enhanced reactivity of the benzylic bromide enables two primary classes of transformations: nucleophilic substitutions and radical reactions.

Nucleophilic Substitution Reactions (SN1 & SN2)

The benzylic bromide is an excellent substrate for nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.

  • SN1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, the reaction favors an SN1 mechanism. The rate-determining step is the formation of the resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile.

  • SN2 Pathway: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the reaction proceeds via an SN2 mechanism, involving a backside attack and inversion of stereochemistry (if a chiral center were present).

This reactivity is widely exploited to introduce the (4-bromophenyl)(ethoxycarbonyl)methyl moiety. For example, reaction with amines yields α-amino acid derivatives, while reaction with alkoxides or thiolates produces α-alkoxy or α-thioether esters, respectively.[3]

Initiator for Atom Transfer Radical Polymerization (ATRP)

A significant application of this compound is its use as an initiator for controlled/"living" radical polymerization, specifically ATRP.[4][5][] In this process, a transition metal complex (commonly copper-based) reversibly abstracts the bromine atom, generating a carbon-centered radical that initiates polymerization.

The key to ATRP is the dynamic equilibrium between the active (radical) species and the dormant (halide-capped) species. This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures. The structure of this molecule makes it an efficient initiator for the polymerization of monomers like methacrylates.[7][8]

ATRP_Mechanism Initiator R-Br (Dormant Initiator) Radical R• (Active Radical) Initiator->Radical k_act Catalyst_Deact Br-Cu(II) / Ligand (Deactivator) Catalyst_Act Cu(I) / Ligand (Activator) Radical->Initiator k_deact Polymer_Radical R-M• ... R-M_n• (Propagating Radical) Radical->Polymer_Radical + M Monomer Monomer (M) Dormant_Polymer R-M_n-Br (Dormant Polymer) Polymer_Radical->Dormant_Polymer k_deact Dormant_Polymer->Polymer_Radical k_act

Caption: Equilibrium in Atom Transfer Radical Polymerization (ATRP).

Synthesis Protocol

The title compound is typically synthesized via the radical bromination of its precursor, Ethyl 2-(4-bromophenyl)acetate. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is a standard and effective method.[2]

Experimental Protocol: Benzylic Bromination

Objective: To synthesize this compound from Ethyl 2-(4-bromophenyl)acetate.

Materials:

  • Ethyl 2-(4-bromophenyl)acetate[9][10]

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve Ethyl 2-(4-bromophenyl)acetate (1.0 eq) in carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The denser succinimide byproduct will float to the surface upon completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of the solvent.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, saturated Na₂SO₃ solution (to remove any residual bromine), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Physicochemical Data and Applications

Data Summary
PropertyValue
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 140 °C at 5 mmHg
Density 1.642 g/mL at 25 °C
Refractive Index (n20/D) 1.5710
CAS Number 77143-76-1
Core Applications
  • Polymer Science: As a robust initiator for ATRP, it is instrumental in the synthesis of advanced polymeric materials with controlled topologies and functionalities.[4][5]

  • Drug Discovery: Serves as a critical building block for introducing the substituted phenylacetate scaffold into complex molecules, enabling the exploration of new chemical space for potential therapeutics.

  • Organic Synthesis: A versatile intermediate for creating a variety of α-functionalized esters through nucleophilic substitution reactions.

Conclusion

The reactivity of the benzylic bromide in this compound is a classic example of structure-function relationships in organic chemistry. The resonance stabilization afforded by the phenyl ring is the critical factor that facilitates both ionic and radical reaction pathways, making it a powerful tool for synthetic chemists. Its role as a premier initiator in Atom Transfer Radical Polymerization highlights its importance in modern materials science. A thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this valuable reagent in research and development.

References

Methodological & Application

The Strategic Application of Ethyl 2-bromo-2-(4-bromophenyl)acetate in Suzuki Cross-Coupling Reactions: A Guide to Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Complex Scaffolds

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] Its impact on drug discovery and materials science is undeniable, offering a versatile and robust method for molecular elaboration.[2] This guide focuses on a particularly intriguing and synthetically valuable substrate: Ethyl 2-bromo-2-(4-bromophenyl)acetate . This molecule presents a unique challenge and opportunity due to its bifunctional nature, possessing two distinct carbon-bromine bonds—an sp²-hybridized aryl bromide and an sp³-hybridized α-bromo ester.

The selective functionalization of one site over the other, a concept known as chemoselectivity, is paramount for harnessing the full synthetic potential of this building block. Achieving selective Suzuki coupling at the aryl bromide position while preserving the α-bromo ester moiety opens avenues for subsequent transformations, such as nucleophilic substitution or the introduction of other functionalities. This guide provides a comprehensive overview of the principles and practical protocols for the successful and chemoselective utilization of this compound in Suzuki cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Understanding the Mechanistic Landscape: The Key to Selectivity

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] A simplified, yet illustrative, representation of this cycle is crucial for understanding how to influence the reaction's outcome.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-determining step and the key to achieving chemoselectivity with our bifunctional substrate. The relative reactivity of C(sp²)-Br versus C(sp³)-Br bonds towards oxidative addition is the fulcrum upon which selectivity pivots. Generally, the oxidative addition to aryl halides is more facile than to unactivated alkyl halides.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

To achieve selective coupling at the 4-bromophenyl group, the reaction conditions must be tailored to favor the oxidative addition of the Pd(0) catalyst into the C(sp²)-Br bond over the C(sp³)-Br bond of the α-bromo ester. This can be achieved by a judicious choice of catalyst, ligand, base, and solvent.

Strategic Selection of Reaction Components for Chemoselectivity

The success of a chemoselective Suzuki coupling hinges on the careful selection of each reaction component. The interplay between the palladium source, the phosphine ligand, the base, and the solvent system creates a reaction environment that can either favor the desired product or lead to a mixture of products and side reactions.

Palladium Catalyst and Ligand: The Heart of Selectivity

The choice of the palladium catalyst and its associated ligand is the most critical factor in controlling the chemoselectivity of the reaction. For the coupling of aryl bromides, a variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes.

The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and modulates the steric and electronic environment around the metal. For the selective coupling of aryl bromides in the presence of alkyl bromides, bulky and electron-rich phosphine ligands are generally preferred.[3][4] These ligands promote the oxidative addition to the C(sp²)-Br bond while disfavoring the more sterically hindered approach to the C(sp³)-Br bond.

Recommended Catalyst/Ligand Systems:

Catalyst SystemKey Features & Rationale
Pd(OAc)₂ with SPhos or XPhos Buchwald's biaryl phosphine ligands are known for their high activity in coupling aryl halides. Their bulk and electron-donating properties enhance the rate of oxidative addition to the aryl bromide and reductive elimination, while sterically hindering interaction with the α-bromo ester.[3]
Pd(PPh₃)₄ A classic and often effective catalyst. The tetrakis(triphenylphosphine)palladium(0) complex can be used directly. However, for challenging substrates, more specialized ligands may be required.
PEPPSI™-IPr or -IPent These N-heterocyclic carbene (NHC) palladium complexes are highly active and stable catalysts, often effective for coupling unreactive aryl chlorides and bromides. The strong σ-donating ability of NHCs can facilitate the desired oxidative addition.
The Role of the Base: Activating the Nucleophile

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can also influence the overall reaction rate and the prevalence of side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen).

Commonly Used Bases:

BaseStrengthSolubilityComments
K₂CO₃ ModerateSoluble in waterA common and effective base for many Suzuki couplings. Often used in aqueous solvent mixtures.
K₃PO₄ StrongSoluble in waterA stronger base that can be beneficial for less reactive aryl bromides.
Cs₂CO₃ StrongGood solubility in organic solventsOften used for challenging couplings due to its high basicity and solubility.
KOtBu Very StrongSoluble in organic solventsA very strong base, typically used in anhydrous conditions. May promote side reactions with sensitive substrates.

For the coupling of this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is a good starting point.

Solvent Systems: Creating the Right Environment

The solvent system must be capable of dissolving the reactants, the catalyst, and the base to a sufficient extent for the reaction to proceed efficiently. Biphasic solvent systems, typically a mixture of an organic solvent and water, are very common in Suzuki couplings, as they facilitate the dissolution of both the organic substrates and the inorganic base.[6][7]

Recommended Solvent Systems:

  • Dioxane/Water: A classic and widely used solvent system for Suzuki reactions.

  • Toluene/Water: Another common and effective biphasic system.

  • THF/Water: A good option, though the lower boiling point of THF may limit the reaction temperature.

  • DMF or Acetonitrile: Polar aprotic solvents that can be used, sometimes with the addition of water.

Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Detailed Experimental Protocols

The following protocols are designed as a starting point for the chemoselective Suzuki cross-coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific boronic acids.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol utilizes a common and highly effective catalyst system for the coupling of aryl bromides.

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Catalyst and Solvent Addition cluster_2 Reaction and Workup Reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K3PO4 (2.0 eq) - SPhos (0.04 eq) Flask In a flame-dried Schlenk flask Reagents->Flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Flask->Inert_Atmosphere Solvent Add degassed Dioxane/Water (4:1) Inert_Atmosphere->Solvent Catalyst Add Pd(OAc)2 (0.02 eq) Solvent->Catalyst Degas Bubble Argon through the mixture for 15 min Catalyst->Degas Heating Heat to 80-100 °C and monitor by TLC/LC-MS Degas->Heating Workup Cool, dilute with EtOAc, wash with water and brine Heating->Workup Purification Dry over Na2SO4, concentrate, and purify by column chromatography Workup->Purification

Figure 2: Workflow for the Suzuki coupling using Pd(OAc)₂ and SPhos.

Reagents and Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound337.011.01.0
Arylboronic acid-1.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
SPhos410.580.040.04
Potassium phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous, degassed)-8 mL-
Water (degassed)-2 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Bubble argon through the resulting suspension for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table outlines potential problems and suggested solutions.[5][8]

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Low reaction temperature- Use fresh catalyst and ligands- Ensure thorough degassing of all solvents and the reaction mixture[5]- Use high-purity, dry reagents- Increase the reaction temperature in increments
Protodeboronation of boronic acid - Excess water- Harsh basic conditions- High temperature- Use anhydrous conditions if possible- Switch to a milder base (e.g., KF)- Use a more stable boronic ester (e.g., pinacol ester)- Lower the reaction temperature
Homocoupling of boronic acid - Presence of oxygen- Use of a Pd(II) precatalyst without a proper reducing agent- Ensure rigorous exclusion of oxygen[1]- Use a Pd(0) source or ensure the Pd(II) is efficiently reduced in situ
Reaction at the α-bromo position - Non-optimal catalyst/ligand system- High reaction temperature- Screen different bulky, electron-rich ligands (e.g., XPhos, RuPhos)- Lower the reaction temperature to increase selectivity
Formation of dehalogenated byproduct - Presence of a hydride source (e.g., from solvent or base)- Use a different solvent or base- Ensure high purity of all reagents

Conclusion: A Versatile Tool for Molecular Architects

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. By understanding the mechanistic nuances of the Suzuki-Miyaura cross-coupling reaction and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve highly chemoselective coupling at the aryl bromide position. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this substrate in drug discovery and materials science, enabling the efficient construction of novel molecular architectures.

References

Application Note: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Alkenes using Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of Ethyl 2-bromo-2-(4-bromophenyl)acetate as a substrate in the Heck reaction. We will explore the mechanistic underpinnings of the catalytic cycle, dissect the critical reaction parameters, and provide detailed, field-proven protocols for successful implementation.

Introduction: The Power of Palladium-Catalyzed Olefin Arylation

The Heck reaction, a Nobel Prize-winning transformation, offers a robust and versatile method for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4] The reaction's broad functional group tolerance and predictable stereoselectivity make it an indispensable tool for complex molecule synthesis.[5]

This guide focuses on the specific substrate, This compound . This molecule possesses two key features:

  • An aryl bromide , a classic and widely used electrophile for Heck couplings. The reactivity of aryl halides in the rate-determining oxidative addition step typically follows the trend I > OTf > Br >> Cl.[6]

  • An α-bromo ester moiety. While the aryl C-Br bond is the primary site of reactivity under typical Heck conditions, the presence of the α-bromo group requires careful optimization to ensure chemoselectivity.

The objective of this document is to provide a detailed framework for selecting optimal conditions—catalyst, ligand, base, and solvent—to achieve high-yield and selective coupling of this substrate with various alkenes.

The Catalytic Heart: Understanding the Heck Reaction Mechanism

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][6] The efficiency of this cycle is paramount to achieving a successful outcome. The primary steps are as follows:

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and results in a square planar Pd(II) complex.[6][7]

  • Alkene Coordination & Migratory Insertion: The alkene then coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][6][7]

  • Syn-β-Hydride Elimination: For the reaction to proceed, the intermediate must possess a hydrogen atom on the carbon adjacent (β) to the palladium. A C-C bond rotation allows a syn-elimination of this hydrogen, which is transferred to the palladium. This step forms the desired substituted alkene product and a hydridopalladium(II) complex.[6][7] This step is stereospecific and typically leads to the more thermodynamically stable trans-(E)-alkene.[6]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to remove the hydrogen halide (H-X) from the hydridopalladium(II) complex.[2][6] This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Mechanism Figure 1: The Palladium Catalytic Cycle for the Heck Reaction Pd0 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdL2X Oxidative Addition AlkeneComplex Alkene-Pd(II) Complex ArPdL2X->AlkeneComplex Alkene Coordination MigratoryInsert σ-Alkylpalladium(II) Intermediate AlkeneComplex->MigratoryInsert Migratory Insertion HPdL2X H-Pd(II)-X(L)₂ MigratoryInsert->HPdL2X β-Hydride Elimination Product_out Substituted Alkene MigratoryInsert->Product_out HPdL2X->Pd0 Reductive Elimination BaseHX_out Base-H⁺X⁻ HPdL2X->BaseHX_out ArX_in Ar-X ArX_in->Pd0 Alkene_in Alkene Alkene_in->ArPdL2X Base_in Base Base_in->HPdL2X

Figure 1: The Palladium Catalytic Cycle for the Heck Reaction

Dissecting the Reaction: A Guide to Optimizing Key Parameters

The success of a Heck reaction hinges on the careful selection and interplay of several key components. Given the bifunctional nature of this compound, a logical and systematic approach to optimization is crucial.

ParameterCommon ChoicesRole & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are often preferred for their air stability and are reduced in situ by ligands, amines, or other reagents.[1][8]
Ligands Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃Bidentate Phosphines: BINAP, dppfNHCs: IMes, SIMesStabilizes the Pd(0) catalyst, prevents precipitation of palladium black, and modulates electronic/steric properties to influence reactivity.[6] Bulky, electron-rich phosphines often accelerate the oxidative addition step.
Base Organic: Et₃N, DIPEA (Hünig's base)Inorganic: K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄Essential for neutralizing the H-X generated and regenerating the Pd(0) catalyst.[1][7] The choice of base can influence the reaction pathway and prevent side reactions. Inorganic bases are common in ligand-free protocols.
Solvent Polar Aprotic: DMF, DMAc, NMP, Acetonitrile (MeCN)Other: Toluene, Dioxane, WaterSolubilizes reactants and stabilizes charged intermediates in the catalytic cycle.[9][10] High-boiling point polar aprotic solvents are most common, as aryl bromides often require elevated temperatures.[11][12]
Additives Phase-Transfer Catalysts: Bu₄NCl (TBAC), Bu₄NBr (TBAB)Used in "ligand-free" (Jeffery) conditions. These salts can stabilize the Pd(0) species, solubilize inorganic bases, and promote the reaction at lower temperatures.[8][9]
Temperature 80 - 140 °CProvides the necessary activation energy, particularly for the oxidative addition of less reactive aryl bromides.[11] Must be controlled to prevent catalyst decomposition.

Field-Proven Methodologies: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl acrylate is a carcinogen and should be handled with extreme care.

Protocol 1: Standard Heck Coupling with Ethyl Acrylate

This protocol outlines a general procedure for the coupling of this compound with an activated alkene, ethyl acrylate, using a phosphine ligand.

Materials:

  • This compound (1.0 mmol)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To the flame-dried Schlenk flask, add Pd(OAc)₂ (4.5 mg) and P(o-tol)₃ (12.2 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL), followed by this compound (322 mg), the base (e.g., Et₃N, 0.28 mL), and finally the ethyl acrylate (0.16 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 100-120 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.[5]

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the desired product.

Experimental_Workflow Figure 2: General Experimental Workflow for Heck Reaction Start 1. Add Catalyst & Ligand to Flame-Dried Flask Inert 2. Establish Inert Atmosphere (N₂/Ar) Start->Inert AddReagents 3. Add Solvent, Substrate, Base, and Alkene Inert->AddReagents React 4. Heat Reaction Mixture (e.g., 100-120 °C) AddReagents->React Monitor 5. Monitor by TLC React->Monitor Workup 6. Cool, Dilute, & Filter through Celite Monitor->Workup Reaction Complete Extract 7. Aqueous Wash / Extraction Workup->Extract Purify 8. Dry, Concentrate, & Purify (Column Chromatography) Extract->Purify End Isolated Product Purify->End

Figure 2: General Experimental Workflow for Heck Reaction
Protocol 2: Ligand-Free Heck Coupling (Jeffery Conditions)

This protocol is an alternative that avoids phosphine ligands by using a phase-transfer catalyst, which can be beneficial for cost and ease of purification.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous DMF (5 mL)

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and condenser, add all solid reagents: this compound (322 mg), Pd(OAc)₂ (2.2 mg), TBAB (322 mg), and K₂CO₃ (276 mg).

  • Reagent Addition: Add DMF (5 mL) and styrene (0.14 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1. The workup is similar, though filtration may be more critical to remove the inorganic base.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality solvent; Base too weak.Use fresh Pd(OAc)₂. Increase temperature in 10 °C increments. Use freshly distilled/anhydrous solvent.[14] Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃).
Formation of Palladium Black Ligand decomposition or insufficient ligand.Increase ligand loading (e.g., from 2:1 to 4:1 L:Pd ratio). Ensure a thoroughly deoxygenated reaction setup.[5]
Side Product Formation (e.g., Homocoupling) Reaction temperature is too high; Presence of oxygen.Lower the reaction temperature. Ensure the system is strictly under an inert atmosphere.
Alkene Isomerization Prolonged reaction time at high temperature.Monitor the reaction closely and stop it as soon as the starting material is consumed. The use of bidentate ligands can sometimes suppress isomerization.

Conclusion

The Heck reaction is a powerful and reliable tool for the arylation of alkenes using this compound. A successful outcome is predicated on a rational understanding of the catalytic cycle and the careful selection of reaction parameters. By systematically optimizing the palladium source, ligand, base, and solvent, researchers can achieve high yields of the desired substituted alkene products. The protocols provided herein serve as robust starting points for further exploration and adaptation to a wide range of alkene coupling partners, paving the way for innovations in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 2-bromo-2-(4-bromophenyl)acetate in Heterocyclic Synthesis

This compound is a highly versatile bifunctional reagent that serves as a powerful building block in the synthesis of a wide array of novel heterocyclic compounds. Its structure, featuring an α-bromoester moiety attached to a brominated phenyl ring, offers multiple reaction sites for the construction of diverse and complex molecular architectures. The presence of the α-bromo group facilitates nucleophilic substitution and condensation reactions, while the ester functionality can participate in cyclization processes. This guide provides detailed application notes and step-by-step protocols for the synthesis of three distinct classes of heterocyclic compounds—thiazoles, imidazoles, and oxazoles—utilizing this readily accessible starting material. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings and practical execution of these important synthetic transformations.

I. Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

Application Note: The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding route to the thiazole core.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In this application, this compound serves as the α-haloester component. The reaction with thiourea is expected to yield ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, a scaffold of significant interest in medicinal chemistry due to the prevalence of 2-aminothiazoles in a variety of bioactive molecules.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-bromoester, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ester carbonyl, and subsequent dehydration to afford the aromatic thiazole ring.[3]

Reaction Scheme: Hantzsch Thiazole Synthesis

Caption: General reaction scheme for the Hantzsch synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
This compound322.013.22 g101.0
Thiourea76.120.84 g111.1
Ethanol (95%)-50 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (0.84 g, 11 mmol) and 95% ethanol (50 mL).

  • Heat the mixture to reflux with stirring until the thiourea is completely dissolved.

  • In a separate beaker, dissolve this compound (3.22 g, 10 mmol) in a minimal amount of warm ethanol.

  • Add the solution of this compound dropwise to the refluxing thiourea solution over 15 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is slightly basic (pH ~8).

  • The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate as off-white needles.[4][5]

Characterization Data (Expected):

  • Melting Point: 202-210 °C[4]

  • 1H NMR (DMSO-d6): δ 1.25 (t, 3H, CH3), 4.20 (q, 2H, OCH2), 7.50-7.70 (m, 4H, Ar-H), 8.50 (s, 2H, NH2).

  • 13C NMR (DMSO-d6): δ 14.5, 60.0, 105.0, 121.0, 129.0, 131.5, 134.0, 148.0, 162.0, 168.0.

  • Mass Spectrum (ESI): m/z 327.0 [M+H]+ for C12H11BrN2O2S.

II. Synthesis of Substituted Imidazoles

Application Note: Imidazole derivatives are of immense importance in medicinal chemistry, forming the core of numerous pharmaceuticals. The reaction of α-halocarbonyl compounds with amidines provides a direct and efficient route to 2,4-disubstituted imidazoles.[6] In this protocol, this compound is reacted with benzamidine to synthesize ethyl 4-(4-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate.

The mechanism involves the initial N-alkylation of the amidine by the α-bromoester. The resulting intermediate then undergoes an intramolecular cyclization, with the second nitrogen of the amidine moiety attacking the ester carbonyl, followed by dehydration to yield the aromatic imidazole ring.

Reaction Scheme: Imidazole Synthesis

Caption: General reaction scheme for the synthesis of an imidazole derivative.

Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
This compound322.013.22 g101.0
Benzamidine hydrochloride156.611.72 g111.1
Sodium Bicarbonate84.011.85 g222.2
Acetonitrile-50 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask, add benzamidine hydrochloride (1.72 g, 11 mmol), sodium bicarbonate (1.85 g, 22 mmol), and acetonitrile (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (3.22 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of hexane/ethyl acetate) to yield the pure imidazole derivative.

Characterization Data (Expected):

  • 1H NMR (CDCl3): δ 1.30 (t, 3H, CH3), 4.30 (q, 2H, OCH2), 7.30-7.80 (m, 9H, Ar-H), 9.50 (br s, 1H, NH).

  • 13C NMR (CDCl3): δ 14.3, 61.0, 122.0, 126.0, 128.5, 129.0, 130.0, 131.0, 132.0, 135.0, 145.0, 148.0, 163.0.

  • Mass Spectrum (ESI): m/z 383.0 [M+H]+ for C18H15BrN2O2.

III. Synthesis of Substituted Oxazoles via Robinson-Gabriel Synthesis

Application Note: The Robinson-Gabriel synthesis is a classical method for the preparation of oxazoles, which involves the cyclodehydration of 2-acylamino-ketones.[7][8] A modification of this approach can be envisioned starting from this compound. The synthesis would proceed in two steps: first, the amidation of the α-bromoester with an amide (e.g., benzamide) to form a 2-acylamino-ester intermediate, followed by an intramolecular cyclization and dehydration to furnish the oxazole ring. This route offers access to 2,4,5-trisubstituted oxazoles.

Workflow for Oxazole Synthesis

Oxazole_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration A This compound + Benzamide B Reaction in suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., K2CO3) A->B C Formation of Ethyl 2-benzamido-2-(4-bromophenyl)acetate B->C D Ethyl 2-benzamido-2-(4-bromophenyl)acetate C->D E Treatment with a dehydrating agent (e.g., P2O5, POCl3, or H2SO4) D->E F Formation of Ethyl 4-(4-bromophenyl)-2-phenyloxazole-5-carboxylate E->F

References

Application Notes & Protocols: Ethyl 2-bromo-2-(4-bromophenyl)acetate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 2-bromo-2-(4-bromophenyl)acetate, a key building block in synthetic organic chemistry. We delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its utility in forming carbon-carbon bonds via the Reformatsky reaction to generate complex pharmaceutical intermediates. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for the safe handling and application of this versatile reagent.

Introduction: The Strategic Importance of α-Halo Esters

In the landscape of pharmaceutical synthesis, the strategic introduction of functional groups and the stereocontrolled formation of carbon-carbon bonds are paramount. α-Halo esters, such as this compound, represent a class of powerful bifunctional reagents. They possess an electrophilic carbon atom susceptible to nucleophilic attack and an adjacent ester group that can be further manipulated. The presence of two bromine atoms in this compound—one at the α-position and one on the phenyl ring—offers multiple reaction handles, making it an exceptionally valuable precursor for creating diverse molecular scaffolds.[1][2]

This guide will focus on the primary application of this reagent in the Reformatsky reaction, a cornerstone method for synthesizing β-hydroxy esters, which are prevalent motifs in numerous biologically active molecules.[3][4]

Physicochemical Properties

A thorough understanding of the reagent's properties is critical for its effective use and safe handling.

PropertyValueSource
CAS Number 77143-76-1[5]
Molecular Formula C₁₀H₁₀Br₂O₂[5]
Molecular Weight 321.99 g/mol [5][6]
Appearance Data not consistently available; likely a liquid or low-melting solid
Boiling Point 140 °C @ 5 mmHg (lit.)[5][6]
Density 1.642 g/mL at 25 °C (lit.)[5][6]
Refractive Index n20/D 1.5710 (lit.)[5][6]
Solubility Slightly soluble in water[5]
Safety & Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

Hazard InformationPrecautionary Measures
GHS Classification: Skin Corrosion, Sub-category 1B.[5][7]Engineering Controls: Use only in a well-ventilated fume hood.
Hazard Statements: H314 Causes severe skin burns and eye damage.[5][7]Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[5][7]
Signal Word: Danger.[5][7]Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling.[5]
Storage: Store locked up in a cool, dry place away from incompatible materials.Spill/Exposure: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes. Remove contaminated clothing. Seek immediate emergency medical help.[5]

Synthesis of the Precursor

The title compound is typically prepared via α-bromination of its precursor, Ethyl 2-(4-bromophenyl)acetate. The precursor itself is synthesized through the Fischer esterification of 4-Bromophenylacetic acid.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: α-Bromination A 4-Bromophenylacetic Acid B Ethyl 2-(4-bromophenyl)acetate A->B Ethanol (EtOH) H₂SO₄ (cat.), Reflux C Ethyl 2-(4-bromophenyl)acetate D This compound C->D N-Bromosuccinimide (NBS) AIBN (cat.), CCl₄, Reflux

Figure 1: Two-step synthesis pathway to the title compound.

Protocol 2.1: Synthesis of Ethyl 2-(4-bromophenyl)acetate

This protocol is adapted from established esterification procedures.[8]

Materials:

  • 4-Bromophenylacetic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Suspend 4-bromophenylacetic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (approx. 0.04 eq) to the suspension while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile. Refluxing provides the necessary activation energy to drive the equilibrium towards the ester product.

  • Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Repeat until effervescence ceases.

  • Washing: Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield Ethyl 2-(4-bromophenyl)acetate, typically as an off-white solid or oil.[8]

Core Application: The Reformatsky Reaction

The Reformatsky reaction is a powerful method for C-C bond formation, involving the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[3][4] This reaction proceeds via an organozinc intermediate, often called a "Reformatsky enolate," which is less basic than Grignard reagents or organolithiums, allowing it to be formed in the presence of the ester functionality without self-condensation.[4][9]

Reaction Mechanism

The mechanism involves three key stages:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-halo ester, forming the organozinc reagent.[4][9]

  • Nucleophilic Addition: The Reformatsky enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone through a six-membered chair-like transition state.[4]

  • Hydrolysis: Acidic workup protonates the oxygen, yielding the final β-hydroxy ester.[3][4]

Figure 2: Simplified mechanism of the Reformatsky Reaction.

Protocol 3.2: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction

This generalized protocol outlines the key steps for reacting this compound with a generic aldehyde.

Materials:

  • This compound

  • Zinc dust (<10 mesh), activated

  • An aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., THF, Diethyl Ether, or Toluene)

  • Iodine (I₂) crystal (for activation)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Zinc Activation (Crucial Step): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 - 2.0 eq). Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor dissipates. This process etches the zinc surface, removing the passivating oxide layer. Allow the flask to cool.

    • Expertise Note: Inadequate zinc activation is the most common cause of reaction failure. The visual disappearance of iodine is a reliable indicator of activation.

  • Reaction Initiation: Add anhydrous solvent (e.g., THF) to the activated zinc. In a separate flask, prepare a solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in the same anhydrous solvent.

  • Addition: Add a small portion (approx. 10%) of the ester/aldehyde solution to the zinc suspension. The reaction is often initiated by gentle warming or sonication. An exothermic reaction indicates successful initiation.

  • Reaction Maintenance: Once initiated, add the remaining ester/aldehyde solution dropwise via an addition funnel at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 40-50 °C).

  • Completion: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 50 °C) for 1-2 hours until TLC analysis shows consumption of the starting materials.

  • Workup - Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding 1 M HCl until the excess zinc has dissolved and the solution is clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired β-hydroxy ester.[4]

Application in Pharmaceutical Scaffolding

The products of the Reformatsky reaction, β-hydroxy esters, are valuable intermediates. The dual bromine functionality on the product derived from this compound allows for subsequent orthogonal reactions. For instance, the bromine on the phenyl ring can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity, while the hydroxyl and ester groups offer handles for further derivatization.[2]

G cluster_0 cluster_1 cluster_2 Precursor This compound Reformatsky Reformatsky Reaction Precursor->Reformatsky Nucleophilic Nucleophilic Substitution (Sₙ2) Precursor->Nucleophilic HydroxyEster α-(4-Bromophenyl) -β-Hydroxy Esters Reformatsky->HydroxyEster AminoEster α-(4-Bromophenyl) -α-Amino Esters Nucleophilic->AminoEster Coupling Suzuki/Heck Coupling HydroxyEster->Coupling Amidation Amidation / Reduction HydroxyEster->Amidation AminoEster->Coupling

Figure 3: Synthetic utility and diversification pathways.

This strategic approach allows for the rapid assembly of libraries of complex molecules from a single, versatile precursor, which is a highly desirable strategy in modern drug discovery. The synthesis of Lifitegrast, a drug for dry eye disease, for example, involves multiple amide coupling steps to assemble complex fragments, highlighting the importance of precursors that can generate such functionalized building blocks.[10][11][12][13]

References

Palladium-Catalyzed Amination of Ethyl 2-bromo-2-(4-bromophenyl)acetate: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed amination of "Ethyl 2-bromo-2-(4-bromophenyl)acetate." It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, particularly those containing the valuable α-aryl amine scaffold. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, grounded in established mechanistic principles and field-proven insights.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a significant number of drug candidates are arylamines.[1][2] The Buchwald-Hartwig amination has emerged as a premier method for constructing these bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[3][4] This palladium-catalyzed cross-coupling reaction facilitates the union of an amine with an aryl halide or pseudohalide, providing a direct and efficient route to arylamines.[5]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct electrophilic sites: an α-bromo ester and an aryl bromide. The selective amination at the aryl bromide position, without interference from the α-bromo group, is crucial for accessing synthetically valuable α-aryl amino acid derivatives. This guide will delineate the critical parameters and experimental design necessary to achieve this selective transformation with high efficiency.

Mechanistic Overview: The Catalytic Cycle in Action

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, illustrated below.[6][7]

Buchwald_Hartwig_Mechanism Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange Pd(II)_Amido Pd(II) Amido Complex Ligand_Exchange->Pd(II)_Amido HX_Base [Base-H]⁺X⁻ Ligand_Exchange->HX_Base Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product C-N Coupled Product Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Amine R₂NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido species.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[7]

For the specific substrate, this compound, the chemoselective oxidative addition of the palladium catalyst to the aryl C-Br bond over the alkyl C-Br bond is the critical first step. This selectivity is generally favored in palladium catalysis.

Experimental Design and Protocol

The successful amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent. The protocol provided below is a robust starting point, with further optimization potentially required for specific amines.

Key Reagents and Rationale
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[8]
Ligand XPhos or BrettPhosSterically hindered biaryl phosphine ligands are highly effective for the amination of aryl bromides, promoting both oxidative addition and reductive elimination.[2][9]
Base NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a common choice, but LHMDS can be advantageous for base-sensitive substrates.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. Toluene is a widely used and effective solvent for these reactions.[11][12]
Amine Primary or Secondary Aliphatic/Aromatic AmineThe choice of amine will influence the reaction kinetics and may require optimization of the reaction conditions.
Detailed Step-by-Step Protocol

This protocol is designed for a reaction scale of 1.0 mmol of this compound.

Materials:

  • This compound (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 equiv, 0.01 mmol) or Pd(OAc)₂ (0.02 equiv, 0.02 mmol)

  • XPhos (0.02 equiv, 0.02 mmol)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8][13][14]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.[14] If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[13][15]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[13]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.[13]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add solids to Schlenk flask Inert 2. Establish inert atmosphere Setup->Inert Add_Liquids 3. Add solvent and liquid amine Inert->Add_Liquids React 4. Heat and stir at 100 °C Add_Liquids->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Cool, dilute, filter, and wash Monitor->Workup Purify 7. Purify by column chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Figure 2: Experimental workflow for the palladium-catalyzed amination.

Troubleshooting and Considerations

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst.
Formation of Side Products Competing α-arylation, dehalogenation, or diarylation.Optimize the ligand and base. A more sterically hindered ligand may suppress side reactions. A weaker base might be necessary for sensitive substrates.[16]
Incomplete Reaction Sterically hindered amine or deactivated aryl bromide.Increase the reaction temperature or time. Screen different ligands, as some are more effective for challenging substrates.[16]
Difficulty in Purification Residual palladium or ligand.Perform a thorough work-up, including filtration through Celite. Consider a charcoal treatment or scavenging resin to remove residual palladium.

Chemoselectivity Note: The primary challenge with this substrate is the potential for reaction at the α-bromo position. While palladium-catalyzed amination is generally selective for aryl halides, a strong base could promote E2 elimination or SN2 reaction with the amine at the α-position. Careful monitoring of the reaction for byproducts is essential. If significant side-product formation is observed, screening different bases (e.g., Cs₂CO₃, K₃PO₄) and lowering the reaction temperature may be beneficial.

Analytical Monitoring

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying any issues.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts, confirming the desired transformation is occurring.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine conversion and identify intermediates or byproducts.

Conclusion

The palladium-catalyzed amination of this compound offers a powerful and direct route to valuable α-aryl amino acid derivatives. By carefully selecting the catalyst system, base, and reaction conditions, and with a solid understanding of the underlying mechanism, researchers can achieve high yields and chemoselectivity. This guide provides a comprehensive framework for successfully implementing this transformation, empowering scientists to advance their research and development programs.

References

Application Note: Ethyl 2-bromo-2-(4-bromophenyl)acetate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of Ethyl 2-bromo-2-(4-bromophenyl)acetate as a strategic building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those based on the biphenylacetic acid scaffold, such as Felbinac and its analogues. This reagent possesses two distinct reactive sites: an α-bromo group amenable to nucleophilic substitution and organometallic reactions, and a 4-bromophenyl moiety ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the convergent and flexible construction of complex NSAID frameworks. This document provides detailed protocols for key transformations, including enolate alkylation and Suzuki cross-coupling, explains the mechanistic rationale behind procedural choices, and presents a synthetic workflow for creating advanced NSAID candidates.

Introduction: The Phenylacetic Acid Scaffold in NSAIDs

Many potent non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of arylacetic or arylpropionic acids. While the "profen" class (e.g., Ibuprofen) is widely known, another significant group is based on the phenylacetic acid backbone. A key example is Felbinac (biphenyl-4-ylacetic acid), an active metabolite of the prodrug Fenbufen, which exerts its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes. The synthesis of such biphenylacetic acid derivatives requires robust methods for constructing the core scaffold.[1][2][3]

This compound is a highly functionalized and versatile starting material for this purpose. Its structure is primed for two powerful and orthogonal synthetic operations:

  • α-Alkylation: The bromine atom at the α-position to the ester carbonyl makes this an excellent electrophile for C-C bond formation via SN2 reactions with nucleophiles like enolates.[4][5] This allows for the introduction of various substituents at the α-carbon.

  • Aryl Cross-Coupling: The bromine atom on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of the critical biaryl bond found in many advanced NSAIDs.[6][7]

This guide will provide detailed, field-tested protocols for leveraging these reactive sites to construct complex NSAID precursors.

Strategic Application I: α-Alkylation via Enolate Chemistry

The α-bromo position of the title compound is highly activated towards nucleophilic substitution. This reactivity can be harnessed to build complexity at the carbon atom that will ultimately become the chiral center in many NSAID analogues.

Mechanistic Principle: SN2 Alkylation of Enolates

The reaction proceeds via the formation of a nucleophilic enolate ion from a carbonyl compound (ketone, ester, etc.) using a suitable base. This enolate then attacks the electrophilic α-carbon of this compound in a classic SN2 fashion, displacing the bromide ion.[4]

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the pKa of the α-proton on the nucleophile. For highly acidic compounds like β-ketoesters or malonic esters (pKa ~11-13), weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) are sufficient. For less acidic ketones or esters (pKa ~19-25), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to ensure complete and irreversible enolate formation, preventing side reactions like self-condensation.[8]

  • Solvent: Aprotic solvents are mandatory. Tetrahydrofuran (THF) is ideal for LDA-mediated reactions as it is inert and solvates the lithium cation well. Dimethylformamide (DMF) can be used with carbonate bases.

  • Temperature: LDA reactions are conducted at low temperatures (-78 °C) to control reactivity, prevent base degradation, and minimize side reactions. The alkylation step is then allowed to warm slowly to ensure a controlled reaction rate.

General Protocol: α-Alkylation of a Ketone Enolate

This protocol describes the alkylation of cyclohexanone as a representative example.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at 0 °C for 30 minutes to generate LDA.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF (10 mL) dropwise to the LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF (15 mL) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated product.

Diagram 1: General Workflow for Enolate Alkylation

A visual representation of the key steps in the protocol.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification A Ketone + LDA B Stir at -78 °C A->B C Add Ethyl 2-bromo-2- (4-bromophenyl)acetate B->C D Warm to RT, Stir C->D E Quench (NH4Cl) D->E F Extract & Dry E->F G Purify (Column) F->G

Strategic Application II: Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the phenyl ring is an ideal functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is one of the most powerful and versatile methods for forming aryl-aryl bonds, which is the key step in transforming the starting material into a biphenylacetic acid derivative, the core of NSAIDs like Felbinac.[9][10]

Mechanistic Principle: The Palladium Catalytic Cycle

The Suzuki reaction mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: An organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.[6][7]

Causality of Experimental Choices:

  • Catalyst: Palladium(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. Alternatively, a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] can be used, as it is reduced in situ to the active Pd(0) species.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective, inexpensive, and generally compatible with ester functionalities.

  • Solvent System: The reaction is often run in a biphasic mixture, such as toluene/ethanol/water or acetone/water, which helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.[10]

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes the coupling of an Ethyl 2-aryl-2-(4-bromophenyl)acetate derivative (product from Section 2) with phenylboronic acid.

Materials:

  • Ethyl 2-aryl-2-(4-bromophenyl)acetate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Ethanol (solvent)

  • Water (solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the Ethyl 2-aryl-2-(4-bromophenyl)acetate derivative (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the catalyst system: Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Add the solvent mixture, typically a 4:1:1 ratio of Toluene:Ethanol:Water.

  • Fit the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the biphenyl product.

Table 1: Common Reagents for Suzuki Cross-Coupling

ComponentExamplesRole in Reaction
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes the Pd catalyst and modulates its reactivity
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂ODissolves both organic and inorganic reagents

Final Step: Saponification to the Active Carboxylic Acid

The final step in the synthesis of most arylacetic acid NSAIDs is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-mediated hydrolysis, also known as saponification.[12]

Mechanistic Principle: Base-Mediated Ester Hydrolysis

The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (OH⁻) attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a stable carboxylate salt, which drives the reaction to completion.[13][14] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[15][16]

Protocol: Ester Hydrolysis

Materials:

  • Ethyl 2-(biphenyl-4-yl)acetate derivative (from Section 3)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)

  • Hydrochloric acid (HCl) (e.g., 3 M aqueous)

  • Ethyl acetate

Procedure:

  • Dissolve the ester in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add an excess of aqueous NaOH solution (2-5 eq).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 3 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final NSAID product.

Diagram 2: Overall Synthetic Strategy for a Felbinac Analogue

This workflow illustrates the convergent synthesis of a substituted biphenylacetic acid using this compound.

G Start Ketone/ Ester Substrate Alkylation Step 1: Enolate Alkylation Start->Alkylation Reagent Ethyl 2-bromo-2- (4-bromophenyl)acetate Reagent->Alkylation BoronicAcid Arylboronic Acid Suzuki Step 2: Suzuki Coupling BoronicAcid->Suzuki Intermediate1 α-Substituted (4-bromophenyl)acetate Alkylation->Intermediate1 Intermediate2 α-Substituted (biphenyl)acetate Suzuki->Intermediate2 Hydrolysis Step 3: Saponification FinalProduct Final NSAID: Substituted Biphenylacetic Acid Hydrolysis->FinalProduct Intermediate1->Suzuki Intermediate2->Hydrolysis

Conclusion

This compound is a powerful and versatile reagent for the synthesis of NSAIDs based on the phenylacetic acid scaffold. Its orthogonal reactive sites allow for a modular and efficient approach to drug candidates. By following the detailed protocols for enolate alkylation, Suzuki cross-coupling, and saponification outlined in this guide, researchers can reliably construct a diverse library of biphenylacetic acid derivatives for further pharmacological evaluation. The principles and procedures described herein provide a solid foundation for drug development professionals aiming to create novel anti-inflammatory agents.

References

Green chemistry approaches for reactions involving "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Greener Synthesis

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Mapping Green Approaches

I've just started conducting focused Google searches to find green chemistry strategies for reactions with "this compound." My aim is to identify alternative solvents, catalysts, and energy sources that are in line with principles like atom economy and reducing hazardous waste. I will create tables to summarize the data from those searches, comparing yields, reaction times, and environmental impact metrics.

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Considering Green Alternatives

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Application and Protocols for the Use of Ethyl 2-bromo-2-(4-bromophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Brominated Phenylacetates in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast arsenal of synthetic chemistry, halogenated intermediates, particularly brominated compounds, serve as pivotal building blocks. The presence of a bromine atom in a molecule can significantly influence its reactivity and biological activity. Ethyl 2-bromo-2-(4-bromophenyl)acetate is a prime example of such a versatile intermediate, offering a reactive handle for the construction of complex molecular architectures destined for agrochemical applications.

This document provides a comprehensive guide to the synthetic utility of this compound, focusing on its application in the synthesis of potential fungicidal agents. The protocols and discussions herein are designed to provide researchers with both the practical steps for synthesis and a deeper understanding of the underlying chemical principles.

Core Chemistry of this compound

This compound possesses two key reactive sites: the ester functionality and the alpha-bromo position. The bromine atom, being a good leaving group, makes the alpha-carbon highly susceptible to nucleophilic substitution. This reactivity is the lynchpin for its use in constructing a diverse array of potential agrochemical candidates.

Application Note 1: Synthesis of a Novel Thiazole-Based Fungicide Precursor

This section details a representative protocol for the synthesis of a thiazole-containing compound, a scaffold known for its presence in various biologically active molecules, including fungicides. The reaction proceeds via a Hantzsch-type thiazole synthesis, where this compound acts as a key electrophile.

Scientific Rationale

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. In this protocol, a thioamide acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. Subsequent cyclization and dehydration lead to the formation of the stable aromatic thiazole ring. The choice of a thioamide as the nucleophile is critical as it provides the necessary sulfur and nitrogen atoms for the thiazole core.

Experimental Protocol

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product This compound This compound Thioamide R-C(=S)NH2 This compound->Thioamide + Product Ethyl 2-(4-bromophenyl)-4-R-thiazole-5-carboxylate Thioamide->Product -> Ethanol, Reflux Ethanol, Reflux

A representative Hantzsch-type thiazole synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)Volume/Mass
This compound77143-76-1321.99103.22 g
Thioacetamide62-55-575.13100.75 g
Ethanol (anhydrous)64-17-546.07-50 mL
Sodium bicarbonate (sat. aq. solution)144-55-884.01-50 mL
Ethyl acetate141-78-688.11-100 mL
Brine---50 mL
Anhydrous magnesium sulfate7487-88-9120.37-~5 g

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.22 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the pure ethyl 2-(4-bromophenyl)-4-methylthiazole-5-carboxylate.

Expected Outcome and Characterization

The expected product is a solid. The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield is expected to be in the range of 70-85%.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound Thioamide Ethanol B Reflux for 4-6 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Remove Solvent (Rotovap) D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter I->J K Concentrate J->K L Column Chromatography K->L Pure Product Pure Product L->Pure Product

Synthetic workflow for the thiazole derivative.

Discussion on Potential Agrochemical Activity

While the synthesized compound is a precursor, the thiazole moiety is a well-known toxophore in several commercial fungicides. The mechanism of action of such compounds often involves the disruption of cellular respiration or other vital metabolic processes in fungi.[1] The 4-bromophenyl group can also contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate fungal cell membranes. Further derivatization of the ester group or modification of the thiazole ring could lead to the development of potent and selective fungicidal agents.

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Step-by-step guide for a Sonogashira coupling with "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sonogashira Coupling with Ethyl 2-bromo-2-(4-bromophenyl)acetate

Introduction: Forging C-C Bonds with Precision

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, the reaction's power lies in its use of a dual catalytic system—typically palladium and copper—which allows the coupling to proceed under remarkably mild conditions.[1][3] This has cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

This application note provides a comprehensive, step-by-step guide for researchers utilizing "this compound" as an aryl bromide substrate in a Sonogashira coupling. We will delve into the mechanistic underpinnings, explore the critical roles of each reagent, provide a detailed experimental protocol, and offer a guide to troubleshooting common issues. The focus is not just on the procedure, but on the rationale behind each step, empowering scientists to adapt and optimize the reaction for their specific needs.

Reaction Principle & Catalytic Mechanism

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this dual mechanism is crucial for rational optimization and troubleshooting.

The Palladium Cycle: This is the primary cross-coupling engine.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This forms a square planar Pd(II) complex. The reactivity order for this step is I > OTf > Br >> Cl, which is why aryl bromides often require more forcing conditions (e.g., heating) than the corresponding iodides.[1][6][7]

  • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the bromide ligand.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic ligands (the aryl group and the alkynyl group) couple to form the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]

The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming the crucial copper(I) acetylide intermediate.[8] The base also serves to neutralize the hydrogen halide (HBr) byproduct generated during the reaction.[8] This copper acetylide is then ready for the transmetalation step in the palladium cycle.

Caption: The dual catalytic cycle of the Sonogashira coupling.

Critical Parameters and Reagent Selection

The success of the Sonogashira coupling hinges on the careful selection of each component.

ComponentRole & Selection Rationale
Aryl Halide This compound : This is the electrophilic partner. As an aryl bromide, it is less reactive than an aryl iodide and may require elevated temperatures (50-80 °C) to facilitate the rate-limiting oxidative addition step.[6][9] The ester and α-bromo functionalities are generally well-tolerated.
Terminal Alkyne The nucleophilic partner. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete consumption of the aryl bromide. The steric bulk of the alkyne's R-group can influence the choice of an optimal phosphine ligand on the palladium catalyst.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%): These are the most common precatalysts.[10] Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, while Pd(II) sources like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[11]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (1-10 mol%): CuI is the standard co-catalyst, crucial for activating the alkyne.[10][12] It is sensitive to oxidation, so using a fresh, off-white to light tan colored bottle is essential.[6][13]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equivalents): An amine base is required to deprotonate the alkyne and to neutralize the HBr byproduct.[6][8] It should be anhydrous and high-purity, as impurities can poison the catalyst.[13] Often, the base can also serve as the solvent or co-solvent.[7]
Solvent THF, DMF, Toluene, or neat amine : The solvent must dissolve all reagents and be thoroughly degassed to remove oxygen.[13][14] THF is a common choice, but some anecdotal evidence suggests it can promote the formation of inactive "palladium black."[11] DMF is suitable for less reactive substrates due to its high boiling point, but can be difficult to remove.[15]

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for the specific alkyne being used.

Materials and Equipment:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Reaction Setup and Execution:

  • Inert Atmosphere Setup: Assemble the Schlenk flask, add a magnetic stir bar, and ensure all glassware is dry. Connect the flask to the inert gas line and purge the system by evacuating and backfilling with argon or nitrogen three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.05 eq, 5 mol%).

    • Briefly evacuate and backfill the flask with inert gas to ensure any oxygen introduced during solid addition is removed.

    • Via syringe, add anhydrous THF (to make a ~0.2 M solution based on the aryl bromide) followed by anhydrous Et₃N (3.0 eq).

    • Stir the resulting suspension for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction at room temperature and monitor its progress.

    • Rationale: For aryl bromides, room temperature reactions can be sluggish.[6] If no significant conversion is observed by TLC after 2-4 hours, gently heat the reaction mixture to 50-60 °C using an oil bath. Continue to monitor the reaction.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a syringe.

    • Quench the aliquot with a small amount of saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to track the consumption of the starting material and the formation of the product.

Work-up and Purification:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad thoroughly with the same solvent.[7]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base), water, and finally, brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired product.

***dot graph TD { A[Setup: Dry Schlenk Flask under Inert Gas] --> B{Add Solids: Aryl Bromide, PdCl₂(PPh₃)₂, CuI}; B --> C{Purge Flask with Inert Gas}; C --> D[Add Solvents: Anhydrous THF & Et₃N]; D --> E[Add Terminal Alkyne Dropwise]; E --> F{Stir at Room Temp & Monitor by TLC}; F --> G{Heat to 50-60°C if needed}; G --> H[Reaction Complete]; H --> I[Work-up: Quench, Filter through Celite]; I --> J[Aqueous Wash & Dry]; J --> K[Concentrate in vacuo]; K --> L[Purify by Column Chromatography]; L --> M[Characterize Pure Product]; }

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, Ethyl 2-bromo-2-(4-bromophenyl)acetate .

This unique molecule presents a distinct set of challenges due to its two bromine atoms of differing reactivity and the presence of an ester functional group. This guide provides a structured, question-and-answer-based approach to diagnose and solve problems you may encounter during your experiments.

General Troubleshooting Workflow

Low yields in a Suzuki coupling can stem from multiple factors. Before diving into specific issues, it's beneficial to approach troubleshooting systematically. The following workflow can help you logically diagnose the problem with your reaction.

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK success Yield Improved reagent_check->success Corrected Stoichiometry/ Used Fresh Reagents catalyst_check Step 3: Evaluate Catalyst System condition_check->catalyst_check Conditions OK condition_check->success Degassed Solvents/ Adjusted Temperature substrate_issue Step 4: Address Substrate-Specific Issues catalyst_check->substrate_issue Catalyst System OK catalyst_check->success Changed Ligand/Base substrate_issue->success Optimized

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound.

Q1: I'm seeing very low or no conversion of my starting material. What are the most common initial checks?

A1: When a reaction fails to initiate, the issue often lies with the fundamental components. Here’s a checklist:

  • Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents and reagents is a primary cause of reaction failure.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[1] Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines, which can be less reactive. They are also susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[2]

    • Aryl Halide: While "this compound" is your substrate of interest, ensure it has not degraded during storage.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, you can sometimes regenerate the acid by dissolving it in a solvent like ethyl acetate and washing with aqueous acid. For the aryl halide, confirm its integrity via NMR or other analytical techniques.

  • Ineffective Base: The base is crucial for activating the organoboron species to facilitate transmetalation.[3][4] Its effectiveness is highly dependent on its solubility and strength.

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly effective.[3] The choice of solvent is key; a biphasic system (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of the base and facilitates the reaction.[5][6]

Q2: My reaction is producing a complex mixture of products, including some that seem to be from reaction at the wrong bromine.

A2: Your substrate, this compound, has two distinct C-Br bonds: an aryl bromide on the phenyl ring and an α-bromo ester. These have different reactivities, which can lead to selectivity issues.

  • Understanding Reactivity: In a standard Suzuki coupling, the oxidative addition of palladium to an aryl bromide (a C(sp²)-Br bond) is generally much faster and more favorable than to an alkyl bromide (a C(sp³)-Br bond), especially one adjacent to a carbonyl group.[5] Therefore, the desired reaction is at the 4-bromophenyl position.

  • Potential Side Reactions at the α-Position: While less likely to undergo Suzuki coupling, the α-bromo ester can participate in other base-mediated side reactions, such as elimination or hydrolysis of the ester, which can complicate your product mixture.

  • Solution - Optimizing for Selectivity:

    • Ligand Choice: The ligand plays a critical role. For promoting reaction at the aryl bromide, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7][8] These ligands stabilize the palladium catalyst and promote the desired oxidative addition and reductive elimination steps.[5]

    • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can help minimize side reactions. Start screening around 80 °C and adjust as needed.

Q3: I am observing significant amounts of homocoupling of my boronic acid (biaryl formation) and/or debromination of my starting material.

A3: These are common side reactions in Suzuki couplings that compete with your desired product formation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when the transmetalation/reductive elimination is slow compared to the side reaction.

    • Solution: Rigorous degassing is the first line of defense.[1] Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Ensure your catalyst system is active enough to promote the main catalytic cycle efficiently.

  • Debromination (Protodehalogenation): This is the replacement of the bromine atom on your aryl halide with a hydrogen atom. It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[9]

    • Solution: Use a milder base if possible (e.g., K₃PO₄ instead of stronger hydroxide bases).[3] Lowering the reaction temperature can also help. Employing a more efficient catalyst system that favors the cross-coupling pathway is key.[1] Ensure your solvents are pure and free of potential hydrogen donors.

Q4: The ester group on my substrate seems to be hydrolyzing under the reaction conditions.

A4: The basic conditions required for the Suzuki coupling can lead to the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, especially at elevated temperatures.

  • Solution:

    • Choice of Base: This is the most critical parameter. Avoid strong hydroxide bases like NaOH or KOH. Milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are much less likely to cause hydrolysis.[3] In some cases where even these are problematic, fluoride sources like KF can be used, as they are basic enough to promote the coupling but are generally not strong enough to hydrolyze esters.[10]

    • Reaction Time and Temperature: Minimize both as much as possible. A more active catalyst system can allow for lower temperatures and shorter reaction times, preserving the ester group.

    • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, running the reaction under strictly anhydrous conditions (e.g., using a base like KOtBu in anhydrous THF or Toluene) can prevent hydrolysis. However, this requires careful selection of the catalyst system.

Data Presentation: Selecting the Right Conditions

The choice of catalyst, ligand, and base is paramount for success. The tables below summarize common choices and their typical applications to guide your optimization.

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemLigand TypeTypical Use CaseAdvantagesDisadvantages
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, good starting pointReadily available, well-understoodCan be slow, not ideal for challenging substrates[11]
Pd(OAc)₂ + SPhos/XPhosBuchwald LigandsSterically hindered or electron-deficient substrates[7]High activity, good for aryl chlorides/bromidesMore expensive, air-sensitive ligands[2]
PEPPSI™-IPrN-Heterocyclic CarbeneRobust, for difficult couplings[9]Air and moisture stable pre-catalyst, high TONsCan be more expensive

Table 2: Guide to Base Selection

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂OGood general-purpose bases, cost-effective.[3]
Cs₂CO₃StrongDioxane, THF, TolueneHigher solubility in organic solvents, often gives higher yields.[3]
K₃PO₄ModerateDioxane, TolueneOften used for sensitive substrates to minimize side reactions.[3]
KFMildTHF, DioxaneUseful when ester hydrolysis is a major concern.[10]
Experimental Protocols & Visualizations
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂⁻ PdII_Both Ar-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R' BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activates for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[5]

Potential Side Reactions with the Substrate

Side_Reactions substrate This compound hydrolysis Ester Hydrolysis (Product: Carboxylic Acid) substrate->hydrolysis Strong Base, H₂O debromination Aryl Debromination (Product: Ethyl Phenylacetate derivative) substrate->debromination H-Source, Inefficient Catalyst elimination α-Bromo Elimination (Product: Alkene) substrate->elimination Base homocoupling Boronic Acid Homocoupling (Product: R'-R') boronic_acid R'-B(OH)₂ boronic_acid->homocoupling O₂, Heat

Caption: Potential side reactions for the specified substrate.

Optimized Starting Protocol for this compound

This protocol is a robust starting point. Further optimization may be required based on your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.

  • Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Under a positive flow of inert gas, quickly add the catalyst and ligand solids to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

References

Technical Support Center: The Heck Reaction of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for palladium-catalyzed Heck reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like Ethyl 2-bromo-2-(4-bromophenyl)acetate. This molecule's unique structure, featuring both an aryl bromide for the Heck coupling and a reactive benzylic bromide, presents specific challenges that can lead to a variety of side products.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues, optimize your reaction conditions, and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section is structured to address specific experimental outcomes you may be observing. Each question tackles a common problem, explains the underlying chemical mechanisms, and provides actionable solutions.

Q1: My reaction has low conversion, and I'm observing a black precipitate (Palladium Black). What's happening and how can I fix it?

A1: This is a classic sign of catalyst decomposition. The catalytically active Pd(0) species is aggregating into inactive palladium metal, known as palladium black.[1] This halts the catalytic cycle and is a primary cause of low or failed conversions.

Causality:

  • High Temperatures: The Pd(0) catalyst, especially when not properly stabilized by ligands, can be thermally unstable and prone to aggregation.[2]

  • Low Ligand Concentration: Phosphine ligands are crucial for stabilizing the monomeric Pd(0) catalyst.[3] If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the palladium will precipitate. An excess of phosphine ligand, however, can sometimes inhibit the reaction by occupying coordination sites on the palladium, preventing the alkene from binding.[4]

  • Inefficient Precatalyst Reduction: Many Heck reactions use a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or slow, the catalytic cycle cannot begin efficiently.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Optimize Ligand:Pd Ratio: Start with a Ligand:Pd ratio of 2:1 to 4:1. Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphines can improve catalyst stability and activity.[5][6]

  • Lower the Temperature: While Heck reactions often require heat, excessively high temperatures can accelerate catalyst decomposition. Try lowering the temperature by 10-20 °C.

  • Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can bypass issues with in situ reduction.[7][8]

Q2: I've isolated a significant amount of a dehalogenated side product, Ethyl 2-bromo-2-phenylacetate. What is the source of this reduction?

A2: The formation of a hydrodehalogenated (reduced) product is a common side reaction where the aryl-bromine bond is replaced by an aryl-hydrogen bond.[2] This occurs when the palladium-aryl intermediate is intercepted by a hydride source before it can couple with the alkene.

Causality: The key intermediate leading to this side product is a palladium-hydride species (H-Pd-X). This can form in several ways:

  • From the Base: Amine bases like triethylamine (Et₃N) can generate a Pd-H species after the final step of the catalytic cycle.

  • From β-Hydride Elimination: This is a fundamental step in the Heck reaction. If the resulting H-Pd-X species reductively eliminates with the aryl group on another palladium center, it can lead to the reduced arene.[9]

  • From Solvent or Additives: Solvents like isopropanol or additives like formic acid can act as hydride donors.[9]

Troubleshooting Protocol:

  • Change the Base: Switch from an amine base to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These are less likely to generate palladium-hydride species.

  • Use a Hindered Base: If an amine base is required, a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) can sometimes suppress side reactions.

  • Avoid Hydride-Donating Solvents: Ensure your solvent (e.g., DMF, DMAc, Toluene) is anhydrous and not a source of hydrides.[3]

Q3: My product is a mixture of double bond isomers. How can I control the selectivity?

A3: The formation of alkene isomers occurs when the double bond in your product "walks" or migrates to a different position. This is a direct consequence of the reversibility of the β-hydride elimination step and subsequent re-insertion.[10][11]

Mechanism of Isomerization: After the desired product is formed, the palladium-hydride (H-Pd-X) species can re-add to the product's double bond (a process called hydropalladation).[11] A subsequent β-hydride elimination from an adjacent carbon results in an isomerized alkene. This process will continue until the most thermodynamically stable alkene is formed, which may not be your desired product.

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand has a profound impact on isomerization.[12]

    • Bulky Ligands: Ligands like di-tert-butylneopentylphosphine (DTBNpP) can control the extent of isomerization.[12][13]

    • Bidentate Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can sometimes suppress isomerization by occupying more coordination sites on the palladium, making re-addition less favorable.[6]

  • Use of Additives: In some cases, adding a stoichiometric amount of a silver or thallium salt can trap the halide, favoring an irreversible reductive elimination and preventing the formation of the H-Pd-X species responsible for isomerization. This shifts the reaction to a "cationic pathway".[14]

  • Reaction Time and Temperature: Stop the reaction as soon as the starting material is consumed. Prolonged reaction times at high temperatures will favor isomerization towards the thermodynamic product.

Q4: My reaction is producing a complex, high-molecular-weight mixture. Is the second bromine atom on the acetate group reacting?

A4: Yes, this is a highly probable and significant issue specific to your substrate. The C-Br bond at the benzylic position (alpha to both the phenyl ring and the ester) is highly reactive and not suitable for a Heck reaction, but it is susceptible to other palladium-mediated and base-mediated side reactions.

Causality:

  • Relative Reactivity: While the aryl bromide undergoes the desired Heck reaction, the benzylic bromide is prone to:

    • Nucleophilic Substitution: The base (e.g., triethylamine) or other nucleophiles can displace the bromide.

    • Oxidative Addition: The benzylic bromide can also undergo oxidative addition to a Pd(0) center. The resulting benzyl-palladium intermediate is unstable and can lead to various decomposition or homocoupling pathways, potentially resulting in oligomeric or polymeric materials.

    • Base-Mediated Elimination: The base could potentially promote elimination of HBr to form an unsaturated species, further complicating the reaction mixture.

Troubleshooting Protocol:

  • Protecting Group Strategy: The most robust solution is to use a substrate without the benzylic bromide. If that is not possible, consider if the reaction can be performed with a different halide (e.g., a benzylic chloride, which is less reactive towards Pd(0)) or by using a protecting group strategy.

  • Lower Temperature: These side reactions are often more sensitive to temperature than the Heck reaction itself. Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the aryl bromide may minimize side reactions at the benzylic position.

  • Careful Catalyst Selection: Highly active catalyst systems that promote rapid Heck coupling at lower temperatures might be advantageous, as they could favor the desired reaction kinetically over the undesired side reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental catalytic cycle of the Heck Reaction?

A: The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[15][16][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of your starting material, forming a Pd(II) complex.[3][18]

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center and then inserts into the Palladium-Aryl bond. This is a syn-addition step.[16]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species. This step is also a syn-elimination and determines the stereochemistry of the product.[19][20]

  • Catalyst Regeneration: The base removes HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to restart the cycle.[8][15]

// Inputs and Outputs ArBr [label="Ethyl 2-bromo-2-\n(4-bromophenyl)acetate", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkene [label="Alkene\n(e.g., Ethyl Acrylate)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BaseHBr [label="[Base-H]⁺Br⁻", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

ArBr -> pd0 [style=invis]; Alkene -> pd_ox [style=invis]; pd_hydride -> Product [label=" Product\n Release ", style=dashed, color="#34A853", fontcolor="#202124"]; pd_hydride -> BaseHBr [style=invis]; } .enddot Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q: How does the choice of phosphine ligand affect side product formation?

A: Phosphine ligands are arguably the most critical variable for controlling selectivity.[5] Their steric and electronic properties directly influence every step of the catalytic cycle.

// Main Cycle Intermediates pd_ox [label="Ar-Pd(II)-Br"]; pd_inserted [label="R-CH₂-CH(Ar)-Pd(II)-Br"]; pd_hydride [label="H-Pd(II)-Br"];

// Side Products dehalogenation [label="Dehalogenation\n(Ar-H)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n(Ar-Ar)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; isomerization [label="Isomerized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Desired Product\n(R-CH=CH-Ar)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections pd_ox -> homocoupling [label=" Dimerization ", color="#FBBC05", fontcolor="#5F6368"]; pd_ox -> pd_inserted [label=" Alkene Insertion\n(Desired Path) ", color="#202124"]; pd_inserted -> product [label=" β-Hydride Elimination ", color="#34A853", fontcolor="#5F6368"]; product -> pd_hydride [label=" Hydropalladation\n(Reversible) ", style=dashed, dir=both, color="#4285F4", fontcolor="#5F6368"]; pd_hydride -> isomerization [label=" Isomerizing\nElimination ", color="#4285F4", fontcolor="#5F6368"]; pd_hydride -> dehalogenation [label=" Reductive Elimination\nwith Ar-Pd-Br ", color="#EA4335", fontcolor="#5F6368"];

{rank=same; dehalogenation; homocoupling; isomerization; product} } .enddot Caption: Divergent pathways from key palladium intermediates.

Summary of Ligand Effects:

Ligand PropertyEffect on ReactionImpact on Side ProductsExample Ligands
High Steric Bulk Promotes reductive elimination. Can stabilize monoligated Pd(0) species, which are highly active.Can reduce homocoupling. May influence regioselectivity and control alkene isomerization.P(tBu)₃, Biaryl Phosphines (e.g., XPhos, SPhos)
High Electron Donation Accelerates the rate-limiting oxidative addition step.[5]Can reduce catalyst decomposition by strengthening the Pd-P bond. May increase rates of side reactions if not balanced with steric bulk.Alkylphosphines (e.g., PCy₃, P(tBu)₃)
Bidentate (Chelating) Creates a more rigid coordination sphere around the palladium.Can suppress alkene isomerization by preventing re-coordination.[6] May slow the overall reaction rate.dppf, BINAP, dppp
Q: What is the role of the base, and why is it so important for selectivity?

A: The base is essential and plays multiple roles in the Heck reaction.[6]

  • Catalyst Regeneration: Its primary role is to neutralize the HBr generated during the β-hydride elimination step, which is necessary to regenerate the active Pd(0) catalyst.[8][15] Without a base, the reaction would be stoichiometric, not catalytic.

  • Influencing the Catalytic Pathway: The choice of base can influence whether the reaction proceeds through a "neutral" or "cationic" pathway, which affects selectivity.

  • Source of Side Reactions: As discussed in Q2, amine bases can be a source of hydrides, leading to reduction of the starting material. Inorganic bases like carbonates are generally considered more "innocent" in this regard.

References

Technical Support Center: Synthesis and Purification of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 2-bromo-2-(4-bromophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to enhance the purity and yield of your reaction products. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route involves the α-bromination of Ethyl 2-(4-bromophenyl)acetate. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator, or through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid followed by esterification. The HVZ reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to form an acyl bromide, which then enolizes and undergoes bromination.[1][2][3][4]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting material (Ethyl 2-(4-bromophenyl)acetate), the dibrominated product (Ethyl 2,2-dibromo-2-(4-bromophenyl)acetate), and residual reagents or byproducts from the bromination reaction. If the reaction is not carried out under anhydrous conditions, hydrolysis of the ester to 2-bromo-2-(4-bromophenyl)acetic acid can also occur.[5] Discoloration, often a yellow or brown tint, can be due to residual bromine.[6]

Q3: Is this compound stable during purification?

A3: α-bromo esters can be sensitive to certain conditions.[7] They are susceptible to hydrolysis, especially in the presence of moisture and base. On silica gel, which is inherently acidic, some degradation can occur, particularly with prolonged exposure.[6] Therefore, purification methods should be chosen to minimize the risk of decomposition.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Problem 1: My final product is contaminated with the starting material, Ethyl 2-(4-bromophenyl)acetate.
  • Underlying Cause: Incomplete bromination is the primary reason for the presence of starting material. This can be due to insufficient brominating agent, a deactivated radical initiator, or suboptimal reaction conditions such as temperature and time.

  • Solutions:

    • Reagent Stoichiometry: Carefully re-evaluate the molar equivalents of your brominating agent (e.g., NBS). A slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion.

    • Initiator Activity: If using a radical initiator like AIBN or benzoyl peroxide, ensure it is fresh and has been stored correctly. Radical initiators can decompose over time.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. Continue the reaction until the starting material spot/peak is no longer visible or has significantly diminished.

    • Purification Strategy: If a small amount of starting material remains, it can often be separated by column chromatography. The starting material is less polar than the brominated product, so it will elute first.

Problem 2: I'm observing a significant amount of dibrominated byproduct.
  • Underlying Cause: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high. The initially formed monobrominated product can undergo a second bromination at the α-position.

  • Solutions:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent. Adding the brominating agent portion-wise can also help maintain a low concentration and favor monobromination.

    • Temperature Control: Perform the reaction at the lowest effective temperature. Higher temperatures can increase the rate of the second bromination.

    • Purification: The dibrominated product is more polar than the desired monobrominated product. Careful column chromatography can effectively separate these compounds.

Problem 3: The purified product has a persistent yellow or brown color.
  • Underlying Cause: This discoloration is typically due to residual elemental bromine (Br₂).

  • Solutions:

    • Aqueous Wash: Before column chromatography, wash the crude product solution with a dilute aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[6] This will quench any remaining bromine. Follow this with a water wash to remove the resulting salts.

    • Activated Carbon: In some cases, treating a solution of the crude product with a small amount of activated carbon and then filtering can help remove colored impurities.

Problem 4: Low recovery of the product after column chromatography.
  • Underlying Cause: Product loss on the column can be due to several factors, including degradation on the silica gel, irreversible adsorption, or co-elution with impurities.[6] α-bromo esters can be labile on silica.[7]

  • Solutions:

    • Assess Compound Stability: Before a large-scale purification, test the stability of your product on a TLC plate. Spot the compound, run the plate, and then let it sit for a period before visualizing. If streaking or new spots appear over time, it indicates degradation.

    • Deactivate Silica Gel: To minimize acid-catalyzed degradation, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before loading your sample.[6]

    • Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a different stationary phase like neutral alumina.[6]

    • Optimize Solvent System: A well-optimized eluent system is crucial. Aim for an Rf value of 0.3-0.4 for your product on TLC to ensure good separation.[6]

    • Minimize Contact Time: Perform the chromatography as efficiently as possible to reduce the time your compound spends on the stationary phase.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound from common impurities.

1. Preparation of the Slurry:

  • In a beaker, add dry silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane) to form a pourable slurry.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.

  • Add a small amount of the non-polar solvent to the column.

  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.

  • Allow the solvent to drain until it is just above the level of the silica.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample to the top of the silica gel bed.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]

4. Elution:

  • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent system is 95:5 hexane:ethyl acetate.

  • The polarity gradient should be shallow to ensure good separation.

5. Fraction Collection and Analysis:

  • Collect the eluting solvent in a series of fractions.

  • Monitor the composition of each fraction using TLC.

  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

If the crude product is a solid and has a relatively high purity, recrystallization can be an effective purification method.

1. Solvent Selection:

  • Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for this type of compound include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.

2. Dissolution:

  • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Typical Purity Achieved >98%>99% (if initial purity is high)
Typical Recovery 70-90%60-85%
Recommended Eluent Hexane/Ethyl Acetate GradientEthanol or Hexane/Ethyl Acetate
Key Advantage Good for complex mixturesHigh purity for nearly pure solids
Key Disadvantage Potential for degradationLower recovery, not for oily products

Visualizations

Reaction and Impurity Formation Pathway

reaction_impurities cluster_reaction Main Reaction Pathway cluster_impurities Impurity Formation Start Ethyl 2-(4-bromophenyl)acetate Product This compound Start->Product Brominating Agent (e.g., NBS) Dibrom Dibrominated Product Product->Dibrom Excess Brominating Agent Hydrolysis Hydrolyzed Acid Product->Hydrolysis H₂O

Caption: Synthesis of the target compound and common side reactions.

Troubleshooting Logic Flow

troubleshooting_flow start Analyze Crude Product (TLC/GC/NMR) impurity_check Impurity Detected? Starting Material Dibrominated Product Color Impurity Low Yield start->impurity_check solution_sm Check Stoichiometry Monitor Reaction Optimize Chromatography impurity_check:f1->solution_sm solution_dibrom Control Stoichiometry Lower Temperature Optimize Chromatography impurity_check:f2->solution_dibrom solution_color Aqueous Wash (NaHSO₃) Activated Carbon impurity_check:f3->solution_color solution_yield Deactivate Silica Use Alumina Optimize Eluent impurity_check:f4->solution_yield

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the dual-functionalized substrate, Ethyl 2-bromo-2-(4-bromophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst and ligand selection, troubleshoot common experimental hurdles, and achieve high-yield, selective transformations.

The unique structure of this substrate, featuring both a reactive α-bromoester and a standard aryl bromide, presents a distinct set of challenges and opportunities in synthetic design. This document provides a series of in-depth, question-and-answer guides built from field-proven insights and established mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: My substrate is this compound. Which of the two bromine atoms is the primary site for palladium-catalyzed cross-coupling?

In standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, the reaction overwhelmingly occurs at the aryl C(sp²)-Br bond on the phenyl ring. The catalytic cycle for these reactions typically involves a Pd(0)/Pd(II) pathway, where the initial, often rate-limiting, step is the oxidative addition of the palladium catalyst into the C-Br bond.[1][2] The C(sp²)-Br bond of an aryl halide is significantly more susceptible to this oxidative addition than the C(sp³)-Br bond of the α-bromoester under these conditions.

While the α-bromoester is a reactive alkylating agent in its own right (e.g., in Negishi couplings or radical-mediated processes), it is generally inert in the context of the core Pd(0)/Pd(II) catalytic cycles that define Suzuki, Heck, and Sonogashira reactions.[3][4]

Q2: What is the best starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling with this substrate?

For coupling aryl bromides, the most critical factor is selecting a ligand that promotes the oxidative addition step and stabilizes the active Pd(0) species.[5][6] A robust starting point involves using a modern palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand.

  • Palladium Source: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined pre-catalyst such as a Buchwald G3 palladacycle (e.g., XPhos Pd G3).[1][7] These pre-catalysts are more stable and generate the active monoligated Pd(0) species more cleanly and efficiently, which can minimize side reactions.[1]

  • Ligand Choice: Bulky biarylphosphine ligands are the industry standard for challenging couplings.[6][8] Excellent starting choices include SPhos , XPhos , or RuPhos . These ligands create a sterically hindered environment around the palladium center, which promotes reductive elimination and prevents catalyst deactivation through aggregation.[1][5]

The combination of a G3 pre-catalyst and a ligand like SPhos is a powerful system for a wide range of aryl bromide couplings.[9]

Q3: How do I select the appropriate base for my reaction?

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of a Suzuki-Miyaura reaction where it activates the organoboron species.[2][10] The choice of base can significantly impact yield and side reactions.

  • For Suzuki-Miyaura: A moderately strong inorganic base is typically preferred. Finely powdered potassium phosphate (K₃PO₄) is an excellent and versatile first choice.[11] Other common options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[9] The strength of the base can influence the rate of protodeboronation, a key side reaction, so overly strong bases like hydroxides should be used with caution, especially with sensitive substrates.[11][12]

  • For Heck Reactions: An amine base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide (HBr) generated during the reaction.[13]

  • For Sonogashira Couplings: An amine base, such as triethylamine or diisopropylamine, is standard and often used as the solvent or co-solvent.[14]

Q4: What is the role of the solvent, and which one should I start with?

The solvent is a critical parameter that influences catalyst stability, solubility of reagents, and overall reaction rate and selectivity.[15][16] Its ability to coordinate with the catalyst can either be beneficial or detrimental.[17]

For Suzuki-Miyaura couplings of aryl bromides, polar aprotic solvents are generally effective.

  • Good Starting Points: 1,4-Dioxane or Tetrahydrofuran (THF) , often with a small amount of water (e.g., 4:1 or 5:1 organic/water), are very common and effective solvent systems.[9] Toluene is another excellent choice, particularly for higher-temperature reactions.[8]

  • Solvent Polarity: The polarity of the solvent can sometimes influence selectivity in complex substrates, though for this compound, this is less of a concern.[18][19] It's crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[20]

Troubleshooting Guide & Advanced Optimization

This section provides in-depth solutions to specific experimental problems.

Problem: Low or No Conversion

Low or no conversion is a common issue that can often be resolved with a systematic check of your reagents and setup.[8][21]

  • Inert Atmosphere is Critical: The single most common cause of failure is the presence of oxygen. Oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive state, often leading to the formation of palladium black.[20]

    • Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for an extended period.[11][20] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality and Purity:

    • Catalyst/Ligand: Phosphine ligands are susceptible to oxidation.[11] Use fresh ligands and catalysts that have been stored properly under an inert atmosphere. If you suspect your catalyst is old, use a fresh batch.

    • Boronic Acid (for Suzuki): Boronic acids can degrade over time, particularly through protodeboronation.[11] Use a fresh, high-purity batch. If problems persist, consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[22]

    • Base: Ensure your base is finely powdered (to maximize surface area) and anhydrous.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: Aryl bromide couplings often require elevated temperatures (typically 80-110 °C).[8] If your reaction is sluggish at a lower temperature, carefully increase it.

start Low or No Conversion q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive inert gas pressure. q1->sol1 No q2 Are all reagents (catalyst, ligand, base) fresh and pure? q1->q2 Yes sol2 Action: Use fresh catalyst/ligand. Verify purity of coupling partner and use dry, powdered base. q2->sol2 No q3 Is the reaction temperature and concentration optimal? q2->q3 Yes sol3 Action: Increase temperature (e.g., to 80-110 °C). Check solvent choice. q3->sol3 No q4 Is the catalyst/ligand combination appropriate? q3->q4 Yes sol4 Action: Screen alternative bulky phosphine ligands (SPhos, XPhos) or consider an NHC ligand. q4->sol4

Caption: A logical workflow for diagnosing low conversion.

Problem: Catalyst Deactivation

The black precipitate is almost certainly "palladium black," which is elemental palladium that has aggregated and precipitated from the solution.[5] This is a clear sign of catalyst decomposition and results in a complete loss of catalytic activity.[20]

Causes and Prevention Strategies:

CausePrevention StrategyRationale
Oxygen Contamination Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[20]Oxygen oxidizes the active Pd(0) catalyst, leading to decomposition.
Inefficient Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type) or N-heterocyclic carbenes (NHCs).[5]These ligands stabilize the monomeric Pd(0) species, preventing the aggregation that leads to palladium black formation.[1][5]
Suboptimal Ligand:Pd Ratio For monodentate ligands, ensure a ligand-to-palladium ratio of at least 2:1. Using a pre-catalyst often ensures the optimal 1:1 ratio for the active species.[1]Insufficient ligand coordination leaves the palladium center exposed and prone to aggregation.[20]
Excessive Temperature Run the reaction at the lowest temperature that provides a reasonable rate.[5]High temperatures can accelerate catalyst decomposition pathways.
Problem: Side Reactions & Low Yield

Even with full conversion, side reactions can significantly lower the yield of your desired product.

  • Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[11] It is a major pathway for yield loss, especially with electron-deficient or heteroaromatic boronic acids.

    • Mitigation:

      • Base Selection: Use milder bases like K₃PO₄ or KF.[11]

      • Anhydrous Conditions: While some protocols use water, it can be a proton source. Using anhydrous solvents and bases can minimize this side reaction.[11]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[22]

  • Homocoupling: This is the coupling of two molecules of the same partner (e.g., two boronic acids or two aryl halides).

    • Mitigation: Homocoupling of the boronic acid is often promoted by oxygen.[7] Rigorous degassing is the most effective preventative measure.

  • Dehalogenation: The aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom.

    • Mitigation: This pathway can be influenced by the choice of ligand and base.[23] If dehalogenation is a significant issue, screening different ligand/base combinations may be necessary.

G Pd0 Pd(0)L (Active Catalyst) OA_Intermediate Ar-Pd(II)-Br(L) Pd0->OA_Intermediate Oxidative Addition (Ar-Br) Deactivation Catalyst Deactivation (Palladium Black) Pd0->Deactivation Trans_Intermediate Ar-Pd(II)-R(L) OA_Intermediate->Trans_Intermediate Transmetalation (R-B(OH)2 + Base) Protodeboronation Protodeboronation of R-B(OH)2 OA_Intermediate->Protodeboronation Side Reaction Trans_Intermediate->Pd0 Reductive Elimination Product Ar-R (Product) Trans_Intermediate->Product

References

Technical Support Center: Purification of Ethyl 2-bromo-2-(4-bromophenyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-bromo-2-(4-bromophenyl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Purifying α-Halo Esters

This compound is a valuable building block in organic synthesis. However, like many α-halo esters, its purification can be challenging due to its reactivity and the presence of closely related impurities. This guide provides a structured approach to troubleshooting common issues, ensuring high purity and yield of your target compound.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound and its derivatives, presented in a question-and-answer format.

Issue 1: My crude product is an oil and I'm unsure of the best initial purification strategy.

Answer: An oily crude product is common and suggests the presence of impurities that depress the melting point. The first step is to perform a preliminary analysis to choose the right path forward.

Recommended Workflow:

  • Initial Work-up: Before attempting more rigorous purification, it's crucial to remove bulk impurities. A standard aqueous work-up is often effective. This typically involves washing the organic layer with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities like residual bromoacetic acid.[1]

    • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.[2]

    • Finally, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Thin-Layer Chromatography (TLC) Analysis: After the initial work-up, perform a TLC analysis to assess the complexity of your crude mixture. This will help you decide between recrystallization and column chromatography. A good starting mobile phase for TLC is a mixture of hexane and ethyl acetate.[1]

  • Decision Point:

    • If TLC shows one major spot with minor, well-separated impurities: Recrystallization is a good option.

    • If TLC shows multiple spots, or impurities close to your product's Rf: Column chromatography will be necessary for effective separation.

Issue 2: I'm attempting column chromatography, but I'm getting poor separation of my product from an impurity.

Answer: Poor separation in column chromatography is a frequent challenge. The key is to optimize your mobile phase and column parameters.

Causality: The separation on a silica gel column is based on the polarity of the compounds. If your product and an impurity have very similar polarities, they will travel down the column at similar rates, leading to co-elution.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4 on a TLC plate.[1]

    • If the Rf is too high (product runs too fast): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane to ethyl acetate).

    • If the Rf is too low (product stays near the baseline): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

  • Solvent System Selection: For compounds like this compound, a common and effective eluent system is a gradient of ethyl acetate in hexanes.[3]

Hexane:Ethyl Acetate RatioTypical Rf of α-BromoestersObservation & Recommendation
95:5~0.5 - 0.6Good for initial elution, may not separate very non-polar impurities effectively.
90:10~0.3 - 0.4Often the ideal range for good separation of the target compound.[4]
80:20~0.1 - 0.2May be necessary for more polar derivatives, but can lead to broader peaks.
  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.

    • Load the crude product onto the column in the minimum amount of solvent to ensure a tight band at the start of the chromatography.

Protocol 1: Column Chromatography of this compound

  • Preparation of the Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Packing the Column: Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Drain the solvent until it is just above the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then any more polar impurities.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: I tried recrystallization, but my compound "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the melting point of the compound being lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For α-bromoesters, common solvent systems include:

    • Single Solvents: Ethanol, methanol, or isopropanol.

    • Mixed Solvent Systems: Ethyl acetate/hexane or ethanol/water. A mixed solvent system can often be fine-tuned to achieve optimal crystallization.[5]

  • Induce Crystallization: If the solution is slow to crystallize, you can try to induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a single, pure crystal of your compound to the solution.

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable on silica gel?

A1: Generally, α-bromoesters are reasonably stable on silica gel for the duration of column chromatography. However, silica gel is acidic and can potentially catalyze hydrolysis if water is present in the solvents or on the silica itself. It is always good practice to use dry solvents and not let the compound sit on the column for an extended period.[1]

Q2: How can I remove acidic impurities before attempting column chromatography or recrystallization?

A2: A liquid-liquid extraction with a mild base is highly effective. Washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate acidic impurities, such as bromoacetic acid, converting them into their water-soluble carboxylate salts which will partition into the aqueous layer.[1]

Q3: My purified product appears to be degrading over time. What are the proper storage conditions?

A3: α-Halo esters can be susceptible to hydrolysis and other forms of degradation. For long-term storage, it is recommended to keep the purified compound in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature, such as in a refrigerator (2-8°C).

Q4: What are some common impurities I should be aware of during the synthesis of this compound?

A4: Depending on the synthetic route, common impurities can include:

  • Starting Material: Unreacted ethyl 2-(4-bromophenyl)acetate.

  • Over-brominated products: Dibrominated species, although less common if stoichiometry is controlled.

  • Hydrolysis products: 2-Bromo-2-(4-bromophenyl)acetic acid.

  • Elimination products: Ethyl 2-(4-bromophenyl)acrylate, if a base is used under harsh conditions.

Visualizing Purification Strategies

Below are diagrams to help visualize the decision-making process and workflows for purifying this compound and its derivatives.

Purification_Decision_Tree start Crude Product (this compound) workup Aqueous Work-up (Wash with NaHCO3, Brine) start->workup tlc TLC Analysis workup->tlc decision Assess Purity tlc->decision cryst Recrystallization decision->cryst  One major spot, well-separated impurities col Column Chromatography decision->col  Multiple/close spots pure_product Pure Product cryst->pure_product col->pure_product

Caption: Decision tree for selecting a purification strategy.

Column_Chromatography_Workflow prep_slurry 1. Prepare Silica Slurry in Non-Polar Solvent pack_col 2. Pack Column prep_slurry->pack_col load_sample 3. Load Sample in Minimal Solvent pack_col->load_sample elute 4. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

References

Effect of base and solvent on the reactivity of "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the reactivity of this versatile building block, with a specific focus on the critical role of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound possesses several reactive sites, making it a valuable intermediate. The primary reaction pathways are dictated by the choice of reagents, particularly the base and solvent system. Key transformations include:

  • Nucleophilic Substitution (SN2): The α-bromo group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This pathway is sensitive to steric hindrance and solvent choice.[1]

  • Reformatsky Reaction: In the presence of metallic zinc, it forms an organozinc enolate that can react with aldehydes and ketones to produce β-hydroxy esters.[2][3] This reaction is a powerful method for carbon-carbon bond formation.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety can participate in various cross-coupling reactions, such as:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.[6][7]

    • Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes.[8][9]

    • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.[10][11]

Q2: How do I select the appropriate base for a specific transformation?

A2: Base selection is critical and depends entirely on the desired outcome.

  • For Nucleophilic Substitution: A non-nucleophilic, moderately strong base is often used to neutralize the HBr byproduct if the nucleophile is an amine. For alcohol or thiol nucleophiles, a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is often sufficient to deprotonate the nucleophile without causing side reactions. Stronger, non-nucleophilic bases like t-BuOK can also be used.[12]

  • For Cross-Coupling Reactions: The base plays a crucial role in the catalytic cycle.

    • In Suzuki coupling , a base (e.g., K₂CO₃, Na₂CO₃, KF) is required to activate the boronic acid, facilitating transmetalation.[7][13]

    • In Heck reactions , a base (e.g., Et₃N, NaOAc, K₂CO₃) is necessary to regenerate the active Pd(0) catalyst at the end of the cycle.[8][14]

    • In Sonogashira coupling , an amine base like diethylamine or diisopropylamine is typically used, which also often serves as the solvent.[11][15]

Q3: What is the role of the solvent in controlling the reaction outcome?

A3: The solvent influences reaction rates and selectivity by solvating reactants, intermediates, and transition states.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[1] They are also commonly used in cross-coupling reactions to ensure all components remain in solution.[12][14]

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can slow down SN2 reactions by solvating the anionic nucleophile through hydrogen bonding.[1] However, aqueous solvent systems are increasingly used in "green" cross-coupling protocols.[6]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These are often used in reactions that require higher temperatures, such as some Heck and Suzuki couplings, and in reactions where water must be strictly excluded, like the Reformatsky reaction.[4][16]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Explanation & Solution
Inappropriate Base Cause: The base may be too weak to deprotonate the nucleophile effectively, or it may be too strong/nucleophilic, leading to side reactions. For instance, using a strong, sterically hindered base like t-BuOK with a secondary halide can favor elimination over substitution. Solution: Select a base appropriate for your nucleophile. For weakly acidic nucleophiles (e.g., phenols, thiols), a moderate inorganic base like K₂CO₃ is often effective. If elimination is a concern, switch to a milder base. For optimizing SNAr reactions, stronger bases like LiHMDS or t-BuOK may be necessary, but should be tested carefully.[12]
Incorrect Solvent Choice Cause: Using a polar protic solvent (e.g., ethanol) for an SN2 reaction can significantly reduce the nucleophilicity of your reagent through hydrogen bonding.[1] Solution: Switch to a polar aprotic solvent like THF, DMF, or DMSO.[12] These solvents enhance the reactivity of anionic nucleophiles. Ensure the solvent is anhydrous, as water can protonate the nucleophile or participate in side reactions.
Poor Leaving Group Ability Cause: While bromide is a good leaving group, its departure can be hindered. In α-halo ketones and esters, the rate of SN2 reactions can be unusually fast due to orbital overlap with the carbonyl group, but this is conformation-dependent.[17][18] Solution: While you cannot change the leaving group in the starting material, ensure your reaction conditions (solvent, temperature) are optimal to facilitate its departure. Increasing the reaction temperature can often overcome activation energy barriers.
Problem 2: Inconsistent or Low Yields in Palladium-Catalyzed Cross-Coupling
Potential Cause Explanation & Solution
Incorrect Base/Solvent Combination Cause: The efficacy of a cross-coupling reaction is highly dependent on the synergistic effect of the base and solvent. For example, in a Suzuki reaction, an aqueous Na₂CO₃ solution may be ineffective in a non-polar solvent like benzene due to poor mixing and solubility.[19] Solution: Consult literature for proven base/solvent systems for your specific type of coupling. For Suzuki reactions, common systems include K₂CO₃ in water/acetone or Na₂CO₃ in DMA.[6][13] For Heck reactions, Et₃N in DMF or DMA is a common choice.[14]
Catalyst Deactivation Cause: The palladium catalyst can be sensitive to air, moisture, and impurities. The phosphine ligands used to stabilize the catalyst can also degrade, especially at high temperatures. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use high-purity, anhydrous solvents. Consider using more robust, air-stable pre-catalysts or ligands if catalyst deactivation is suspected.
Side Reactions Cause: In Heck reactions, undesired isomerization of the product alkene can occur, often promoted by the base.[16] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction, especially at higher temperatures.[20] Solution: To minimize isomerization in Heck reactions, carefully select the base and reaction temperature. For Sonogashira homocoupling, running the reaction at room temperature and ensuring the slow addition of the alkyne can mitigate this issue.[11]
Problem 3: Failure of the Reformatsky Reaction
Potential Cause Explanation & Solution
Inactive Zinc Cause: The zinc metal must be activated to initiate the oxidative addition step. A surface layer of zinc oxide can prevent the reaction from starting.[2] Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine can be added to the reaction mixture to etch the zinc surface.
Presence of Water Cause: The organozinc intermediate (Reformatsky enolate) is highly sensitive to moisture and will be rapidly quenched by protic sources.[21] Solution: Use anhydrous solvents (e.g., dry THF, toluene, or ether) and ensure all glassware is thoroughly dried.[4][21] The reaction should be run under a dry, inert atmosphere (N₂ or Ar).

Visualizations & Protocols

Diagram 1: Competing Reaction Pathways

This diagram illustrates how the choice of reagents steers this compound down different synthetic routes.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products A Ethyl 2-bromo-2- (4-bromophenyl)acetate B Nucleophilic Substitution (SN2) A->B  Nucleophile (Nu⁻)  Polar Aprotic Solvent C Reformatsky Reaction A->C  1. Zn, Aldehyde/Ketone  2. H₃O⁺ Workup  Anhydrous Solvent D Pd-Catalyzed Cross-Coupling A->D  Pd Catalyst, Base  Coupling Partner E α-Substituted Ester B->E F β-Hydroxy Ester C->F G Biaryl / Substituted Alkene / Aryl Alkyne D->G

Caption: Key reaction pathways for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of the aryl bromide moiety.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Add the solvent system (e.g., a 3:1 mixture of Toluene and Water) followed by the base (e.g., K₂CO₃, 2.0 eq) via syringe or cannula.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Dehalogenation of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Ethyl 2-bromo-2-(4-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot undesired dehalogenation side reactions. Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can occur at two distinct positions on this molecule, leading to significant yield loss and complex purification challenges. This document provides in-depth, field-proven insights to help you understand the underlying mechanisms and implement effective control strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary dehalogenation side products of this compound?

The starting material possesses two bromine atoms at chemically distinct positions: an α-bromo ester and an aryl bromide. Consequently, two primary single-dehalogenation byproducts can be formed, in addition to a double-dehalogenation product.

  • Alpha-Dehalogenation Product: Ethyl 2-(4-bromophenyl)acetate

  • Aryl-Dehalogenation Product: Ethyl 2-bromo-2-phenylacetate

  • Double-Dehalogenation Product: Ethyl 2-phenylacetate

The formation of each byproduct is dictated by different mechanistic pathways and reaction conditions.

Q2: Which bromine atom is more susceptible to removal?

The susceptibility depends entirely on the reaction type.

  • The α-bromine is part of an α-halo ester, a potent alkylating agent.[1] This C-Br bond is activated by the adjacent ester group, making it highly susceptible to nucleophilic substitution and reductive cleavage under various conditions, including basic or reductive environments.[1][2]

  • The aryl bromine is more stable but becomes the primary site of reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). In these catalytic cycles, it is prone to a specific type of side reaction known as hydrodehalogenation, which competes with the desired coupling pathway.[3]

Q3: What are the common mechanisms leading to dehalogenation?

Understanding the mechanism is critical for troubleshooting. The two positions dehalogenate via different routes.

  • Mechanism 1: Reductive Cleavage of the α-Bromo Ester: This can occur through several pathways:

    • Nucleophilic Attack/Enolate Formation: Strong bases can deprotonate the α-carbon, forming an enolate.[4][5] Subsequent protonation of this enolate during workup can lead to the dehalogenated product.

    • Radical Pathways: Single-electron transfer (SET) from metals, impurities, or photochemical activation can generate a radical at the α-carbon, which then abstracts a hydrogen atom from the solvent or other reagents.[6][7]

  • Mechanism 2: Hydrodehalogenation of the Aryl Bromide: This is a notorious side reaction in palladium-catalyzed cross-coupling. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[8] This species can arise from the reaction of the palladium catalyst with bases (especially those with β-hydrogens), solvents (like alcohols), or trace water.[9][10] The Pd-H intermediate can then undergo reductive elimination with the coordinated aryl group to yield the dehalogenated arene.

Dehalogenation_Mechanisms cluster_alpha α-Position Dehalogenation cluster_alpha_mech Common Causes cluster_aryl Aryl-Position Dehalogenation (in Cross-Coupling Reactions) cluster_aryl_mech Primary Cause A_Start This compound A_Product Ethyl 2-(4-bromophenyl)acetate A_Start->A_Product  Reductive Cleavage A_Mech1 Radical Intermediates (SET) A_Mech2 Enolate Formation (Strong Base) B_Start This compound B_Product Ethyl 2-bromo-2-phenylacetate B_Start->B_Product  Hydrodehalogenation B_Mech1 Formation of Pd-H Species

Caption: Competing dehalogenation pathways for the title compound.

Q4: How can I detect and quantify dehalogenation byproducts?

Accurate detection is the first step in troubleshooting. The similar chromatographic behavior of the parent compound and its dehalogenated analogs can be challenging.[11]

TechniqueDetection CapabilityProsCons
UHPLC-HRESIMS Unambiguously identifies and quantifies byproducts based on mass-to-charge ratio.[11]High sensitivity and specificity. Provides definitive structural information.Requires specialized instrumentation.
GC-MS Suitable for volatile compounds. Can separate and identify based on fragmentation patterns.[12][13]Excellent separation for less polar compounds. High sensitivity.The starting material and products may require derivatization or have poor thermal stability.
¹H NMR Can quantify relative amounts by integrating characteristic signals (e.g., disappearance of the α-proton signal or changes in the aromatic splitting pattern).Provides clear structural information and relative quantification without a response factor.Lower sensitivity compared to MS methods. May be difficult to resolve signals in complex mixtures.
TLC Qualitative detection of byproducts.Fast, simple, and inexpensive for reaction monitoring.Not quantitative. May have poor resolution between spots.

A robust quality control (QC) method often involves UHPLC coupled with high-resolution mass spectrometry (HRESIMS) for definitive identification and quantification.[11]

Troubleshooting Guide

Problem 1: High levels of α-dehalogenation byproduct, Ethyl 2-(4-bromophenyl)acetate, are observed.

This issue typically arises in reactions where the α-bromo group is intended to remain intact, such as in preparations for subsequent cross-coupling or as an alkylating agent itself.

Troubleshooting Workflow: α-Dehalogenation

Alpha_Dehalogenation_Troubleshooting start Problem: Significant α-Dehalogenation Detected check_base Is a strong or nucleophilic base used? start->check_base check_reductants Are there potential reductants or radical initiators? check_base->check_reductants No sol_base Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge). Avoid strong alkoxides or hydroxides. check_base->sol_base Yes check_conditions Are reaction conditions harsh (high temp, prolonged time)? check_reductants->check_conditions No sol_reductants Solution: Use purified, degassed solvents. Run reaction under inert atmosphere and in the dark. Consider adding a radical scavenger (e.g., TEMPO). check_reductants->sol_reductants Yes sol_conditions Solution: Lower reaction temperature. Monitor reaction closely and stop once starting material is consumed. check_conditions->sol_conditions Yes

Caption: A step-by-step guide to diagnosing α-dehalogenation.

Detailed Corrective Actions:

  • Re-evaluate Your Base: In base-catalyzed reactions, the choice of base is critical. Strong bases like hydroxides or alkoxides can promote enolate formation, leading to dehalogenation.[4][14]

    • Solution: Switch to a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker carbonate base if applicable.

  • Control for Reductive Contaminants: Trace metals or other reducing agents can catalyze the dehalogenation. Solvents can also act as hydride donors.

    • Solution: Ensure all reagents are high purity. Use freshly distilled or sparged anhydrous solvents. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is essential.

  • Mitigate Radical Pathways: The α C-Br bond can be cleaved homolytically by light or heat.

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil. If radical mechanisms are suspected, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) may be beneficial.

Problem 2: In a palladium-catalyzed cross-coupling reaction, the major byproduct is the aryl-dehalogenated Ethyl 2-bromo-2-phenylacetate.

This is a classic problem in reactions like Suzuki, Stille, or Heck couplings, where hydrodehalogenation competes directly with the desired C-C bond formation.[3][8] The root cause is almost always the generation of a palladium-hydride (Pd-H) species.[9]

Table: Influence of Reaction Parameters on Aryl-Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Base Strong alkoxide bases (e.g., NaOtBu, K OtBu).[9]Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[8]Alkoxides can undergo β-hydride elimination to form Pd-H species. Phosphates and carbonates are less prone to this pathway.
Solvent Protic or wet solvents (e.g., alcohols, excess water).[10][15]Aprotic solvents (Toluene, Dioxane, THF). Use minimal water if required for solubility of the base.Alcohols and water can be hydride/proton sources for the formation of Pd-H.
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][16]Bulky ligands accelerate the rate of reductive elimination for the desired product, which outcompetes the dehalogenation pathway.
Temperature High temperatures.The lowest effective temperature (e.g., 80-100 °C).Higher temperatures can increase the rate of catalyst decomposition and side reactions, including Pd-H formation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Aryl-Dehalogenation

This protocol is designed to couple this compound with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0-3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v), degassed

  • Schlenk flask or reaction vial, stir bar, inert atmosphere setup (Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene to form the pre-catalyst.

  • Add the degassed toluene and water to the Schlenk flask containing the solids.

  • Add the pre-catalyst solution to the main reaction flask via syringe.

  • Ensure the reaction mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, analyzing for both product formation and the appearance of the aryl-dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Self-Validation: The key to this protocol's success is the combination of a non-alkoxide base (K₃PO₄) and a bulky, electron-rich ligand (SPhos). This system is designed to promote fast reductive elimination of the desired biaryl product, kinetically disfavoring the competing hydrodehalogenation pathway.[8]

References

Technical Support Center: Reaction Monitoring for Ethyl 2-bromo-2-(4-bromophenyl)acetate Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring chemical transformations involving Ethyl 2-bromo-2-(4-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective reaction monitoring. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selection and application of monitoring techniques for reactions with this compound.

Q1: What are the most common transformations for this compound, and why is reaction monitoring critical for them?

A1: this compound is a versatile building block, primarily utilized in two key types of transformations:

  • Nucleophilic Substitution at the α-carbon (the carbon bearing the bromine atom). This is a frequent strategy for introducing a wide variety of functional groups.

  • Cross-Coupling Reactions at the aryl bromide position, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.[1][2]

Effective reaction monitoring is crucial for these transformations to:

  • Determine Reaction Completion: Accurately signal the point at which the starting material is consumed, preventing unnecessary heating or reagent use.

  • Identify Side Products: Detect the formation of undesired byproducts, which can inform optimization of reaction conditions.

  • Elucidate Reaction Kinetics: Provide data to understand the reaction rate, which is essential for process scale-up and optimization.[3]

  • Ensure Safety and Robustness: Real-time monitoring can help control reaction exotherms and ensure consistent product quality.[4]

Q2: Which analytical techniques are most suitable for monitoring these transformations?

A2: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. Here’s a comparative overview:

TechniqueApplicationProsCons
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress.Fast, inexpensive, and requires minimal sample preparation.[5]Not quantitative, can be difficult to interpret for complex mixtures, and may not resolve compounds with similar polarities.[6]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components.Highly sensitive, quantitative, and excellent for resolving complex mixtures.[7][8]Requires method development, more expensive instrumentation, and longer analysis times per sample.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantitative analysis.Provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[10][11]Lower sensitivity compared to HPLC, requires deuterated solvents, and can be expensive.[3]
Mass Spectrometry (MS) Real-time, in-situ reaction monitoring.[12][13]Highly sensitive, provides molecular weight information, and can be coupled with other techniques (e.g., LC-MS).[14][15]Can suffer from matrix effects and may require specialized ionization sources for direct reaction monitoring.
In-situ Spectroscopy (FTIR, Raman) Real-time monitoring of functional group changes.[4][16]Non-invasive, provides real-time kinetic data, and requires no sample preparation.[17]May not be suitable for all reactions, and data interpretation can be complex.[18]
Q3: I am performing a Suzuki coupling with this compound. What is the best way to monitor its progress?

A3: For Suzuki coupling reactions, a combination of TLC and LC-MS is often the most effective approach.[1][19][20][21]

  • TLC for rapid checks: Use TLC for quick, qualitative assessments of the reaction's progress. You can easily visualize the disappearance of the starting material and the appearance of the less polar product spot.

  • LC-MS for detailed analysis: LC-MS provides quantitative data on the consumption of the starting material and the formation of the desired product. It can also help identify any side products, such as homo-coupling of the boronic acid.[22]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter while monitoring your reactions.

Troubleshooting TLC Monitoring

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uneven_front_sol1 [label="Ensure the TLC plate is placed vertically in the chamber.", fillcolor="#34A853", fontcolor="#FFFFFF"]; uneven_front_sol2 [label="Make sure the chamber is properly saturated with solvent vapor.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> streaking; start -> no_separation; start -> no_spots; start -> uneven_front;

streaking -> streaking_sol1 [label="Overloading"]; streaking -> streaking_sol2 [label="Wrong polarity"]; streaking -> streaking_sol3 [label="Incomplete dissolution"];

no_separation -> no_sep_sol1; no_separation -> no_sep_sol2; no_separation -> no_sep_sol3;

no_spots -> no_spots_sol1; no_spots -> no_spots_sol2; no_spots -> no_spots_sol3;

uneven_front -> uneven_front_sol1; uneven_front -> uneven_front_sol2; } enddot Caption: Troubleshooting common TLC issues.

Q: My spots are streaking on the TLC plate. What should I do? [23][24]

A: Streaking can be caused by several factors:

  • Sample Overloading: You may be spotting too much material on the plate. Try diluting your sample before spotting.[23]

  • Inappropriate Solvent System: If the solvent is too polar, it can cause the compounds to streak. Try a less polar solvent system.

  • Acidic or Basic Compounds: If your compound is acidic or basic, it can interact with the silica gel and cause tailing. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent can help.

Q: My starting material and product have very similar Rf values. How can I improve separation? [6]

A:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent ratio or switching one of the solvents can significantly improve separation.

  • Use a Different Stationary Phase: If changing the solvent system doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase plates.

  • Two-Dimensional TLC: For very complex mixtures, 2D TLC can be a powerful tool. After running the plate in one solvent system, you rotate it 90 degrees and run it in a second solvent system.

Troubleshooting HPLC Monitoring

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ghost_peaks_sol1 [label="Ensure proper cleaning of the injector and column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ghost_peaks_sol2 [label="Check for contaminants in the mobile phase or sample.", fillcolor="#34A853", fontcolor="#FFFFFF"];

retention_shift_sol1 [label="Check for leaks in the system.", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_shift_sol2 [label="Ensure the mobile phase composition is consistent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_shift_sol3 [label="Check for temperature fluctuations.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> peak_tailing; start -> poor_resolution; start -> ghost_peaks; start -> retention_shift;

peak_tailing -> peak_tailing_sol1; peak_tailing -> peak_tailing_sol2; peak_tailing -> peak_tailing_sol3;

poor_resolution -> poor_res_sol1; poor_resolution -> poor_res_sol2; poor_resolution -> poor_res_sol3;

ghost_peaks -> ghost_peaks_sol1; ghost_peaks -> ghost_peaks_sol2;

retention_shift -> retention_shift_sol1; retention_shift -> retention_shift_sol2; retention_shift -> retention_shift_sol3; } enddot Caption: Troubleshooting common HPLC issues.

Q: I'm seeing significant peak tailing in my HPLC chromatogram. What could be the cause?

A: Peak tailing in reverse-phase HPLC can be due to:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Using a mobile phase with a low pH or adding a competitive base like triethylamine can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

Q: My reaction mixture is complex, and I'm struggling to get good resolution between my product and a byproduct. What can I do? [25]

A:

  • Optimize the Mobile Phase: Adjusting the ratio of your organic solvent and aqueous phase can significantly impact selectivity. A shallower gradient can also improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase).[26]

Section 3: Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of a Heck Coupling Reaction[27][28][29][30]
  • Prepare the TLC plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate:

    • On the left, spot a small amount of your starting material (this compound).

    • In the middle, spot a sample taken directly from your reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture on the same point.

  • Develop the plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Interpret the results: The starting material spot should be visible on the left. In the middle lane, you should see the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: HPLC Method Development for Monitoring a Nucleophilic Substitution Reaction
  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analyze the Scouting Run: This initial run will give you an idea of the retention times of your starting material and product.

  • Optimize the Gradient: Based on the scouting run, you can adjust the gradient to improve separation. If the peaks are well-separated, you can shorten the run time. If they are co-eluting, you can use a shallower gradient.

  • Method Validation: Once you have a suitable method, you should perform a basic validation to ensure it is reproducible. This includes checking for consistency of retention times and peak areas over multiple injections.

References

Technical Support Center: Scale-Up Considerations for Reactions Utilizing Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions involving Ethyl 2-bromo-2-(4-bromophenyl)acetate. Our goal is to equip you with the necessary insights to transition your process from the laboratory bench to larger-scale production safely and efficiently.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions using this compound. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly at Scale

Q: My reaction, which worked perfectly on a 1-gram scale, is showing a significant induction period or is extremely slow after scaling up to 100 grams. What are the likely causes and how can I fix this?

A: This is a common issue in process scale-up, often related to mass and heat transfer limitations.[1]

  • Inadequate Mixing: In larger vessels, inefficient stirring can lead to localized concentration gradients and poor contact between reactants. What appears as a homogeneous solution in a small flask may not be so in a larger reactor.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create turbulent flow. The type of impeller (e.g., anchor, pitched-blade turbine) should be selected based on the viscosity of your reaction mixture.

  • Heat Transfer Issues: Many reactions involving alkylating agents like this compound are exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a larger reactor, this ratio decreases, and heat can build up, potentially inhibiting the reaction or leading to side products. Conversely, for reactions requiring heating, it may take significantly longer to reach the target temperature.

    • Solution: Use a reactor with a jacketed cooling/heating system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[2] Reaction calorimetry can be a valuable tool to quantify the heat of reaction and model the thermal behavior at scale.[2]

  • Lower Effective Concentration: On a larger scale, the addition of reagents might be slower, leading to a lower overall concentration at the start of the reaction.

    • Solution: Re-evaluate your addition rates. It may be necessary to add a portion of the reactants initially to achieve a critical concentration for initiation.

Issue 2: Increased Formation of Impurities and Side Products at Scale

Q: I'm observing a significant increase in byproducts, such as the hydrolysis of the ester or elimination products, that were minor impurities at the lab scale. Why is this happening and what can be done?

A: The impurity profile of a reaction can change dramatically upon scale-up due to the factors mentioned above, as well as prolonged reaction times.

  • Hydrolysis of the Ester: this compound can be susceptible to hydrolysis, especially if the reaction conditions involve water and basic or acidic reagents.[3] Longer reaction times at elevated temperatures on a larger scale can exacerbate this issue.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use of anhydrous conditions is critical.[4] If possible, reduce the reaction temperature and extend the reaction time, provided the desired product is stable under these conditions.

  • Elimination Reactions: Depending on the nucleophile and base used, elimination reactions to form unsaturated products can compete with the desired substitution reaction.[4]

    • Solution:

      • Choice of Base: If applicable, use a non-nucleophilic, sterically hindered base to favor proton abstraction over direct attack on the alkyl halide.

      • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.[4]

  • Wurtz-Type Coupling: In organometallic reactions (e.g., Grignard or Reformatsky-type reactions), coupling of the organometallic reagent with the starting alkyl halide can occur.

    • Solution: Maintain a low concentration of the alkyl halide by adding it slowly to the reaction mixture. Ensure the reaction temperature is kept low to minimize this side reaction.

Issue 3: Exothermic Runaway and Poor Temperature Control

Q: My reaction is experiencing a dangerous exotherm upon scaling up, making it difficult to control the temperature. What are the immediate steps and long-term solutions?

A: An uncontrolled exotherm is a serious safety hazard. Immediate and preventative measures are crucial.

  • Immediate Actions:

    • Stop the addition of any reagents.

    • Engage emergency cooling if available.

    • If the reaction is still not under control, consider quenching the reaction by adding a pre-determined quenching agent.

  • Preventative Measures:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry to understand the thermal profile of your reaction. This will provide critical data on the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthetic reaction (MTSR).[2]

    • Semi-Batch or Continuous Flow: Instead of a batch process where all reactants are mixed at once, consider a semi-batch approach with controlled addition of the limiting reagent. For highly exothermic reactions, continuous flow chemistry can offer superior heat transfer and safety.[5]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may also slow down the reaction rate. This needs to be balanced with productivity considerations.

Troubleshooting Workflow Diagram

G cluster_0 Scale-Up Troubleshooting start Problem Identified During Scale-Up q1 Reaction Sluggish or No Initiation? start->q1 Analyze Issue q2 Increased Impurity Formation? start->q2 Analyze Issue q3 Exothermic Runaway? start->q3 Analyze Issue a1_1 Mixing Efficiency q1->a1_1 Check a1_2 Heat Transfer q1->a1_2 Check a2_1 Hydrolysis q2->a2_1 Identify a2_2 Elimination q2->a2_2 Identify a3_1 Stop Addition/ Emergency Cooling q3->a3_1 Immediate Action a3_2 Reaction Calorimetry/ Semi-batch or Flow q3->a3_2 Prevention s1_1 Improve Stirring/ Baffling a1_1->s1_1 Solution s1_2 Jacketed Reactor/ Semi-batch Addition a1_2->s1_2 Solution s2_1 Ensure Anhydrous Conditions a2_1->s2_1 Solution s2_2 Lower Temperature/ Change Base a2_2->s2_2 Solution

Caption: A decision tree for troubleshooting common scale-up issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a larger scale?

A: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] When handling larger quantities, the risks are amplified.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[6][8]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[6][9]

  • Spill Management: Have a spill kit readily available that is appropriate for halogenated organic compounds. Absorb spills with an inert material like vermiculite or sand and dispose of it as hazardous waste.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Keep containers tightly closed.[10]

Q2: My process involves the formation of an organometallic reagent (e.g., in a Reformatsky or Grignard-type reaction). What are the key scale-up considerations?

A: Reactions involving organometallics require special attention during scale-up.

  • Initiation: The formation of organometallic reagents can have a variable induction period, which is particularly problematic at scale.[11] For Reformatsky reactions, activation of the zinc metal is crucial. Methods like using DIBAL-H have been shown to provide a more controlled initiation.[11]

  • Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture.[12][13] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory.

  • Reagent Addition: The addition of the organometallic reagent to the electrophile (or vice-versa) is often highly exothermic. Slow, controlled addition is necessary to manage the reaction temperature.[14]

Q3: How do I choose an appropriate solvent for scaling up my reaction?

A: Solvent selection at scale involves more than just solubility and reactivity.

  • Safety: Consider the flash point, toxicity, and environmental impact of the solvent. Avoid solvents with low flash points if possible, or ensure that the reactor is properly grounded and equipped for handling flammable liquids.[9]

  • Work-up and Recovery: Think about the downstream processing. The solvent should allow for easy product isolation and purification. Ideally, it should be easily recoverable and recyclable to improve the process economy.

  • Regulatory Compliance: Ensure the chosen solvent is acceptable for the intended application (e.g., pharmaceutical manufacturing).

Q4: What analytical techniques are most useful for monitoring my reaction at scale?

A: Real-time reaction monitoring is crucial for process control and safety.

  • In-Process Controls (IPCs): Regularly take samples for analysis by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product and impurities.[14]

  • Process Analytical Technology (PAT): For larger-scale manufacturing, consider implementing PAT tools such as in-situ infrared (IR) or Raman spectroscopy. These can provide real-time data on reactant and product concentrations without the need for sampling.

Key Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₀Br₂O₂[7]
Molecular Weight 321.99 g/mol [7]
Boiling Point 140 °C at 5 mmHg[6][7]
Density 1.642 g/mL at 25 °C[7]
Flash Point >110 °C (>230 °F)[6][7]
Hazard Class Skin Corrosion 1B[7]
General Protocol for a Scaled-Up Alkylation Reaction

This is a generalized protocol and should be adapted based on the specific nucleophile and reaction conditions.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge a clean, dry, jacketed reactor with the nucleophile and the anhydrous solvent.

  • Base Addition: If a base is required to generate the nucleophile in situ, cool the reactor to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base solution via a metering pump at a controlled rate.

  • Enolate Formation: Allow the mixture to stir at the specified temperature for a sufficient time to ensure complete formation of the nucleophilic species.

  • Substrate Addition: Begin the controlled, dropwise addition of a solution of this compound in the reaction solvent. Monitor the internal temperature closely to ensure the cooling system can handle the heat generated.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature and monitor its progress using a pre-determined analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding the appropriate quenching solution at a controlled rate to manage any secondary exotherms.

  • Isolation and Purification: Proceed with the extraction, washing, and purification steps as developed at the laboratory scale, adjusting volumes and equipment as necessary for the larger scale.

Reaction Scale-Up Logic Diagram

G cluster_1 Process Scale-Up Workflow lab Lab Scale (mg to g) data_analysis Reaction Kinetics & Safety Assessment (Reaction Calorimetry) lab->data_analysis Generate Data pilot Pilot Scale (kg) process_opt Process Optimization & Impurity Profiling pilot->process_opt Validate & Refine prod Production Scale (multi-kg) data_analysis->pilot Define Parameters process_opt->prod Finalize Process

Caption: A workflow diagram illustrating the stages of process scale-up.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analytical Method Validation for the Quantification of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison and validation protocol for an HPLC method tailored to "Ethyl 2-bromo-2-(4-bromophenyl)acetate," a key intermediate in various synthetic pathways. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust and defensible analytical method.

Part 1: Foundational Method Development: A Comparative Approach

The molecular structure of this compound—characterized by its aromatic rings and ester functional group—renders it a non-polar compound. This inherent hydrophobicity is the primary determinant in selecting the appropriate chromatographic technique.

Choosing the Separation Battlefield: Reversed-Phase vs. Normal-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating non-polar compounds.[1][2][3] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3][4] Consequently, non-polar analytes, such as our target compound, will have a stronger affinity for the stationary phase, leading to longer retention times and enabling effective separation from polar impurities.[4][5] Normal-phase HPLC, with its polar stationary phase and non-polar mobile phase, is less suitable for such analytes as they would elute too quickly with minimal retention, compromising resolution.[2][5]

The Optimal Arsenal: Selecting the Right Column and Mobile Phase

For halogenated and aromatic compounds, the choice of stationary phase is critical. A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[4][6] While a C8 column could also be considered for less hydrophobic retention, the C18 provides a greater degree of interaction, which is often beneficial for achieving high resolution.[7] Phenyl-based columns can offer alternative selectivity for aromatic compounds through pi-pi interactions, but a C18 column generally provides a more robust starting point for method development.[8]

Based on this, we propose the following HPLC method as our primary candidate for validation:

Parameter Recommended Condition Justification
HPLC System Agilent 1100 or equivalent with Quaternary Pump, Autosampler, Column Oven, and DAD/PDA DetectorA standard, reliable system capable of precise gradient control and spectral analysis.
Column C18, 150 x 4.6 mm, 5 µm particle sizeProvides a good balance of efficiency, backpressure, and resolution for this type of analyte.[9]
Mobile Phase Acetonitrile (ACN) and WaterA common, effective, and UV-transparent mobile phase for RP-HPLC.[4]
Elution Mode Isocratic at 70:30 (ACN:Water)A simple and robust starting point. A gradient could be developed if co-eluting impurities are found.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detector Diode Array Detector (DAD) or Photodiode Array (PDA)Allows for the simultaneous acquisition of absorbance data across a range of wavelengths.[10][11][12][13] This is invaluable for assessing peak purity and selecting the optimal wavelength for quantification.
Detection Wavelength 220 nmAromatic compounds typically exhibit strong absorbance in the low UV range. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.

Part 2: The Gauntlet of Validation: A Step-by-Step Protocol Grounded in ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[14][15][16]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt SS System Suitability Opt->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report Implement Implement for Routine Use Report->Implement

Caption: A typical workflow for HPLC analytical method validation.

System Suitability

Causality: Before analyzing any samples, we must verify that the chromatographic system is performing adequately on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 50 µg/mL.

  • Inject this solution five or six replicate times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing Factor (T): Measures peak symmetry.

    • Theoretical Plates (N): Measures column efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Measures the precision of the system.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Blank Injection: Inject the mobile phase or a sample diluent to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If the analyte is part of a formulation, analyze a placebo (all formulation components except the analyte) to check for interference.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples and assess the resolution between the analyte peak and any degradation peaks. The use of a DAD is crucial here to check for peak purity.[10][12]

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.

  • The resolution between the analyte peak and the nearest adjacent peak should be > 2.0.

  • Peak purity analysis (using DAD) should pass, indicating spectral homogeneity across the analyte peak.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations. A typical range for an assay could be 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line upon visual inspection of a residual plot.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike recovery experiments.

Experimental Protocol:

  • Prepare a placebo or a known sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day by the same analyst.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst or on a different HPLC system.

    • Calculate the %RSD for this second set of data and also perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare solutions at the calculated LOQ concentration and inject them six times to verify that the precision (%RSD) is acceptable.

Acceptance Criteria:

  • The %RSD for six replicate injections at the LOQ concentration should be ≤ 10%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each of these modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all tested variations.

  • The changes should not significantly impact the quantitative results.

Part 3: Data Visualization and Summarization

Clear presentation of validation data is essential for reports and regulatory submissions.

Table 1: Summary of Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
25.0248,500
50.0499,100
75.0751,200
100.01,002,500
125.01,253,000
150.01,501,800
Regression Analysis
Correlation Coefficient (R²) 0.9998
Slope 10,015
Y-Intercept -1,250
Table 2: Accuracy (Spike Recovery) Results
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
80%80.079.699.5%0.8%
100%100.0100.5100.5%0.6%
120%120.0119.499.5%0.7%
Table 3: Precision Results
Precision TypeSample #Result (µg/mL)Mean (µg/mL)% RSD
Repeatability 1100.2100.10.5%
299.8
3100.5
499.5
5100.8
699.9
Intermediate Precision 1101.0100.40.7%
(Day 2 / Analyst 2)2100.5
399.7
4101.2
599.9
6100.1

Logical Relationships in Method Validation

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Accuracy Accuracy Linearity->Accuracy defines concentration range Precision Precision Linearity->Precision defines concentration range LOQ LOQ Linearity->LOQ derived from curve Accuracy->LOQ defines lower limit Range Range Accuracy->Range verifies at boundaries Precision->LOQ defines lower limit Precision->Range verifies at boundaries

Caption: Interdependencies of key HPLC validation parameters.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of this compound. By methodically selecting the chromatographic conditions based on the analyte's chemical properties and rigorously validating the method against ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and defensible data. The presented protocols, acceptance criteria, and data visualization formats provide a robust framework for implementation in any quality control or research laboratory.

References

A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 2-bromo-2-(4-bromophenyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel molecules is a cornerstone of innovation. For drug development professionals and organic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level information. This guide offers an in-depth analysis of the characterization of Ethyl 2-bromo-2-(4-bromophenyl)acetate and its derivatives using ¹H and ¹³C NMR. We will explore the theoretical underpinnings of spectral interpretation and provide a comparative analysis with related structures, grounded in experimental data and established principles.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] For a molecule like this compound, which contains multiple distinct proton and carbon environments, NMR is essential for confirming its identity and purity.

The core principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint of the molecule's structure.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of reliable and interpretable NMR data, a standardized experimental protocol is paramount. The following steps outline a robust methodology for the analysis of this compound derivatives.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium (²H) nucleus is not detected in ¹H NMR, thus preventing solvent interference.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.[3]

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Angle30-45°30-45°
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-2 seconds2-5 seconds
Number of Scans8-16128-1024
Spectral Width0-12 ppm0-220 ppm

Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following diagram illustrates the predicted proton environments.

G cluster_molecule This compound mol H_a Ha H_b Hb H_c Hc H_d Hd

Caption: Predicted proton environments in this compound.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Protons (H_b, H_c): The protons on the 4-bromophenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution, the spectrum will likely show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H_c) will be at a slightly different chemical shift than the protons ortho to the ester-substituted carbon (H_b).

  • Methine Proton (H_a): The single proton on the carbon bearing the bromine atom and the ester group (the α-carbon) is expected to appear as a singlet. Its chemical shift will be significantly downfield due to the deshielding effects of both the bromine atom and the carbonyl group. A predicted range would be between 5.0 and 5.5 ppm.

  • Ethyl Group Protons (H_d):

    • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester and will appear as a quartet in the range of 4.1-4.3 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).

    • Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will appear as a triplet around 1.2-1.4 ppm. The splitting into a triplet is due to coupling with the two neighboring methylene protons (n+1 rule, where n=2).

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms.

G cluster_molecule This compound mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9

Caption: Predicted carbon environments in this compound.

The predicted chemical shifts for the carbon atoms are as follows:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The carbons of the 4-bromophenyl ring will appear in the aromatic region (120-140 ppm). Due to symmetry, four signals are expected: one for the carbon attached to the ester group (ipso-carbon), one for the carbon attached to the bromine atom, and two for the other four aromatic carbons.

  • α-Carbon (-CH(Br)-): The carbon atom bonded to the bromine atom and the carbonyl group will be significantly deshielded and is expected to appear in the range of 40-50 ppm.

  • Ethyl Group Carbons:

    • Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group is attached to an oxygen atom and will be found in the range of 60-65 ppm.

    • Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will be the most shielded carbon and will appear at the upfield end of the spectrum, typically around 14 ppm.

Comparative Analysis with Structurally Related Compounds

To further solidify our spectral assignments, it is instructive to compare the predicted data with experimental data from structurally similar molecules.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound and Related Compounds.

CompoundAr-H-CH(Br)--OCH₂CH₃-OCH₂CH₃
This compound (Predicted) ~7.2-7.6~5.2~4.2 (q)~1.3 (t)
Ethyl bromoacetate [4]-3.87 (s)4.19 (q)1.27 (t)
Ethyl 2-bromopropionate [5]-4.3 (q)4.2 (q)1.3 (t)
Ethyl 2-(4-bromophenyl)acetate [6][7][8]~7.1-7.43.5 (s, -CH₂-)4.1 (q)1.2 (t)

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds.

CompoundC=OAr-C-C(Br)--OCH₂CH₃-OCH₂CH₃
This compound (Predicted) ~168~122-138~45~62~14
Ethyl 2-bromobenzoate [9][10]~165~127-134-~62~14
Ethyl 2-bromoisobutyrate [11]~172-~55~62~14
Ethyl 4-bromophenylacetate [12]~171~121-13740 (-CH₂-)~61~14

The comparative data supports our predictions. For instance, the presence of the α-bromine in this compound is expected to shift the methine proton and the α-carbon significantly downfield compared to the methylene group in Ethyl 2-(4-bromophenyl)acetate.

Workflow for Structural Confirmation

The following workflow diagram illustrates the logical process for confirming the structure of a synthesized batch of this compound using NMR spectroscopy.

G cluster_workflow NMR Structural Confirmation Workflow A Synthesize this compound B Prepare Sample for NMR Analysis A->B C Acquire 1H and 13C NMR Spectra B->C D Process NMR Data (FT, Phasing, Baseline Correction) C->D E Analyze 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) D->E F Analyze 13C NMR Spectrum (Number of Signals, Chemical Shift) D->F G Compare Experimental Data with Predictions and Reference Compounds E->G F->G H Confirm Structure and Assess Purity G->H

Caption: A streamlined workflow for the structural confirmation of this compound using NMR.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable methodology for the structural characterization of this compound and its derivatives. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents on the electronic environment of nuclei, researchers can confidently elucidate the structure of these and other complex organic molecules. This guide provides a robust framework for experimental design, data interpretation, and comparative analysis, empowering scientists in their pursuit of novel chemical entities.

References

A Comparative Guide to the Structural Validation of Suzuki Coupling Products from "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are pivotal in pharmaceuticals and materials science.[1][2] The reaction's versatility and functional group tolerance have made it an indispensable tool.[3] However, the successful synthesis of a target molecule is only half the battle; rigorous structural validation of the product is paramount to ensure its identity and purity for any subsequent application. This guide provides a comprehensive comparison of analytical techniques for validating the structure of Suzuki coupling products derived from "Ethyl 2-bromo-2-(4-bromophenyl)acetate," a substrate that can lead to diverse and potentially complex biaryl structures.

The choice of analytical methodology is not merely a procedural step but a critical decision that impacts the reliability of research and development outcomes. A multi-faceted approach, often combining several analytical techniques, provides the most robust and comprehensive validation of molecular structures.[4] This guide will delve into the "why" behind the selection of specific techniques, offering field-proven insights into their application for the structural elucidation of Suzuki coupling products.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[2][3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Analysis of Structural Validation Techniques

A comprehensive validation strategy relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, functional groups.Provides detailed structural information, relatively quick to acquire.[8]Can be complex for large molecules, may not resolve all signals in mixtures.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei, aids in assigning complex spectra.Unambiguously establishes connectivity between atoms.[8]Requires longer acquisition times, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight of the product and its fragments.[4]High sensitivity, requires minimal sample, confirms product formation.[4][9]Does not provide detailed structural information on its own, isomers may not be distinguishable.[4]
High-Performance Liquid Chromatography (HPLC) Purity of the product, separation of isomers.Quantitative purity assessment, can be coupled with other detectors (e.g., MS).Does not provide structural information directly.

Experimental Protocols for Structural Validation

The following protocols are designed to provide a robust framework for validating the structure of Suzuki coupling products derived from "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic compound structures.[8]

1. ¹H NMR Spectroscopy

  • Objective: To determine the number and chemical environment of protons in the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

2. ¹³C NMR Spectroscopy

  • Objective: To determine the number and chemical environment of carbon atoms in the molecule.

  • Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than ¹H NMR.

    • Analyze the chemical shifts to identify different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Objective: To establish connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).[8]

  • Protocol:

    • Use the same NMR sample.

    • Acquire the desired 2D NMR spectra.

    • Analyze the cross-peaks in the spectra to build a complete connectivity map of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound.[4]

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the product and confirm its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer (e.g., using an ESI or APCI source).

    • Acquire the mass spectrum in high-resolution mode.

    • Compare the experimentally determined exact mass with the theoretical exact mass of the expected product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final product and separating any isomers that may have formed.

  • Objective: To determine the purity of the synthesized compound and separate it from any starting materials, byproducts, or isomers.

  • Protocol:

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column).

    • Prepare a standard solution of the purified product of known concentration.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the retention time and peak area of the product.

    • Calculate the purity of the sample based on the relative peak areas.

Workflow for Structural Validation

The logical flow of experiments is crucial for an efficient and definitive structural validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification 1H_NMR 1H NMR Purification->1H_NMR HRMS HRMS Purification->HRMS HPLC HPLC Purification->HPLC 13C_NMR 13C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR 13C_NMR->2D_NMR If structure is complex Structure_Elucidation Structure Elucidated 2D_NMR->Structure_Elucidation HRMS->Structure_Elucidation HPLC->Structure_Elucidation

Caption: A workflow illustrating the key stages from synthesis to structural validation.

Conclusion

The validation of Suzuki coupling products from "this compound" requires a meticulous and multi-pronged analytical approach. While techniques like mass spectrometry offer rapid confirmation of molecular weight, a comprehensive strategy incorporating various NMR techniques and chromatography is essential for unambiguous structural elucidation and purity assessment.[4] The choice of methodology should be guided by the complexity of the target molecule and the specific requirements of the research. By adhering to the principles of scientific integrity and employing a logical, self-validating system of analysis, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

The Decisive Factor: A Comparative Guide to Phosphine Ligands for Cross-Coupling with Ethyl 2-bromo-2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and materials science, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, offering an unparalleled toolkit for forging these critical linkages.[1][2][3] The success of these transformations, however, is not solely dependent on the palladium catalyst itself. The choice of the ancillary ligand, most commonly a phosphine, is often the decisive factor that dictates the reaction's efficiency, selectivity, and substrate scope.[4][5][6]

This guide provides a comprehensive comparative analysis of various phosphine ligands for cross-coupling reactions involving a challenging and versatile substrate: Ethyl 2-bromo-2-(4-bromophenyl)acetate . This molecule presents a unique opportunity for selective functionalization at two distinct bromine-bearing carbon centers, making the strategic selection of the phosphine ligand even more critical. We will delve into the mechanistic underpinnings of ligand influence, present comparative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Unseen Hand: How Phosphine Ligands Steer the Catalytic Cycle

The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is governed by a delicate interplay of its steric and electronic properties.[7][8][9] These properties directly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura and Buchwald-Hartwig reactions), and reductive elimination.[2][10]

  • Steric Bulk: The size of the substituents on the phosphorus atom, often quantified by the ligand cone angle, plays a crucial role.[4] Bulky ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalysts.[11] This steric hindrance can also facilitate the final reductive elimination step, which forms the desired product and regenerates the active catalyst.[12]

  • Electron-Donating Ability: The electron density on the phosphorus atom influences the reactivity of the palladium center. Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the Pd(0) center and can stabilize the resulting Pd(II) intermediate.[4] This property is particularly important when working with less reactive aryl chlorides or bromides.

The interplay of these two factors is critical. For instance, bulky and electron-rich dialkylbiaryl phosphines, developed by the Buchwald group, have demonstrated remarkable success in a wide array of cross-coupling reactions due to their ability to accelerate both oxidative addition and reductive elimination.[11][13]

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

To better understand the role of the phosphine ligand (L), let's visualize the catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_R L-Pd(II)(Ar)(R) PdII->PdII_R R-B(OR)2 Base TM Transmetalation (R-B(OR)2) PdII_R->Pd0 Reductive Elimination Product Ar-R Desired Product PdII_R->Product RE Reductive Elimination Catalyst_Regen Regeneration ArylHalide This compound ArylHalide->Pd0 BoronicAcid Arylboronic Acid BoronicAcid->PdII caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Suzuki_Protocol start Start: Assemble Reactants step1 To a dry Schlenk flask, add: - this compound (1.0 equiv) - Phenylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - SPhos (0.02 equiv) - Pd(OAc)₂ (0.01 equiv) start->step1 step2 Evacuate and backfill the flask with Argon (3x). step1->step2 step3 Add degassed toluene via syringe. step2->step3 step4 Heat the reaction mixture at 100 °C with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Upon completion, cool to room temperature. step5->step6 step7 Workup: Dilute with ethyl acetate, wash with water and brine. step6->step7 step8 Dry the organic layer over Na₂SO₄, filter, and concentrate. step7->step8 end Purify by column chromatography. step8->end caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. Buchwald_Protocol start Start: Assemble Reactants step1 To a dry Schlenk flask, add: - this compound (1.0 equiv) - BrettPhos (0.03 equiv) - Pd₂(dba)₃ (0.015 equiv) start->step1 step2 Evacuate and backfill the flask with Argon (3x). step1->step2 step3 Add degassed THF via syringe. step2->step3 step4 Add morpholine (1.5 equiv) followed by LiHMDS (1.0 M in THF, 2.2 equiv). step3->step4 step5 Stir the reaction at room temperature or gently heat to 60 °C. step4->step5 step6 Monitor reaction progress by TLC or LC-MS. step5->step6 step7 Upon completion, quench with saturated aq. NH₄Cl. step6->step7 step8 Workup: Extract with ethyl acetate, wash with brine. step7->step8 step9 Dry the organic layer over MgSO₄, filter, and concentrate. step8->step9 end Purify by column chromatography. step9->end caption Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.

References

The Versatility of Ethyl 2-bromo-2-(4-bromophenyl)acetate in Modern Cross-Coupling Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. For researchers, medicinal chemists, and professionals in drug development, the efficiency and versatility of building blocks are paramount. Among these, α-halo-α-aryl esters have emerged as powerful synthons. This guide provides an in-depth technical comparison of Ethyl 2-bromo-2-(4-bromophenyl)acetate across three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By examining the mechanistic nuances and presenting relevant experimental data, we aim to offer a comprehensive resource for scientists looking to leverage this reagent in their synthetic endeavors.

Introduction to this compound: A Dual-Handle Reagent

This compound is a bifunctional molecule offering two distinct points for chemical modification. The presence of a bromine atom on the phenyl ring and another at the α-position to the ester creates a versatile scaffold for sequential or selective functionalization. This dual reactivity allows for the introduction of diverse molecular fragments, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties.[1][2]

The C(sp²)-Br bond on the aromatic ring is amenable to traditional cross-coupling reactions, while the C(sp³)-Br bond alpha to the carbonyl group can participate in reactions such as α-arylation of the corresponding ester enolate, or act as an electrophile in its own right.[3][4] This guide will focus on the reactivity of the C(sp³)-Br bond in forming new carbon-carbon bonds.

Benchmarking Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficiency of this compound in cross-coupling reactions is critically dependent on the reaction type, catalyst system, and reaction conditions. While direct comparative studies benchmarking this specific substrate across Suzuki, Heck, and Sonogashira reactions are not extensively documented in a single source, we can infer its reactivity based on studies of similar α-bromo esters.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] In the context of this compound, this reaction would involve the coupling of the α-bromo position with an aryl or vinyl boronic acid. This transformation is a powerful strategy for the synthesis of α,α-diaryl or α-aryl-α-vinyl esters.

Recent advancements have enabled the use of α-bromo carbonyl compounds in enantioselective Suzuki-Miyaura couplings, highlighting the potential for creating chiral α-aryl carboxamides and, by extension, esters with high enantioselectivity.[6][7] The key to a successful coupling lies in the choice of a suitable palladium catalyst and ligand, which must facilitate the oxidative addition of the C(sp³)-Br bond and subsequent transmetalation with the organoboron reagent.

Expected Performance and Mechanistic Considerations:

The reaction is anticipated to proceed via a standard Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the C(sp³)-Br bond to the Pd(0) complex is a critical step. The choice of a strong base is often necessary to activate the boronic acid for the transmetalation step.[8]

Suzuki_Miyaura_Mechanism

Comparative Data Summary: Suzuki-Miyaura Coupling of α-Bromo Carbonyl Compounds

Catalyst/Ligand SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / Chiral P,P=O LigandAryl Boronic AcidsK₃PO₄Toluene80Good to Excellent[6]
Pd₂(dba)₃ / P(t-Bu)₃Aryl Boronic AcidsNaHMDSTolueneRTHigh[9]
PdCl₂(dppf)Phenylboronic acidK₂CO₃Dioxane/H₂O10090-98[10]

Note: Data is for analogous α-bromo carbonyl compounds and serves as a proxy for the expected reactivity of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., a bulky phosphine, 4-10 mol%).

  • Add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: A Pathway to Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] For this compound, a Heck-type reaction would involve the C(sp³)-Br bond, which is less common than the typical C(sp²)-X bond activation. However, related palladium-catalyzed couplings of α-bromocarbonyl compounds with alkenes have been developed.[12] This reaction would provide access to α-aryl-β,γ-unsaturated esters.

Expected Performance and Mechanistic Considerations:

The mechanism for the coupling of an α-bromo ester would likely follow a pathway involving oxidative addition of the C(sp³)-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. The regioselectivity of the alkene insertion is a key consideration.[13]

Heck_Reaction_Workflow

Caption: General experimental workflow for a Heck-type reaction.

Comparative Data Summary: Heck-Type Coupling of α-Bromo Carbonyl Compounds

Catalyst/Ligand SystemAlkene PartnerBaseSolventTemp. (°C)Yield (%)Reference
[PdCl₂(PhCN)₂] / dppeAllylic AlcoholsAg₂Oα,α,α-trifluorotoluene12043-81[12]
Pd(OAc)₂ / PPh₃StyreneNa₂CO₃NMP150Moderate to Good[14]

Note: Data is for analogous α-bromo carbonyl compounds, as direct Heck reactions with the α-bromo position of simple esters are less common.

Experimental Protocol: Heck-Type Reaction

  • In a pressure tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., [PdCl₂(PhCN)₂], 5 mol%), the ligand (e.g., dppe, 10 mol%), and the base (e.g., Ag₂O or Na₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., α,α,α-trifluorotoluene or NMP).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the required duration (12-24 hours).

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15] Similar to the Heck reaction, the Sonogashira coupling of C(sp³)-Br bonds is less conventional. However, the principles of oxidative addition and reductive elimination are fundamental to this transformation as well. A successful coupling would yield α-aryl-α-alkynyl esters, which are valuable synthetic intermediates.

Expected Performance and Mechanistic Considerations:

A plausible catalytic cycle would involve the oxidative addition of the C(sp³)-Br bond to the Pd(0) center. Concurrently, the copper(I) co-catalyst would react with the terminal alkyne and base to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, would afford the desired product and regenerate the Pd(0) catalyst.[16]

Comparative Data Summary: Sonogashira Coupling with Bromoarenes

Catalyst SystemAlkyne PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneDiisopropylamineTHFRT89[16]
Pd(CF₃COO)₂ / PPh₃ / CuIVarious Terminal AlkynesEt₃NDMF100up to 96[15]
PdCl₂(CH₃CN)₂ / sXPhosVarious Terminal AlkynesCs₂CO₃H₂O/MeCN65Good[17]

Note: The provided data is for the more common Sonogashira coupling of aryl bromides. The reactivity of the C(sp³)-Br in this compound in a Sonogashira reaction would need to be experimentally determined and may require specialized conditions.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add this compound (1.0 equiv) and the degassed solvent (e.g., THF or DMF).

  • Add the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), followed by the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction at room temperature or with heating, as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Alternative Reagents and Future Outlook

While this compound is a valuable reagent, alternative strategies for the synthesis of α-aryl esters exist. The palladium-catalyzed α-arylation of ester enolates with aryl halides is a widely used method.[3][18] This approach involves generating an enolate from a simpler ester and coupling it with an aryl halide.

Alternatives

Caption: Alternative synthetic routes to α-aryl esters.

The choice between these methods depends on factors such as substrate availability, functional group tolerance, and desired stereochemistry. The use of pre-functionalized reagents like this compound can offer advantages in terms of step economy and the ability to perform sequential couplings at its two reactive sites.

The field of cross-coupling chemistry is continuously evolving, with the development of more active and selective catalysts. Future research will likely focus on expanding the scope of C(sp³)-X bond couplings, enabling milder reaction conditions, and achieving higher levels of stereocontrol.

Conclusion

This compound stands out as a highly versatile and promising reagent for the synthesis of complex organic molecules. Its dual reactivity allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. While direct comparative data for this specific substrate is sparse, by drawing parallels with related α-bromo carbonyl compounds, we can confidently predict its utility in Suzuki-Miyaura, Heck, and Sonogashira-type couplings. The successful application of this reagent is contingent upon the careful selection of catalysts, ligands, and reaction conditions. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

A Strategic Guide to α-Arylation of Esters: Modern Catalytic Alternatives to Classical α-Haloacetates

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of α-aryl esters, foundational scaffolds in pharmaceuticals and materials science, often relied on stoichiometric reactions involving pre-functionalized reagents like Ethyl 2-bromo-2-(4-bromophenyl)acetate. While effective, these classical approaches present limitations in substrate scope, functional group tolerance, and atom economy. The evolution of catalytic chemistry has ushered in a new era of efficiency and versatility, largely supplanting these older methods.

This guide provides a comparative analysis of the leading modern alternatives for forging the critical α-aryl ester bond. We move beyond simple protocols to dissect the underlying mechanistic principles, offering field-proven insights to help researchers select the optimal strategy for their specific synthetic challenges. We will explore the nuances of palladium, nickel, and copper catalysis, as well as the burgeoning fields of photoredox and hypervalent iodine chemistry, providing the data and rationale needed to make informed experimental decisions.

The Classical Benchmark: Limitations of Stoichiometric α-Haloester Arylation

Reagents such as this compound represent a "pre-functionalized" approach to α-arylation. Their utility is primarily in reactions like the Reformatsky reaction (using stoichiometric zinc) or coupling with organometallic reagents (e.g., Grignards with copper catalysis).

The primary drawbacks of this strategy are clear:

  • Limited Scope: The aryl group is pre-determined by the reagent. Synthesizing a library of α-aryl esters requires the synthesis of a corresponding library of α-bromo-α-aryl esters, a labor-intensive process.

  • Stoichiometric Waste: These methods often require stoichiometric or excess metallic reagents, leading to significant waste streams.

  • Harsh Conditions: The conditions can be incompatible with sensitive functional groups on more complex molecules.

Modern synthetic chemistry has pivoted towards catalytic solutions where a simple, unfunctionalized ester enolate is coupled directly with a diverse range of arylating agents.

Palladium-Catalyzed α-Arylation of Ester Enolates (Buchwald-Hartwig Coupling)

The palladium-catalyzed coupling of ester enolates with aryl halides (or pseudohalides) is arguably the most robust and widely adopted method for α-arylation.[1][2] This transformation, a cornerstone of modern cross-coupling, relies on the precise interplay between the palladium catalyst, a specialized ligand, and a suitable base to construct the C(sp³)–C(sp²) bond.[3]

Mechanistic Rationale

The catalytic cycle proceeds through three key steps: oxidative addition, enolate binding and deprotonation, and reductive elimination. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands are essential. They serve to stabilize the monomeric Pd(0) species, promote the challenging oxidative addition of the aryl halide, and, most critically, accelerate the final C-C bond-forming reductive elimination step, which is often rate-limiting.[2][3] This acceleration outcompetes undesirable side reactions like β-hydride elimination.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) enolate_complex L-Pd(II)(Ar)(enolate) oa_complex->enolate_complex Base-mediated Ligand Exchange product_complex α-Aryl Ester enolate_complex->product_complex Reductive Elimination end_cycle start Ar-X start->pd0 Oxidative Addition enolate Ester Enolate end_cycle->pd0 Catalyst Regeneration

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig α-arylation of esters.

Comparative Performance Data

The selection of ligand and base is critical and substrate-dependent. Below is a comparison of common systems for the arylation of ethyl acetate with 4-bromotoluene.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosNaOtBuToluene1001895J. Am. Chem. Soc. 2001, 123, 7996
Pd(OAc)₂ / P(tBu)₃K₃PO₄Toluene901658Tetrahedron Lett. 45 (2004) 4261[4]
[Pd(cinnamyl)Cl]₂ / DavePhosLHMDSTolueneRT1292J. Am. Chem. Soc. 2002, 124, 12557

Data is representative and compiled from literature sources for illustrative purposes.

Standard Experimental Protocol: α-Arylation of Ethyl Phenylacetate

This protocol provides a representative procedure for the arylation of an ester enolate using a palladium catalyst.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add 4-chloroanisole (142 mg, 1.0 mmol), ethyl phenylacetate (180 mg, 1.1 mmol), and anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the α-arylated product.

Suzuki-Miyaura Coupling: Arylboronic Acids as Aryl Donors

The Suzuki-Miyaura reaction offers a powerful alternative by coupling an α-haloester (as the electrophile) with an organoboron reagent (as the nucleophile).[5] This approach is prized for its exceptionally mild conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents and byproducts.[6][7]

Mechanistic Rationale

The cycle begins with the oxidative addition of the α-haloester to the Pd(0) catalyst. The crucial transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[7] Subsequent reductive elimination releases the α-aryl ester product and regenerates the Pd(0) catalyst.

G pd0 L-Pd(0) oa_complex L-Pd(II)(CH₂CO₂Et)(Br) pd0->oa_complex Oxidative Addition (Br-CH₂CO₂Et) trans_complex L-Pd(II)(CH₂CO₂Et)(Ar) oa_complex->trans_complex Transmetalation product Ar-CH₂CO₂Et trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration boronic Ar-B(OH)₂ base + Base (e.g., K₂CO₃)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an α-bromoester.

Standard Experimental Protocol: Suzuki Coupling of Ethyl Bromoacetate
  • Preparation: In a round-bottom flask, dissolve phenylboronic acid (1.22 g, 10 mmol) and K₃PO₄ (4.24 g, 20 mmol) in a mixture of toluene (30 mL) and water (3 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).

  • Reagent Addition: Add ethyl bromoacetate (1.1 mL, 10 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours under an argon atmosphere.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Nickel Catalysis: An Economical and Potent Alternative

Nickel-based catalysts have emerged as a highly attractive alternative to palladium for α-arylation reactions.[8] The primary driver is cost, as nickel is significantly more earth-abundant and less expensive. Beyond economics, nickel often exhibits unique reactivity, enabling the use of more challenging and readily available coupling partners like aryl chlorides and phenol derivatives (e.g., pivalates, tosylates).[9]

Key Advantages of Nickel Catalysis
  • Cost-Effectiveness: Drastically lower catalyst cost, which is a major consideration for large-scale synthesis.

  • Expanded Electrophile Scope: Nickel catalysts are particularly adept at activating C-Cl and C-O bonds, which are often sluggish in palladium-catalyzed systems.[9]

  • Radical Pathways: Nickel can readily access Ni(I)/Ni(III) catalytic cycles, opening up radical-mediated pathways that can be advantageous for certain transformations.[10]

Comparative Overview: Palladium vs. Nickel
FeaturePalladium CatalysisNickel Catalysis
Cost HighLow
Aryl Electrophile Scope I, Br, OTf (excellent); Cl (challenging)Cl, OTs, OPiv (excellent); I, Br
Typical Ligands Biarylphosphines, P(tBu)₃Josiphos, P-Phos, NHCs
Air/Moisture Sensitivity Generally high for Pd(0) precatalystsOften highly sensitive
Primary Mechanism Predominantly Pd(0)/Pd(II)Can access Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles

Emerging Frontiers in α-Arylation

While palladium and nickel catalysis are the dominant workhorses, several newer methods offer unique advantages, particularly regarding reaction mildness and functional group compatibility.

A. Photoredox Catalysis

Visible-light photoredox catalysis provides a powerful means to generate radical intermediates under exceptionally mild conditions, often at room temperature and without strong bases.[11][12] In a typical α-arylation of a ketone, an enamine formed in situ is oxidized by an excited photocatalyst to generate a β-enaminyl radical, which can then couple with an aryl radical.[13][14] This strategy avoids the use of pre-formed, strongly basic enolates, enhancing compatibility with base-sensitive substrates.

G pc Photocatalyst (PC) pc_star PC* (Excited State) pc->pc_star Visible Light (hν) pc_red PC•⁻ pc_star->pc_red SET (from Enamine) pc_red->pc SET (to Ar-X) enamine Enamine enamine_rad Enamine Radical Cation product α-Aryl Carbonyl enamine_rad->product Radical Coupling aryl_halide Ar-X aryl_rad Ar•

Figure 3: Generalized workflow for a photoredox-mediated α-arylation.

B. Hypervalent Iodine Reagents

Diaryliodonium salts have gained prominence as potent electrophilic arylating agents.[15] They can react directly with pre-formed enolates under metal-free conditions or be used in conjunction with copper or palladium catalysts.[16] Their key advantage is the ability to perform arylations under mild, often neutral or slightly basic conditions, avoiding the strongly basic media required for many cross-coupling reactions. This makes them ideal for late-stage functionalization of complex molecules.

Strategic Summary and Outlook

The modern synthetic chemist has a powerful and diverse toolkit for the α-arylation of esters. The choice of method is not arbitrary but a strategic decision based on the specific demands of the synthesis.

MethodAryl SourceEster SourceCatalyst/ReagentKey StrengthsKey Limitations
Buchwald-Hartwig Ar-X (X=I, Br, Cl, OTf)Ester + Strong BasePd / BiarylphosphineHigh yields, broad scope, well-establishedCatalyst cost, air-sensitivity, strong base required
Suzuki-Miyaura Ar-B(OH)₂ / Estersα-HaloesterPd / PhosphineMild conditions, high functional group toleranceRequires α-haloester, potential side reactions
Nickel-Catalyzed Ar-Cl, Ar-OPiv, etc.Ester + BaseNi / LigandLow cost, activates challenging electrophilesHigh air-sensitivity, less developed than Pd
Photoredox Ar-X, Ar-N₂⁺Ester/Ketone + AminePhotocatalystExtremely mild, avoids strong bases, unique reactivitySubstrate scope can be limited, quantum yield issues
Hypervalent Iodine [Ar₂I]⁺X⁻Ester EnolateMetal or Metal-freeMetal-free options, mild conditionsStoichiometric arylating agent, atom economy

References

The Kinetics of Engagement: A Comparative Guide to "Ethyl 2-bromo-2-(4-bromophenyl)acetate" in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise construction of molecular architecture is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Within this landscape, α-halo esters, such as "Ethyl 2-bromo-2-(4-bromophenyl)acetate," represent a critical class of building blocks. Understanding the kinetic profile of these substrates is not merely an academic exercise; it is a crucial element in reaction optimization, catalyst selection, and, ultimately, the efficient and predictable synthesis of target molecules.

This guide provides an in-depth comparative analysis of the kinetic behavior of "this compound" in key palladium-catalyzed reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and supported by experimental data from analogous systems.

The Decisive Moment: Why Kinetic Studies Matter

The overall rate of a palladium-catalyzed reaction is governed by the kinetics of its elementary steps: oxidative addition, transmetalation (in the case of Suzuki-M iyaura and similar reactions), and reductive elimination.[2] A thorough kinetic analysis allows us to identify the rate-determining step (RDS), which is the slowest step in the catalytic cycle and therefore dictates the overall reaction rate.[3][4] By understanding the RDS, we can strategically modify reaction parameters—such as ligand choice, base, solvent, and temperature—to accelerate this bottleneck and enhance overall efficiency.

For a substrate like "this compound," which possesses both an aryl bromide and a benzylic bromide character, the kinetic landscape is particularly nuanced. The electronic and steric environment of the bromine atoms will significantly influence the rate of oxidative addition, a step often implicated as the RDS.[5][6]

Visualizing the Catalytic Journey

The general catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide a framework for understanding the kinetic comparisons that follow.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination s_pd0 Pd(0)L_n s_oa Ar-Pd(II)-X(L_n) s_pd0->s_oa Oxidative Addition (Ar-X) s_tm Ar-Pd(II)-R(L_n) s_oa->s_tm Transmetalation (R-B(OR)2) s_re Product (Ar-R) s_tm->s_re Reductive Elimination s_re->s_pd0 h_pd0 Pd(0)L_n h_oa Ar-Pd(II)-X(L_n) h_pd0->h_oa Oxidative Addition (Ar-X) h_ins Alkene Insertion h_oa->h_ins Alkene Coordination h_elim β-Hydride Elimination h_ins->h_elim h_prod Product h_elim->h_prod h_prod->h_pd0 Base b_pd0 Pd(0)L_n b_oa Ar-Pd(II)-X(L_n) b_pd0->b_oa Oxidative Addition (Ar-X) b_am Ar-Pd(II)-NR'R''(L_n) b_oa->b_am Amine Coordination & Deprotonation b_re Product (Ar-NR'R'') b_am->b_re Reductive Elimination b_re->b_pd0

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Comparative Kinetic Analysis: "this compound" vs. Alternatives

Due to a lack of direct kinetic studies on "this compound," our analysis will draw upon data from structurally analogous compounds. The key reactive sites in our target molecule are the C(sp²)-Br bond on the phenyl ring and the C(sp³)-Br bond at the benzylic position.

Oxidative Addition: The Initial Commitment

The oxidative addition of the organic halide to the Pd(0) complex is the first committed step in these catalytic cycles and is often rate-limiting. The rate of this step is highly sensitive to the nature of the carbon-halogen bond and the electronic properties of the substrate.

Comparison of Halides: The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl.[5] While our target molecule contains a bromide, it is important to consider that an analogous iodide would likely exhibit a faster rate of oxidative addition. Conversely, an aryl chloride would be significantly less reactive.

Aryl Bromide vs. Benzylic Bromide: "this compound" presents two potential sites for oxidative addition. Generally, the oxidative addition to benzylic halides is faster than to aryl halides.[7] However, the steric hindrance around the benzylic bromide in our target molecule, due to the presence of the ester group and the aryl ring, may temper this reactivity.

Electronic Effects: The presence of the electron-withdrawing ester group on the benzylic carbon and the bromo group on the phenyl ring influences the electronic density at both potential reaction sites. For the aryl bromide, the para-bromo substituent has both an electron-withdrawing inductive effect and an electron-donating resonance effect. The overall impact on the rate of oxidative addition can be complex. Hammett plots from studies on substituted aryl bromides in Heck reactions have shown a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[8]

Substrate TypeRelative Rate of Oxidative Addition (Illustrative)Key Influencing Factors
Ethyl 2-bromo-2-phenylacetateFaster (Benzylic)C(sp³)-Br bond is generally more reactive.
4-BromotolueneSlower (Aryl)C(sp²)-Br bond is less reactive than benzylic bromide.
4-BromoacetophenoneFaster (Aryl, e--withdrawing)Electron-withdrawing group accelerates oxidative addition.
This compound Intermediate Combination of benzylic character with steric hindrance and electronic effects from the aryl bromide.

Note: The relative rates are illustrative and highly dependent on the specific reaction conditions, including the palladium catalyst and ligands used.

Experimental Protocol: A Guide to Kinetic Monitoring

To obtain reliable kinetic data, a systematic experimental approach is essential. In-situ monitoring techniques are particularly powerful as they provide real-time data without disturbing the reaction.[9][10][11][12]

Workflow for Kinetic Analysis

Kinetic_Workflow prep Reaction Setup (Substrate, Catalyst, Solvent, Internal Standard) monitor In-situ Monitoring (e.g., ReactIR, HPLC with autosampler) prep->monitor quench Aliquots Quenched at Time Intervals monitor->quench For offline analysis plot Data Plotting (Concentration vs. Time) monitor->plot Real-time data analyze Offline Analysis (GC, HPLC, NMR) quench->analyze analyze->plot rate Determine Initial Rate plot->rate

Caption: A typical workflow for conducting a kinetic study of a palladium-catalyzed reaction.

Detailed Experimental Protocol (Illustrative for Suzuki-Miyaura Coupling)
  • Reagent Preparation: In a glovebox, prepare stock solutions of "this compound," the boronic acid coupling partner, a suitable palladium precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃), and an internal standard (e.g., dodecane) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a temperature probe, and an in-situ monitoring probe (e.g., an attenuated total reflectance Fourier-transform infrared (ATR-FTIR) probe).

  • Initiation and Monitoring: Add the stock solutions to the reaction vessel in a defined order, typically initiating the reaction by the addition of the palladium catalyst. Start data acquisition immediately.

  • Data Acquisition: Collect spectra at regular intervals. For offline analysis, an automated sampler can withdraw aliquots at specified times, which are then immediately quenched (e.g., with a dilute acid solution) to halt the reaction.

  • Analysis:

    • In-situ FTIR: Monitor the disappearance of a characteristic peak of the starting material or the appearance of a product peak.

    • Offline Analysis (HPLC/GC): Analyze the quenched aliquots to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the product as a function of time. The initial rate of the reaction can be determined from the slope of the curve at the beginning of the reaction.

Comparing Performance in Key Reactions

The kinetic behavior of "this compound" will vary depending on the specific cross-coupling reaction.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, transmetalation is a key step.[13] For α-arylation of esters, the formation of the enolate and its subsequent reaction can be crucial. The use of bulky, electron-rich phosphine ligands is often beneficial for both oxidative addition and reductive elimination.[14][15]

Alternative Substrates:

  • Simple Aryl Bromides (e.g., 4-bromotoluene): The kinetics are primarily governed by the C(sp²)-Br bond cleavage.

  • Activated Aryl Bromides (e.g., 4-bromoacetophenone): The electron-withdrawing group can facilitate oxidative addition, leading to faster rates.

  • Alkyl Bromides: While generally more reactive in oxidative addition, the subsequent transmetalation of the sp³-carbon can be challenging.

Heck Reaction

The Heck reaction involves the coupling of the organic halide with an alkene.[16] The key steps following oxidative addition are alkene coordination and insertion, followed by β-hydride elimination. For a substrate like ours, the reaction would likely proceed at the aryl bromide position to yield a substituted styrene derivative. The kinetics can be complex, with either oxidative addition or migratory insertion being the rate-determining step, depending on the specific conditions.[3]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond.[17][18] The mechanism involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation and reductive elimination.[5] The nature of the amine and the base used can significantly impact the reaction kinetics. For our substrate, amination at the aryl bromide position would be the expected outcome. Kinetic studies on Buchwald-Hartwig aminations have shown that the rate-determining step can vary depending on the halide and the base used.[5]

Conclusion and Future Outlook

Future kinetic studies should focus on:

  • Directly measuring the rate constants for the oxidative addition at both the aryl and benzylic positions under various catalytic conditions.

  • Employing computational methods to model the transition states for the elementary steps of the catalytic cycle.

  • Investigating the influence of different palladium catalysts and ligands on the reaction kinetics and selectivity.

By systematically exploring the kinetic landscape of this and similar substrates, the scientific community can continue to refine and expand the capabilities of palladium-catalyzed cross-coupling reactions, paving the way for the more efficient synthesis of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-bromo-2-(4-bromophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers in drug development and organic synthesis, handling reactive intermediates like Ethyl 2-bromo-2-(4-bromophenyl)acetate requires a comprehensive understanding of not only its synthetic utility but also its inherent hazards and the protocols for its safe disposal. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] This corrosive nature necessitates stringent adherence to safety protocols during handling and disposal.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Corrosion, Sub-category 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[1]Chemical-resistant gloves (inspected before use), tightly fitting safety goggles, faceshield, and fire/flame resistant and impervious clothing.[1][3]

The causality behind these stringent PPE requirements lies in the compound's ability to rapidly cause chemical burns upon contact with skin or eyes. The brominated functional groups contribute to its reactivity, making it crucial to prevent any direct contact.

The Core Principle: Waste Segregation

The foundational step in the proper disposal of this compound is correct waste segregation. As a brominated organic compound, it falls under the category of halogenated organic waste .[4] It is imperative to keep halogenated wastes separate from non-halogenated organic wastes.[5][6] This segregation is driven by both safety and cost considerations. Halogenated wastes are typically incinerated at high temperatures in specialized facilities to ensure the complete destruction of the halogenated compounds and to manage the resulting acidic gases.[4] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[5][6]

The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.

WasteSegregation Start Chemical Waste Generated AqueousWaste Is the waste primarily aqueous? Start->AqueousWaste IsHalogenated Is the waste a halogenated organic compound? HalogenatedContainer Collect in designated, properly labeled 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedContainer Yes (e.g., contains Br, Cl, F, I) NonHalogenatedContainer Collect in designated, properly labeled 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedContainer No AqueousWaste->IsHalogenated No AqueousContainer Collect in designated, 'Aqueous Waste' container. AqueousWaste->AqueousContainer Yes

Caption: Decision tree for laboratory chemical waste segregation.

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of various forms of this compound waste.

Disposal of Unused or Expired Pure Compound
  • Personal Protective Equipment (PPE): Before handling the material, don the appropriate PPE as detailed in Table 1. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended for added protection.[1][3]

  • Work Area: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[3][7]

  • Waste Container: Obtain a designated hazardous waste container for halogenated organic solids. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations or chemical formulas.[8]

  • Transfer: Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust.[1]

  • Closure and Storage: Securely close the container. Store the container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[9][10]

Disposal of Contaminated Materials

Items such as disposable gloves, weigh boats, and absorbent paper that are contaminated with this compound must also be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.[11]

  • Labeling: The container for contaminated solids must be labeled as "Hazardous Waste" and should include the name of the chemical contaminant.

  • Disposal: This container should be placed in the designated solid hazardous waste stream for halogenated organic compounds.

Disposal of Solutions Containing this compound

For solutions containing this compound, the disposal process depends on the solvent.

  • Waste Stream Identification:

    • If the solvent is a halogenated organic solvent (e.g., dichloromethane, chloroform), the solution should be collected in a designated "Halogenated Organic Liquid Waste" container.[4][8]

    • If the solvent is a non-halogenated organic solvent (e.g., acetone, ethyl acetate, hexane), the solution should still be collected in the "Halogenated Organic Liquid Waste" container due to the presence of the brominated solute.[5]

  • Container and Labeling: Use a designated, properly sealed, and labeled container for halogenated liquid waste.[8] The label should list all chemical constituents and their approximate percentages.[5]

  • Transfer: Carefully pour the waste solution into the container, avoiding splashes. Use a funnel if necessary.

  • Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.[6]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.[1]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[8]

  • Ventilation: Ensure the area is well-ventilated. For large spills, it may be necessary to evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Decontamination: Thoroughly decontaminate the spill area after the material has been removed.

Final Disposal Pathway

All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. This typically involves arranging for a pickup by the EHS department or a contracted waste disposal company.[7][9][10] These specialized services ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

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